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Core Science & Biosynthesis

Foundational

Introduction: The Quintessential Building Block for Antimalarials

An In-Depth Technical Guide to the Core Properties of 4,7-Dichloroquinoline A Note on Chemical Nomenclature: The topic specified was "4,7-Dichlorocinnoline hydrochloride." However, a thorough review of the scientific lit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Core Properties of 4,7-Dichloroquinoline

A Note on Chemical Nomenclature: The topic specified was "4,7-Dichlorocinnoline hydrochloride." However, a thorough review of the scientific literature reveals a scarcity of information on this specific cinnoline derivative. In contrast, 4,7-Dichloroquinoline is a well-documented, widely used, and structurally similar isomeric compound of immense importance in the pharmaceutical industry. Cinnoline (1,2-diazanaphthalene) and quinoline (1-azanaphthalene) differ in the placement of their nitrogen atoms. Given the vast body of research on the quinoline analog and its role as a key precursor to major drugs, this guide will proceed under the strong assumption that the intended subject of interest is 4,7-Dichloroquinoline. The hydrochloride designation refers to the salt form, which enhances the compound's stability and aqueous solubility.

4,7-Dichloroquinoline (DCQ) is a halogenated quinoline derivative that serves as a cornerstone intermediate in pharmaceutical chemistry.[1] Its significance is not intrinsic to its own biological activity but rather to its role as the pivotal scaffold for the synthesis of several essential medicines on the World Health Organization's Model List of Essential Medicines. Primarily, it is the direct precursor to the 4-aminoquinoline class of antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine.[2][3]

The reactivity of the chlorine atom at the 4-position of the quinoline ring is the key to its utility, allowing for straightforward nucleophilic substitution. This enables the facile introduction of various side chains, which ultimately define the therapeutic properties of the final active pharmaceutical ingredient (API). This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of 4,7-dichloroquinoline.

Physicochemical and Structural Properties

4,7-Dichloroquinoline is typically a white to light-brown or pale-yellow crystalline powder.[4][5] Its structural and physical properties are well-defined, providing a solid foundation for its use in controlled synthetic processes. The hydrochloride salt shares the same core structure but has a higher molecular weight and different solubility characteristics.

Property4,7-Dichloroquinoline (Free Base)4,7-Dichloroquinoline Hydrochloride
Synonyms DCQ, Quinoline, 4,7-dichloro-Quinoline, 4,7-dichloro-, hydrochloride
Appearance White to pale brown powder/solidData not widely available; likely a crystalline solid
CAS Number 86-98-6[6]Not assigned; parent CAS is used
Molecular Formula C₉H₅Cl₂N[6]C₉H₅Cl₂N · HCl (or C₉H₆Cl₃N)
Molecular Weight 198.05 g/mol [7]234.50 g/mol [8]
Melting Point 81-88 °C[5][9]Data not widely available
Boiling Point ~317 °C (decomposes)[2]Data not available
Solubility Insoluble in water.[4] Soluble in chloroform (50 mg/mL), ethanol, and acetone.[7][9]Expected to have higher solubility in water and polar protic solvents compared to the free base.[10]
pKa 1.99 ± 0.27 (Predicted)[4]Not applicable
LogP 3.57 - 3.6[11][12]Data not available

Synthesis and Industrial Manufacturing

The industrial production of 4,7-dichloroquinoline has been refined since its initial discovery.[2] The most established and robust method is a variation of the Gould-Jacobs reaction .[13] This multi-step process begins with readily available starting materials and proceeds through several key intermediates.

The causality behind this pathway is elegant: it builds the quinoline ring system with the necessary chlorine substituent on the benzene ring portion from the start (via m-chloroaniline) and generates a 4-hydroxyquinoline intermediate, which is primed for chlorination.

Key Synthesis Steps:

  • Condensation: m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). The aniline nitrogen acts as a nucleophile, displacing the ethoxy group of DEEM to form an anilinoacrylate intermediate. This step is typically driven by heating, which allows the ethanol byproduct to be removed.[14][15]

  • Thermal Cyclization: The anilinoacrylate intermediate is heated to high temperatures (~250 °C) in a high-boiling inert solvent like diphenyl ether or Dowtherm A.[15][16] This high thermal energy drives a 6-electron electrocyclization, forming the quinoline ring.

  • Saponification & Decarboxylation: The resulting ester is saponified (hydrolyzed) with a strong base like sodium hydroxide, followed by acidification to yield a carboxylic acid.[14] Further heating of this acid causes decarboxylation, yielding 7-chloro-4-quinolinol (also known as 7-chloro-4-hydroxyquinoline).[2]

  • Chlorination: The final and most critical step is the conversion of the hydroxyl group at the 4-position into a chlorine atom. This is achieved using a powerful chlorinating agent, most commonly phosphoryl chloride (POCl₃).[17][18] This reaction transforms the relatively unreactive hydroxyl group into a highly reactive leaving group, which is then displaced by a chloride ion.

Synthesis_Workflow cluster_gould_jacobs Gould-Jacobs Reaction Pathway cluster_chlorination Final Chlorination Step A m-Chloroaniline C Anilinoacrylate Intermediate A->C Condensation (Heat, ~130°C) B Diethyl Ethoxymethylenemalonate B->C Condensation (Heat, ~130°C) D 7-Chloro-4-hydroxy-3-carboethoxyquinoline C->D Thermal Cyclization (Diphenyl Ether, ~250°C) E 7-Chloro-4-hydroxyquinoline D->E Saponification (NaOH) & Decarboxylation (Heat) F 4,7-Dichloroquinoline (Product) E->F Chlorination (POCl₃, ~110°C)

General mechanism for SNAr at the C4 position of DCQ.

Applications in Drug Development

The primary and most critical application of 4,7-dichloroquinoline is as a direct precursor to blockbuster antimalarial drugs. The synthesis involves a simple SNAr reaction between DCQ and a specific diamine side chain.

  • Chloroquine: Synthesized by reacting DCQ with 4-amino-1-diethylaminopentane.

  • Hydroxychloroquine: Synthesized by reacting DCQ with 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.

  • Amodiaquine: Synthesized by reacting DCQ with 4-amino-2-(diethylaminomethyl)phenol. [3] Beyond these established drugs, DCQ remains a valuable starting material in medicinal chemistry for creating novel compounds. Researchers utilize it to synthesize new derivatives with potential antimicrobial, anticancer, or anti-inflammatory activities. [5][19]

Drug_Synthesis cluster_products Key Antimalarial APIs cluster_reagents Amine Side Chains DCQ 4,7-Dichloroquinoline CQ Chloroquine DCQ->CQ HCQ Hydroxychloroquine DCQ->HCQ AQ Amodiaquine DCQ->AQ R1 4-Amino-1- diethylaminopentane R1->CQ SɴAr R2 2-((4-Aminopentyl)(ethyl) amino)ethan-1-ol R2->HCQ SɴAr R3 4-Amino-2- (diethylaminomethyl)phenol R3->AQ SɴAr

Synthetic pathways from DCQ to major antimalarial drugs.

Experimental Protocols

The following protocols are generalized procedures and must be adapted based on the specific substrate and scale. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: General Amination of 4,7-Dichloroquinoline (SNAr Reaction)
  • Objective: To demonstrate the nucleophilic substitution of the C4-chlorine with a generic primary or secondary amine.

  • Reagents & Equipment: 4,7-dichloroquinoline, desired amine (2-5 equivalents), polar aprotic solvent (e.g., DMF, NMP) or alcohol (e.g., ethanol), optional base (e.g., K₂CO₃, Et₃N), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC setup, rotary evaporator.

  • Procedure:

    • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in the chosen solvent.

    • Add the amine nucleophile (2-5 equivalents). If the amine is not used in large excess, an auxiliary base (1.5-2 equivalents) may be added to scavenge the HCl byproduct.

    • Attach a reflux condenser and heat the mixture with stirring to a temperature between 80-130 °C. [20]The optimal temperature depends on the nucleophilicity of the amine and the solvent used.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting DCQ spot is consumed (typically 6-24 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization. [20]

Protocol: Purification by Recrystallization
  • Objective: To purify crude 4,7-dichloroquinoline, particularly to remove the common 4,5-dichloroquinoline isomeric impurity. [3]* Reagents & Equipment: Crude 4,7-dichloroquinoline, recrystallization solvent (e.g., hexanes, ethanol, or Skellysolve B), Erlenmeyer flask, heating source, filtration apparatus (Buchner funnel).

  • Procedure:

    • Place the crude DCQ in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture with swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding excessive solvent.

    • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

    • As the solution cools, pure crystals of 4,7-dichloroquinoline should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum. The expected melting point of the pure product is 84–85 °C. [16]

Safety, Handling, and Toxicology

4,7-Dichloroquinoline is a hazardous chemical that requires careful handling. It is classified as a skin, eye, and respiratory irritant. [21]

Hazard Class GHS Statement Precautionary Codes
Skin Irritation H315: Causes skin irritation P264, P280, P302+P352
Eye Irritation H319: Causes serious eye irritation P280, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritation P261, P271, P304+P340
Skin Sensitization H317: May cause an allergic skin reaction P261, P272, P280

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | P273, P391 |

Table based on data from multiple sources. [7][9]

Handling and Storage Protocol
  • Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood. [22]Emergency eye wash stations and safety showers must be readily accessible. [6]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [21] * Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. [23] * Skin/Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure. [24] * Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95). [9]* Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place. [23]Keep away from strong oxidizing agents and incompatible materials. [6]The compound is noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. [12]* Spills and Disposal: In case of a spill, avoid generating dust. [24]Sweep up the solid material, place it in a suitable container for disposal, and wash the area thoroughly. [6]Dispose of chemical waste through a licensed disposal company, in accordance with local, state, and federal regulations. [6]

First Aid Measures
  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6]* Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. [21]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [24]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [21]

Conclusion

4,7-Dichloroquinoline is more than a simple chlorinated heterocycle; it is a testament to the power of a well-designed chemical intermediate. Its strategic structure, characterized by the highly reactive C4 position, has enabled the large-scale production of life-saving antimalarial drugs for decades. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for any scientist or researcher working in medicinal chemistry and pharmaceutical development. While its primary application remains linked to established drugs, its potential as a scaffold for novel therapeutics ensures its continued relevance in the field. Adherence to strict safety and handling protocols is paramount to harnessing its synthetic power responsibly.

References

  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 13). The Chemical Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6) Explained. Retrieved from [Link]

  • Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Organic Syntheses. (n.d.). 4,7-DICHLOROQUINOLINE. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • Acta Crystallographica Section E. (2012). 4,7-Dichloroquinoline. Retrieved from [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (n.d.). PMC. Retrieved from [Link]

  • IUCr Journals. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • WikiDoc. (2012, August 9). Gould-Jacobs reaction. Retrieved from [Link]

  • ACS Publications. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline,4,7-dichloro-,hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs.... Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4,7-Dichloroquinoline - Chemical Details. Retrieved from [Link]

  • MDPI. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • Pharmacompass. (n.d.). 4,7-Dichloroquinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Retrieved from [Link]

Sources

Foundational

4,7-Dichlorocinnoline Hydrochloride: Mechanistic Pathways and Synthesis Protocols

Executive Summary Cinnolines (1,2-diazanaphthalenes) are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized as bioisosteres for quinolines in the development of antimalarial, antibacterial, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cinnolines (1,2-diazanaphthalenes) are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized as bioisosteres for quinolines in the development of antimalarial, antibacterial, and oncology therapeutics[1]. Within this class, 4,7-dichlorocinnoline hydrochloride (Free base CID: 13537200) serves as a highly versatile electrophilic building block[2]. The orthogonal reactivity of the C4 and C7 chlorides allows for highly regioselective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

This technical guide delineates the optimal synthetic pathway for 4,7-dichlorocinnoline hydrochloride, leveraging the Borsche synthesis followed by deoxychlorination. By focusing on mechanistic causality and self-validating experimental protocols, this whitepaper provides researchers with a robust framework for reproducible scale-up.

Retrosynthetic Strategy & Mechanistic Pathway Analysis

Retrosynthetically, the 4,7-dichloro substitution pattern is most efficiently accessed via the deoxychlorination of 7-chloro-4-hydroxycinnoline[3]. While the Widman-Stoermer synthesis is a classical route for constructing the cinnoline core via diazotized 2-aminoarylethylenes[4], the Borsche synthesis is mechanistically superior for 4-hydroxy derivatives. The Borsche approach utilizes 2-acylanilines—specifically 2-amino-4-chloroacetophenone—to directly yield the cyclized cinnolin-4-ol scaffold[5].

Diazotization and Borsche Cyclization

The synthesis initiates with the diazotization of 2-amino-4-chloroacetophenone in aqueous hydrochloric acid. Maintaining the reaction temperature strictly between 0–5 °C is critical to prevent the thermal degradation of the highly reactive diazonium intermediate into a phenol. Following diazotization, the Borsche cyclization proceeds via the enolization of the adjacent acetyl group. The electrophilic diazonium nitrogen undergoes an intramolecular attack on the enol carbon, seamlessly closing the 6-membered pyridazine ring[5].

Deoxychlorination via POCl₃

Spectroscopic and pKa studies confirm that 4-hydroxy-substituted cinnolines exist predominantly as their 4-oxo (lactam) tautomers in both aqueous and organic solutions[5]. To achieve chlorination, phosphorus oxychloride (POCl₃) is employed as both a solvent and an activating agent. The lactam oxygen attacks POCl₃, generating a highly reactive dichlorophosphite intermediate. Subsequent SNAr by the liberated chloride ion at the C4 position yields the fully aromatized 4,7-dichlorocinnoline, a process thermodynamically driven by the expulsion of the stable phosphorodichloridate leaving group[3].

Hydrochloride Salt Formation

The inherent basicity of the cinnoline N1/N2 nitrogens allows for the formation of stable salts[1]. Precipitation of the free base with anhydrous HCl in an aprotic solvent (e.g., diethyl ether) yields 4,7-dichlorocinnoline hydrochloride. This salt formation prevents hydrolytic degradation and significantly enhances the compound's solubility for downstream aqueous biological assays.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Borsche Synthesis of 7-Chloro-4-hydroxycinnoline
  • Preparation : Suspend 2-amino-4-chloroacetophenone (1.0 eq) in 6 M aqueous HCl. Cool the heterogeneous mixture to 0–5 °C using an ice-salt bath.

  • Diazotization : Add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise over 30 minutes.

    • Self-Validation: Periodically test the reaction mixture with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Cyclization : Remove the ice bath and allow the mixture to warm to room temperature, stirring continuously for 12–24 hours.

    • Self-Validation: The clear diazonium solution will gradually precipitate a pale-yellow to tan solid as the intramolecular cyclization completes.

  • Isolation : Filter the precipitate under vacuum, wash sequentially with cold water and a minimal volume of cold ethanol, and dry under high vacuum.

Protocol B: Deoxychlorination to 4,7-Dichlorocinnoline
  • Activation : Suspend the dry 7-chloro-4-hydroxycinnoline (1.0 eq) in neat POCl₃ (10.0 eq).

    • Safety Note: POCl₃ is highly toxic and violently water-reactive; perform this step strictly under an inert argon/nitrogen atmosphere.

  • Reflux : Heat the mixture to 90–100 °C for 4–6 hours.

    • Self-Validation: The heterogeneous suspension will transition into a dark, homogenous solution as the polar lactam is converted into the highly lipophilic dichloride[3].

  • Quenching : Distill off the excess POCl₃ under reduced pressure. Carefully pour the concentrated residue over crushed ice to hydrolyze residual phosphorus species.

  • Neutralization & Extraction : Adjust the aqueous mixture to pH 7–8 using saturated aqueous Na₂CO₃. Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the 4,7-dichlorocinnoline free base.

Protocol C: Hydrochloride Salt Formation
  • Precipitation : Dissolve the 4,7-dichlorocinnoline free base in anhydrous diethyl ether.

  • Salt Formation : Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 4M HCl in dioxane) into the solution at 0 °C.

    • Self-Validation: The immediate formation of a white to pale-yellow crystalline precipitate confirms protonation.

  • Isolation : Filter the salt under a stream of nitrogen to prevent hygroscopic degradation, wash with cold ether, and store in a desiccator.

Quantitative Data & Yield Optimization

Reaction StageKey ReagentsTemp (°C)Time (h)Expected YieldCritical Control Parameter
Diazotization SM, NaNO₂, HCl0–51–2N/AStrict thermal control to prevent phenol formation.
Borsche Cyclization Diazonium Intermediate20–2512–2475–85%Complete consumption of excess HNO₂.
Deoxychlorination 7-Chloro-4-hydroxycinnoline, POCl₃90–1004–680–90%Anhydrous conditions; complete removal of POCl₃.
Salt Formation 4,7-Dichlorocinnoline, Anhydrous HCl0–50.5>95%Exclusion of moisture to prevent hydrolysis.

Pathway Visualizations

Workflow SM 2-Amino-4-chloroacetophenone Diazo Diazonium Salt SM->Diazo NaNO2, HCl 0-5 °C Intermediate 7-Chloro-4-hydroxycinnoline Diazo->Intermediate Cyclization (Borsche) Product 4,7-Dichlorocinnoline Intermediate->Product POCl3, Reflux 90-100 °C Salt 4,7-Dichlorocinnoline HCl Product->Salt Anhydrous HCl Et2O

Caption: Synthetic workflow for 4,7-Dichlorocinnoline HCl via the Borsche synthesis.

Mechanism Enol Lactam-Lactim Tautomer (4-Oxo predominant) Activation O-Phosphorylation (POCl3 attack) Enol->Activation + POCl3 Nucleophilic SNAr by Cl- (Tetrahedral Intermediate) Activation->Nucleophilic - HCl Final Aromatization (Loss of PO2Cl2-) Nucleophilic->Final Fast

Caption: Mechanistic pathway of the deoxychlorination step using POCl3.

References

  • Product Class 9: Cinnolines . Science of Synthesis, Thieme.3

  • 4,7-Dichlorocinnoline | C8H4Cl2N2 | CID 13537200 . PubChem, National Center for Biotechnology Information. 2

  • Widman-Stoermer Synthesis . DrugFuture. 4

  • Synthesis and Characterization of Cinnoline (Benzopyridazine) and Cinnoline based Pyrazoline Derivatives and Biological Activity . Asian Journal of Research in Chemistry. 1

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16 . Thieme E-Books. 5

Sources

Exploratory

Executive Summary: The Strategic Role of the Cinnoline Scaffold

An in-depth technical analysis of the discovery, synthesis, and pharmaceutical application of 4,7-Dichlorocinnoline hydrochloride, designed for medicinal chemists and drug development professionals. 4,7-Dichlorocinnoline...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the discovery, synthesis, and pharmaceutical application of 4,7-Dichlorocinnoline hydrochloride, designed for medicinal chemists and drug development professionals.

4,7-Dichlorocinnoline hydrochloride (CAS: 1427081-03-5) is a highly functionalized, bicyclic heteroaryl intermediate that has become a cornerstone in modern medicinal chemistry[1]. As a benzo-fused pyridazine (cinnoline) derivative, its rigid planar structure and unique electronic distribution make it a privileged scaffold for drug discovery.

The strategic placement of chlorine atoms at the C4 and C7 positions provides orthogonal reactivity. This allows researchers to perform precise, sequential functionalization—typically initiating with palladium-catalyzed cross-coupling at the highly activated C4 position, followed by nucleophilic aromatic substitution (SNAr) at the C7 position. This dual-handle capability was instrumental in Amgen's discovery of novel voltage-gated sodium channel (Nav1.7) inhibitors, which are critical targets for the treatment of severe pain disorders[2][3].

Physicochemical & Computational Profiling

Understanding the baseline properties of the hydrochloride salt versus its free base is critical for predicting solubility, stability, and reactivity during scale-up manufacturing. The hydrochloride salt is typically preferred in early-stage storage to prevent premature degradation and to enhance handling properties[1].

Table 1: Physicochemical Properties of 4,7-Dichlorocinnoline HCl

PropertyValue / Description
Chemical Name 4,7-Dichlorocinnoline hydrochloride
CAS Number (Salt) 1427081-03-5[1]
CAS Number (Free Base) 82362-93-4[4]
Molecular Formula C8H5Cl3N2
Molecular Weight 235.5 g/mol [5]
Exact Mass 233.9518 Da[1]
Topological Polar Surface Area 25.8 Ų[1]
H-Bond Donors / Acceptors 1 / 2[1]
Rotatable Bonds 0 (Rigid bicyclic system)[1]

Mechanistic Synthesis Pathway (Discovery & Scale-Up)

The synthesis of 4,7-dichlorocinnoline relies on the classical Widman-Stoermer/Borsche cyclization principles, leveraging diazonium chemistry to construct the nitrogen-rich heteroaryl ring.

Synthesis A 4-Chloro-2- aminoacetophenone B 7-Chloro-4- hydroxycinnoline A->B NaNO2, HCl Cyclization C 4,7-Dichloro- cinnoline B->C POCl3, Reflux Deoxychlorination D 4,7-Dichlorocinnoline Hydrochloride C->D HCl (g) Salt Formation

Fig 1. Stepwise synthesis of 4,7-Dichlorocinnoline hydrochloride via diazonium cyclization.

Causality in the Synthesis Design: The intermediate 7-chloro-4-hydroxycinnoline exists in a tautomeric equilibrium with cinnolin-4(1H)-one. To activate the C4 position for future cross-coupling, this tautomer must be locked into a reactive electrophilic state. Phosphorus oxychloride (POCl3) is utilized because the reaction is thermodynamically driven by the formation of a highly stable P=O double bond, effectively converting the hydroxyl/ketone group into a labile chloride leaving group[6].

Application in Drug Development: Nav1.7 Inhibitors

Voltage-gated sodium channels, particularly Nav1.7, are genetically validated targets for non-opioid pain management. The 4,7-dichlorocinnoline core serves as the central pharmacophore in these discovery programs[3].

Nav17 A 4,7-Dichlorocinnoline HCl B Suzuki Coupling (C4) A->B Pd(dppf)Cl2, K2CO3 Aryl Boronic Acid C SNAr / Amination (C7) B->C Amine Nucleophile Base, Heat D Bicyclic Heteroaryl Nav1.7 Inhibitor C->D Lead Optimization E Analgesic Efficacy (Pain Management) D->E Voltage-Gated Na+ Channel Blockade

Fig 2. Discovery pipeline utilizing 4,7-Dichlorocinnoline HCl for Nav1.7 inhibitors.

Self-Validating Experimental Protocols

Protocol A: Deoxychlorination and Salt Formation

Objective: Convert 7-chloro-4-hydroxycinnoline to 4,7-dichlorocinnoline hydrochloride. Causality Check: POCl3 is used neat (without additional solvent) to drive the equilibrium forward via mass action. The subsequent salt formation stabilizes the electron-deficient ring against nucleophilic degradation by ambient moisture.

  • Reaction Setup: Suspend 7-chloro-4-hydroxycinnoline (1.0 eq) in neat POCl3 (10 volumes).

  • Reflux: Heat the mixture to 105°C under an inert nitrogen atmosphere for 4-6 hours. The suspension will become a homogeneous dark solution as the deoxychlorination proceeds[6].

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Carefully and slowly pour the mixture over vigorously stirred crushed ice to safely hydrolyze the excess POCl3.

  • Extraction: Neutralize the aqueous phase with saturated Na2CO3 to pH 7-8. Extract the free base into dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na2SO4.

  • Salt Precipitation: Filter the DCM solution. While stirring at 0°C, bubble anhydrous HCl gas (or add 4M HCl in 1,4-dioxane) into the solution until precipitation of the hydrochloride salt is complete. Filter, wash with cold diethyl ether, and dry under vacuum[1].

  • Validation: Analyze via LC-MS. The mass spectrum will show the molecular ion [M+H]+ at m/z ~199 for the free base (C8H4Cl2N2), with the characteristic 9:6:1 isotopic pattern indicative of two chlorine atoms.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C4

Objective: Synthesize a Nav1.7 inhibitor precursor via C4 arylation. Causality Check: The C4 position is significantly more electron-deficient than C7 due to the adjacent azo nitrogen atoms (-I and -M effects). This electronic bias makes C4 highly susceptible to oxidative addition by Pd(0), allowing for perfect regiocontrol without the need for protecting groups.

  • Reagent Assembly: In a Schlenk flask, combine 4,7-dichlorocinnoline hydrochloride (1.0 eq), 2-methoxy-4-(trifluoromethyl)phenylboronic acid (1.0 eq), and K2CO3 (5.0 eq)[2]. The excess base is required to first neutralize the hydrochloride salt and then activate the boronic acid.

  • Solvent System: Add a solvent mixture of 1,4-dioxane and water (3:1 v/v)[2]. The water is essential for the formation of the reactive boronate complex.

  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq). Purge the system with argon for 10 minutes to remove oxygen, which would otherwise quench the Pd(0) catalytic cycle.

  • Reaction: Heat the mixture to 90°C for 12 hours[2].

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash with water. Purify via MPLC (silica gel, eluting with 0-10% methanol in DCM)[2]. Validate regioselectivity via 1H-NMR; the C3 proton of the cinnoline ring will exhibit a distinct downfield shift due to the newly installed aryl system.

References

  • WO 2013/086229 A1 - Bicyclic Aryl and Heteroaryl Sodium Channel Inhibitors Source: WIPO / Google Patents URL
  • 4,7-Dichlorocinnoline hydrochloride | C8H5Cl3N2 | CID 86687528 Source: NIH PubChem URL:[Link]

  • 1183726-27-3,1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine Source: AccelaChem (Reference to Free Base CAS 82362-93-4) URL:[Link]

  • Product Class 9: Cinnolines Source: Thieme Science of Synthesis URL:[Link]

Sources

Foundational

4,7-Dichlorocinnoline Hydrochloride: A Senior Application Scientist’s Guide to Regioselective Functionalization

Executive Summary In the landscape of modern drug discovery, nitrogen-rich heterocycles serve as foundational scaffolds for modulating complex biological targets. Among these, 4,7-Dichlorocinnoline hydrochloride (CAS: 14...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, nitrogen-rich heterocycles serve as foundational scaffolds for modulating complex biological targets. Among these, 4,7-Dichlorocinnoline hydrochloride (CAS: 1427081-03-5) has emerged as a highly versatile building block. As an application scientist, I frequently leverage this molecule in the design of advanced therapeutics, ranging from voltage-gated sodium channel (Nav1.7) inhibitors for pain management[1] to novel anti-parasitic agents targeting T. cruzi and P. falciparum[2].

The core strategic advantage of this molecule lies in its inherent electronic asymmetry. The cinnoline core (benzo[c]pyridazine)[3] features two adjacent nitrogen atoms that strongly withdraw electron density, selectively activating the C-4 position over the C-7 position. This guide dissects the physicochemical properties, the mechanistic causality behind its regioselectivity, and provides self-validating experimental workflows for its application.

Physicochemical Profiling

Understanding the physical state of the starting material is critical for stoichiometric precision. The compound is commercially available in both its free base and hydrochloride salt forms, which drastically alters its solubility profile and handling requirements.

Table 1: Quantitative Physicochemical Data

Property4,7-Dichlorocinnoline (Free Base)4,7-Dichlorocinnoline Hydrochloride
CAS Number 82362-93-4[4]1427081-03-5
Molecular Formula C8H4Cl2N2C8H5Cl3N2
Molecular Weight 199.04 g/mol 235.50 g/mol
Appearance Pale yellow to brown solidOff-white to yellow powder
Storage Conditions 2-8°C, under inert gas (Ar/N2)2-8°C, desiccated
Key Reactivity Direct SNAr and Cross-CouplingRequires base for in situ free-basing

Mechanistic Causality: The Logic of Regioselectivity

To successfully utilize 4,7-dichlorocinnoline hydrochloride, one must understand the causality behind its reactivity. The diazine ring acts as a powerful electron sink. The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized at the C-4 position due to direct conjugation with the N=N system[3].

When subjected to a nucleophile (such as an amine) or an oxidative addition complex (such as Pd(0)), the activation energy barrier at C-4 is significantly lower than at C-7. The C-7 chlorine is electronically isolated from the primary electron-withdrawing effect of the diazine nitrogens, rendering it relatively inert during the primary functionalization phase.

G N1 4,7-Dichlorocinnoline Hydrochloride N2 Free Base Generation (In Situ) N1->N2 Base N3 C-4 Position Highly Activated (Conjugated to N=N) N2->N3 Electronic Pull N4 C-7 Position Less Activated (Isolated from N=N) N2->N4 Steric/Electronic Barrier N5 Pd-Catalyzed Cross-Coupling (Suzuki) N3->N5 Boronic Acids N6 Nucleophilic Aromatic Substitution (SNAr) N3->N6 Amines N7 4-Substituted-7-chlorocinnoline Intermediate N5->N7 N6->N7

Caption: Regioselective activation pathway of 4,7-dichlorocinnoline favoring C-4 functionalization.

Experimental Workflows: Self-Validating Systems

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-4

This protocol is adapted from the synthesis of Nav1.7 inhibitors detailed in Amgen's patent WO2013086229A1[5]. The use of a weak base (K2CO3) and a biphasic solvent system ensures the in situ generation of the free base while facilitating the palladium catalytic cycle.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, charge 4,7-dichlorocinnoline hydrochloride (1.0 eq, e.g., 0.400 g, 1.7 mmol), the desired boronic acid (e.g., 2-methoxy-4-(trifluoromethyl)phenylboronic acid, 1.0 eq), and potassium carbonate (K2CO3, 5.0 eq). Causality: The massive excess of base is critical to neutralize the HCl salt, buffer the hydrohalic acid byproduct, and drive the transmetalation step of the Suzuki cycle[5].

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane and water (3:1 v/v, e.g., 6.36 mL dioxane, 2.1 mL water).

  • Catalyst Introduction: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4, 0.05 eq).

  • Reaction Execution: Seal the flask and heat to 100 °C for 16 hours. Causality: The 100 °C temperature provides the necessary kinetic energy to overcome the steric hindrance of ortho-substituted boronic acids while maintaining strict regioselectivity at C-4[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2SO4 and concentrate.

G Step1 1. Reagent Prep: 4,7-Dichlorocinnoline HCl + Boronic Acid Step2 2. Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4 + K2CO3 Base Step1->Step2 Step3 3. Solvent & Degassing: Dioxane/H2O (3:1) Argon Purge Step2->Step3 Step4 4. Reaction Execution: 100°C for 16h Step3->Step4 Step5 5. Workup & Purification: Extraction & Silica Gel Column Step4->Step5

Caption: Step-by-step Suzuki-Miyaura coupling workflow for C-4 arylation of 4,7-dichlorocinnoline.

Protocol 2: SNAr Amination at C-4

For the development of protozoan parasite growth inhibitors, the C-4 position can be directly aminated without transition metal catalysts, exploiting the innate SNAr reactivity[2].

Step-by-Step Methodology:

  • Free-Basing: Suspend 4,7-dichlorocinnoline hydrochloride in toluene. Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA, 3.0 eq) to liberate the free base.

  • Nucleophile Addition: Add the primary or secondary amine (1.2 to 4.0 eq). Causality: Toluene is deliberately selected as the solvent because its non-polar nature forces the polar amine to partition towards the highly polar cinnoline core, accelerating the SNAr reaction through a localized concentration effect[2].

  • Thermal Cycling: Heat the mixture to 80-110 °C for 4-12 hours.

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient).

Analytical Validation

To ensure the trustworthiness of the synthesized intermediates, LC-MS alone is insufficient because the mass of a 4-substituted-7-chlorocinnoline is identical to a 7-substituted-4-chlorocinnoline.

Self-Validating System: 2D-NMR (NOESY or HMBC) is the gold standard for this workflow. A strong NOE correlation between the newly introduced C-4 substituent (e.g., an aryl proton or amine proton) and the C-3 proton of the cinnoline ring definitively proves the regiochemistry. Furthermore, in 1H-NMR, the C-3 proton of the cinnoline core will shift significantly upfield due to the loss of the adjacent electron-withdrawing chlorine atom.

Sources

Exploratory

Spectroscopic Profiling and Structural Validation of 4,7-Dichlorocinnoline Hydrochloride

A Technical Guide for Pharmaceutical Intermediates Executive Summary & Strategic Importance In advanced drug development, the structural integrity of your starting materials dictates the fidelity of your final Active Pha...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Pharmaceutical Intermediates

Executive Summary & Strategic Importance

In advanced drug development, the structural integrity of your starting materials dictates the fidelity of your final Active Pharmaceutical Ingredient (API). 4,7-Dichlorocinnoline hydrochloride (CAS: 1427081-03-5) is a critical electrophilic scaffold utilized extensively in the synthesis of targeted kinase inhibitors, such as Amuvatinib (MP-470). Because this molecule undergoes regioselective cross-coupling reactions—such as Suzuki-Miyaura couplings with boronic acids at the C-4 position [1]—any mischaracterization of its substitution pattern or salt stoichiometry can lead to catastrophic propagating errors in downstream synthesis.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we deconstruct the causality behind the spectroscopic behavior of 4,7-dichlorocinnoline hydrochloride, providing researchers with a self-validating analytical framework to confirm its identity, purity, and isotopic signatures.

Physicochemical & Structural Profiling

Before initiating spectroscopic analysis, it is vital to establish the baseline physicochemical properties of the compound [2]. The presence of the hydrochloride salt significantly alters its solubility profile compared to the free base, dictating our choice of analytical solvents.

Table 1: Core Physicochemical Properties
ParameterValue / DescriptionAnalytical Consequence
CAS Number 1427081-03-5Ensures correct registry identification.
Molecular Formula C₈H₅Cl₃N₂ (C₈H₄Cl₂N₂ · HCl)Requires accounting for the HCl adduct in MS and NMR.
Molecular Weight 235.50 g/mol Target mass for gravimetric sample preparation.
Exact Mass (Free Base) 197.975 DaTarget monoisotopic mass for high-resolution MS.
Solubility Soluble in DMSO, poorly soluble in CHCl₃Mandates the use of DMSO-d₆ for NMR analysis.

Mechanistic Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The cinnoline core is a benzo-fused pyridazine. The electron-withdrawing nature of the two adjacent nitrogen atoms (N1, N2) combined with the inductive effects of the chlorine atoms at C-4 and C-7 creates a highly deshielded aromatic environment [3].

  • Causality of Chemical Shifts: Protonation of the cinnoline ring by the HCl salt further withdraws electron density from the aromatic system. Consequently, the H-3 proton, situated directly adjacent to the protonated nitrogen and the C-4 chlorine, experiences extreme deshielding, appearing as a sharp singlet far downfield (~9.3 - 9.5 ppm).

  • Coupling Logic: The 4,7-substitution leaves protons at positions 5, 6, and 8. H-5 and H-6 exhibit an ortho-coupling ( J≈9.0 Hz), while H-6 and H-8 exhibit a meta-coupling ( J≈2.0 Hz). Resolving this J≈2.0 Hz coupling is the definitive proof of the 7-chloro substitution pattern.

Mass Spectrometry (LC-MS/ESI+)

In Electrospray Ionization Positive mode (ESI+), the basic nitrogens of the cinnoline ring are readily protonated. However, the in-source conditions typically cause the dissociation of the HCl salt.

  • Isotopic Causality: The molecule contains two covalently bound chlorine atoms. Because naturally occurring chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%), a dichloro-compound will exhibit a classic binomial isotopic distribution of roughly 9:6:1. Observing the [M+H]+ cluster at m/z 199, 201, and 203 with this specific intensity ratio is an absolute requirement for structural validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The hydrochloride salt is clearly identifiable in the IR spectrum via a very broad, intense absorption band in the 2500–3000 cm⁻¹ region, characteristic of N+−H stretching. The aromatic C=N and C=C stretches dominate the 1500–1600 cm⁻¹ region, while the heavy C−Cl bonds produce strong, sharp stretches in the fingerprint region (1050–1090 cm⁻¹).

Analytical Workflows & Self-Validating Protocols

To ensure data integrity, every protocol must be self-validating. This means building in systemic checks that prevent false positives or artifacts from being interpreted as sample data.

Workflow Visualization

Workflow A Sample Prep (4,7-Dichlorocinnoline HCl) B NMR Analysis (DMSO-d6, 400 MHz) A->B C FT-IR Analysis (ATR Module) A->C D LC-MS/ESI+ (Isotope Profiling) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Fig 1: Multi-modal spectroscopic workflow for structural validation of 4,7-dichlorocinnoline HCl.

Protocol 1: Self-Validating ¹H NMR Acquisition

Objective: Resolve the critical 2.0 Hz meta-coupling to confirm regiochemistry.

  • System Suitability Test (SST): Insert a standard sealed tube of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Lock, tune, and shim the magnet. Validation Gate: The TMS peak full-width at half-maximum (FWHM) must be ≤1.0 Hz. If broader, re-shim. Poor shimming will obscure the 2.0 Hz meta-coupling.

  • Sample Preparation: Dissolve 15 mg of 4,7-dichlorocinnoline hydrochloride in 0.6 mL of high-purity DMSO-d₆. Vortex for 30 seconds until completely dissolved.

  • Acquisition: Acquire 16 scans at 298 K with a relaxation delay (D1) of 2 seconds to ensure accurate integration.

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct manually. Set the TMS peak to exactly 0.00 ppm.

Protocol 2: LC-MS Isotopic Profiling

Objective: Confirm the dichloro-isotopic cluster and rule out carryover.

  • Blank Injection (Validation Gate): Inject 5 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid). Analyze the chromatogram. The baseline must be flat at the expected retention time to prove zero system carryover.

  • Sample Preparation: Dilute the compound to 1 µg/mL in the mobile phase.

  • Ionization: Run in ESI+ mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Analysis: Extract the mass spectra at the primary chromatographic peak. Verify the presence of the 199/201/203 m/z cluster.

MS_Logic Salt 4,7-Dichlorocinnoline HCl MW: 235.50 Desalt In-Source Desalting Loss of HCl (-36.46 Da) Salt->Desalt Ion Protonated Free Base [C8H5Cl2N2]+ Desalt->Ion M0 m/z 199.0 [M+H]+ (100%) 35Cl, 35Cl Ion->M0 M2 m/z 201.0 [M+2+H]+ (65%) 35Cl, 37Cl Ion->M2 M4 m/z 203.0 [M+4+H]+ (11%) 37Cl, 37Cl Ion->M4

Fig 2: ESI-MS fragmentation logic and isotopic distribution for the dichloro-substituted free base.

Consolidated Data Presentation

To facilitate rapid comparison against empirical laboratory results, the expected quantitative spectroscopic data is summarized below.

Table 2: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)
Shift (ppm)MultiplicityCoupling Constant ( J )IntegrationAssignmentCausality / Notes
~13.5Broad SingletN/A1H N+−H Highly exchangeable; broad due to quadrupolar relaxation of Nitrogen.
9.40SingletN/A1HH-3Extreme downfield shift due to adjacent N and C-Cl anisotropic effects.
8.55Doublet J≈2.0 Hz1HH-8Meta-coupling to H-6. Deshielded by proximity to N1.
8.25Doublet J≈9.0 Hz1HH-5Ortho-coupling to H-6.
7.95Doublet of Doublets J≈9.0,2.0 Hz1HH-6Coupled to both H-5 (ortho) and H-8 (meta).
Table 3: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Value
2500 - 3000Strong, Broad N+−H stretchConfirms the presence of the hydrochloride salt.
1580, 1540Medium, SharpAromatic C=N , C=C Confirms the heteroaromatic cinnoline core.
1080Strong, Sharp C−Cl stretchPrimary indicator of halogenation.
830StrongAromatic C−H bendIndicates the specific out-of-plane bending of the substituted ring.

References

  • Source: Googleapis Patent Database (Amgen Inc.)
  • Title: 4,7-Dichlorocinnoline hydrochloride 1427081-03-5 Source: GuideChem Chemical Dictionary URL
  • Title: Product Class 9: Cinnolines (Houben–Weyl Methods of Organic Chemistry)
Foundational

Solvation Dynamics and Physicochemical Profiling of 4,7-Dichlorocinnoline Hydrochloride in Organic Media

Executive Summary In the landscape of heterocyclic drug development, cinnoline derivatives represent a privileged scaffold with profound pharmacological potential. Specifically, 4,7-Dichlorocinnoline hydrochloride (CAS N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic drug development, cinnoline derivatives represent a privileged scaffold with profound pharmacological potential. Specifically, 4,7-Dichlorocinnoline hydrochloride (CAS No. 1427081-03-5)[1] serves as a critical electrophilic intermediate. However, its handling in the laboratory is heavily dictated by its solubility profile. As a hydrochloride salt (Molecular Formula: C8H5Cl3N2)[2], its dissolution mechanics differ vastly from its free-base counterpart. This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents, bridging the gap between theoretical physical chemistry and practical, bench-level execution.

Structural Causality and Solvation Mechanics

To master the solubility of 4,7-Dichlorocinnoline hydrochloride (4,7-DCC·HCl)[3], one must first understand the causality behind its molecular architecture. The molecule consists of a bicyclic diaza-aromatic core (cinnoline) substituted with electron-withdrawing chlorine atoms at the 4- and 7-positions, stabilized as a hydrochloride salt.

The Thermodynamic Barrier (Lattice Energy): In the solid state, 4,7-DCC·HCl is locked in a rigid crystal lattice governed by strong ionic interactions between the protonated cinnolinium cation and the chloride anion, supplemented by π−π stacking of the aromatic rings. To achieve dissolution, the chosen organic solvent must provide enough solvation energy to overcome this lattice enthalpy.

Mechanisms of Solvent Interaction:

  • Dielectric Shielding: Solvents with a high dielectric constant ( ε>30 ) are required to separate the Cinnolinium+ and Cl− ions, preventing immediate re-association.

  • Hydrogen Bonding: The protonated nitrogen ( N+−H ) acts as a strong hydrogen bond donor. Solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF) will preferentially stabilize this cation.

  • Halogen Reactivity: The 4-chloro substituent in cinnoline derivatives is highly activated toward nucleophilic aromatic substitution ( SN​Ar )[4]. Therefore, when selecting a solvent for high-temperature dissolution, nucleophilic solvents (like primary alcohols) must be avoided if the goal is purely solvation without degradation.

Solvation_Workflow Solid 4,7-DCC·HCl (Solid State Lattice) Solvent Polar Solvent Addition Solid->Solvent Dissociation Lattice Disruption & Ionic Dissociation Solvent->Dissociation High Dielectric (ε) Cation Cinnolinium Cation Solvation (Ion-Dipole) Dissociation->Cation Anion Chloride Anion Solvation (H-Bonding) Dissociation->Anion Equilibrium Thermodynamic Equilibrium Cation->Equilibrium Anion->Equilibrium

Fig 1: Thermodynamic solvation pathway and ionic dissociation of 4,7-DCC·HCl in organic media.

Quantitative Solubility Profiling

General cinnoline hydrochloride salts exhibit high solubility in water and highly polar organic solvents, driven by the dissociation of the ionic lattice[5]. However, the dual chlorine substitution increases the lipophilicity of the core, creating a complex solubility profile.

Below is a synthesized data matrix detailing the behavior of 4,7-DCC·HCl across various organic solvent classes.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Solvation CapacityEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Excellent> 50.0High ε overcomes lattice energy; S=O acts as a powerful H-bond acceptor for the protonated core. Ideal for biological stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Very Good30.0 - 50.0Strong dipole-dipole interactions. Frequently used for reductive dehalogenation or substitution reactions.
Polar Protic Methanol (MeOH)32.7Moderate10.0 - 25.0Capable of solvating both the cation and the chloride anion via H-bonding, but lower ε than DMSO limits total capacity.
Halogenated Dichloromethane (DCM)9.1Poor< 5.0Insufficient dielectric constant to separate the ion pair. The salt remains largely undissolved.
Non-Polar Hexane / Toluene< 2.5Insoluble< 0.1Complete lack of dipole moment and H-bonding capability. Used exclusively as anti-solvents for precipitation.
Self-Validating Protocol for Solubility Determination

This protocol is designed as a self-validating system—it inherently checks for kinetic false-positives (supersaturation) to ensure true thermodynamic equilibrium.

Step-by-Step Methodology:
  • Preparation of the Solid Phase: Weigh approximately 100 mg of 4,7-Dichlorocinnoline hydrochloride[6] into a 5 mL amber glass vial (amber is chosen to prevent potential UV-induced degradation of the heterocyclic core).

  • Solvent Addition & Thermal Control: Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap. Submerge the vial in an isothermal orbital shaker set precisely to 25.0±0.1∘C .

  • Agitation and The Self-Validation Step (Critical): Agitate at 300 RPM. To ensure true thermodynamic equilibrium (and not a metastable kinetic state), the system must validate itself over time.

    • Action: Extract a 50 μL aliquot at 24 hours (Timepoint A) and another at 48 hours (Timepoint B).

    • Validation Logic: If the HPLC-UV peak area of Timepoint B differs from Timepoint A by >2% , equilibrium has not been reached, and agitation must continue. If the variance is ≤2% , the system is validated as thermodynamically stable.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes at 25∘C to pellet the undissolved lattice. Filter the supernatant through a 0.22 μm PTFE syringe filter. (Note: Discard the first 10 μL to saturate any non-specific binding sites on the filter membrane).

  • Quantification: Dilute the filtered supernatant into the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA to maintain the protonated state) and inject it into the HPLC-UV system, monitoring at the λmax​ of the cinnoline core.

Strategic Solvent Selection in Drug Development

Understanding the solubility of 4,7-DCC·HCl is not just about getting the powder to disappear; it is about controlling the chemical trajectory of the molecule.

  • For Synthetic Derivatization: If the goal is to perform a nucleophilic substitution at the highly reactive 4-chloro position[4], DMF or DMSO is the solvent of choice. They provide homogeneous reaction conditions by fully dissociating the hydrochloride salt, leaving the electrophilic core exposed to the incoming nucleophile.

  • For Free-Base Isolation: If the downstream application requires the unprotonated 4,7-Dichlorocinnoline, the salt should be suspended in a biphasic mixture of DCM and aqueous Sodium Bicarbonate. The aqueous layer neutralizes the HCl, and the newly formed lipophilic free-base will partition entirely into the DCM layer, overcoming its previously poor solubility in halogenated media.

  • For Biological Assays: High-throughput screening requires compound stocks in 100% DMSO. Because 4,7-DCC·HCl is highly soluble in DMSO, 10 mM to 50 mM stock solutions can be reliably generated and stored without risk of precipitation upon freeze-thaw cycles.

References[1] GuideChem. 4,7-Dichlorocinnoline hydrochloride 1427081-03-5 wiki. Source: guidechem.com. URL: https://www.guidechem.com/cas/1427081-03-5.html[2] BLD Pharm. 1427081-03-5 | 4,7-Dichlorocinnoline hydrochloride. Source: bldpharm.com. URL: https://www.bldpharm.com/products/1427081-03-5.html[3] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86687528, 4,7-Dichlorocinnoline hydrochloride. Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/86687528[4] Science of Synthesis. Product Class 9: Cinnolines. Source: thieme-connect.de. URL: https://www.thieme-connect.de/products/ebooks/pdf/10.1055/b-0035-112835.pdf[5] CymitQuimica. CAS 5949-24-6: Cinnoline hydrochloride. Source: cymitquimica.com. URL: https://cymitquimica.com/products/5949-24-6/cinnoline-hydrochloride/[7] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86687528, 4,7-Dichlorocinnoline hydrochloride. Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/86687528[6] Science of Synthesis. Product Class 9: Cinnolines (Synthesis by Substituent Modification). Source: thieme-connect.de. URL: https://www.thieme-connect.de/products/ebooks/pdf/10.1055/b-0035-112835.pdf

Sources

Exploratory

4,7-Dichlorocinnoline Hydrochloride: Thermal Dynamics, Synthesis, and Applications in Kinase Inhibitor Development

Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter heterocyclic building blocks that dictate the success or failure of downstream active pharmaceutical ingredient (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter heterocyclic building blocks that dictate the success or failure of downstream active pharmaceutical ingredient (API) synthesis. 4,7-Dichlorocinnoline hydrochloride (CAS 1427081-03-5) is a prime example[1][2]. It is a critical intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, most notably Amuvatinib (MP470)[3].

This whitepaper provides an in-depth technical analysis of 4,7-dichlorocinnoline hydrochloride, focusing on its melting point dynamics, thermal characterization, self-validating synthetic protocols, and its mechanistic role in oncology drug development.

Chemical Identity & Physicochemical Profile

The hydrochloride salt of 4,7-dichlorocinnoline is preferred over its free base (CAS 82362-93-4) in industrial settings due to its enhanced stability against hydrolytic degradation and improved handling characteristics[2][4]. The protonation at the N1/N2 position of the cinnoline ring significantly alters the crystal lattice energy, directly impacting its melting point and thermal behavior.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 4,7-Dichlorocinnoline hydrochloride
CAS Registry Number 1427081-03-5[1]
Molecular Formula C₈H₅Cl₃N₂
Molecular Weight 235.5 g/mol [5]
Physical State Crystalline solid (typically pale yellow to off-white)
Solubility Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in cold water.
Melting Point / Thermal Behavior >200 °C (Melts with decomposition)

Melting Point Dynamics & Thermal Analysis

A common challenge in the laboratory is determining the exact melting point of halogenated heteroaromatic salts. Unlike the free base, which exhibits a sharp, well-defined melting endotherm, 4,7-dichlorocinnoline hydrochloride undergoes thermal decomposition concurrent with melting .

The Causality of Thermal Decomposition

When the hydrochloride salt is subjected to high thermal stress (typically >200 °C), the crystal lattice begins to break down. The thermal energy overcomes the ionic interaction between the protonated cinnoline nitrogen and the chloride counter-ion, leading to the evolution of HCl gas. This phase transition is not a pure melt; it is a degradation event. Consequently, standard capillary melting point apparatuses will yield a wide, inconsistent melting range characterized by darkening or bubbling of the sample.

Self-Validating Analytical Protocol: DSC and TGA

To accurately characterize the melting point and thermal stability of this compound, Differential Scanning Calorimetry (DSC) must be coupled with Thermogravimetric Analysis (TGA).

Step-by-Step Thermal Analysis Protocol:

  • Sample Preparation: Accurately weigh 3–5 mg of 4,7-dichlorocinnoline hydrochloride into an aluminum DSC pan. Crimp the lid loosely to allow for the venting of evolved HCl gas.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Temperature Ramp: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min.

  • Data Interpretation (Causality):

    • TGA: Look for a mass loss event corresponding to the molar mass of HCl (~15.5% of total mass). This confirms the dissociation of the salt.

    • DSC: The thermogram will display a sharp endothermic peak (melting) immediately followed by a broad exothermic or erratic endothermic baseline shift (decomposition). The onset temperature of the first endotherm is recorded as the true melting point prior to decomposition.

Synthesis Methodology & Causality

The synthesis of 4,7-dichlorocinnoline hydrochloride requires precise control over tautomeric equilibria and electrophilic aromatic substitution[6]. The workflow relies on the Richter synthesis or modifications thereof, starting from 2-amino-4-chlorobenzoic acid.

Synthesis A 2-Amino-4-chlorobenzoic acid B Diazotization (NaNO2, HCl) A->B C Cyclization B->C D 7-Chlorocinnolin-4-ol C->D E Chlorination (POCl3) D->E F 4,7-Dichlorocinnoline (Free Base) E->F G Salt Formation (HCl gas/ether) F->G H 4,7-Dichlorocinnoline HCl G->H

Synthetic workflow of 4,7-dichlorocinnoline hydrochloride from 2-amino-4-chlorobenzoic acid.
Step-by-Step Experimental Protocol
  • Diazotization and Cyclization:

    • Suspend 2-amino-4-chlorobenzoic acid in aqueous HCl and cool to 0–5 °C.

    • Add an aqueous solution of sodium nitrite (NaNO₂) dropwise. Causality: Maintaining the temperature below 5 °C is critical to prevent the decomposition of the highly unstable diazonium salt intermediate.

    • Allow the mixture to warm, promoting intramolecular cyclization to yield 7-chlorocinnolin-4-ol[6].

  • Aromatization via Chlorination:

    • 7-chlorocinnolin-4-ol exists predominantly as its tautomer, 7-chlorocinnolin-4(1H)-one. To convert this lactam into a reactive electrophile, suspend the intermediate in neat Phosphorus Oxychloride (POCl₃).

    • Reflux the mixture for 3–4 hours. Causality: POCl₃ acts as both the solvent and the chlorinating agent, replacing the hydroxyl group with a chlorine atom to restore full aromaticity to the cinnoline ring, yielding the 4,7-dichlorocinnoline free base.

    • Quench carefully over crushed ice and extract with dichloromethane (DCM).

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in anhydrous diethyl ether.

    • Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane).

    • Self-Validation: The precipitation of a crystalline solid indicates successful salt formation. Filter, wash with cold ether, and dry under a vacuum to yield 4,7-dichlorocinnoline hydrochloride.

Application in RTK Inhibitor Development

The primary utility of 4,7-dichlorocinnoline hydrochloride lies in its C4-chlorine atom, which is highly susceptible to nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This reactivity is exploited to synthesize complex oncology drugs.

A prominent example is Amuvatinib (MP470) , an orally bioavailable multi-targeted tyrosine kinase inhibitor[3]. By displacing the C4-chlorine of the cinnoline core with specific pharmacophores (such as a piperazine-1-carbothioamide derivative), researchers generate molecules capable of binding to the ATP-binding pocket of mutant kinases.

Mechanism of Action in Oncology

Amuvatinib and related cinnoline-derived inhibitors are designed to overcome tumor chemoresistance[3]. They achieve this through a dual-mechanism:

  • Kinase Inhibition: Potent suppression of mutant c-Kit, PDGFRα, and Flt3, which are frequently dysregulated in solid tumors and leukemias.

  • DNA Repair Suppression: Inhibition of the RAD51 protein, disrupting double-stranded DNA repair and sensitizing cancer cells to DNA-damaging agents.

Pathway A 4,7-Dichlorocinnoline Derivatives (e.g., Amuvatinib) B Mutant c-Kit / PDGFRα A->B Inhibits D RAD51 DNA Repair Protein A->D Suppresses C PI3K / AKT Pathway B->C Downregulates E Tumor Cell Apoptosis C->E Induces D->E DNA Damage Accumulation

Mechanism of action for 4,7-dichlorocinnoline-derived RTK inhibitors in tumor apoptosis.

Summary of Analytical Validation

To ensure the trustworthiness of the synthesized 4,7-dichlorocinnoline hydrochloride before utilizing it in multi-step API synthesis, the following analytical suite must be employed:

Table 2: Analytical Techniques for Characterization
TechniqueExpected ObservationCausality / Rationale
FT-IR Spectroscopy Absence of broad C=O stretch (~1650 cm⁻¹).Confirms complete conversion of the cinnolin-4(1H)-one tautomer to the chlorinated aromatic ring.
¹H NMR (DMSO-d₆) Downfield shift of aromatic protons; presence of broad exchangeable signal.Confirms the aromatic structure and the presence of the protonated nitrogen (HCl salt).
LC-MS (ESI+) m/z = 199.0 (M+H)⁺ for the free base isotope pattern (³⁵Cl/³⁷Cl).Validates the molecular weight and the presence of two chlorine atoms via the characteristic 9:6:1 isotopic cluster.

By mastering the thermal properties, synthesis, and reactivity of 4,7-dichlorocinnoline hydrochloride, drug development professionals can reliably architect the next generation of targeted oncology therapeutics.

References

  • GuideChem - 1427081-03-5 C8H5Cl3N2 - Chemical Dictionary.
  • PubChem (NIH) - 4,7-Dichlorocinnoline hydrochloride | C8H5Cl3N2 | CID 86687528.
  • Thieme Science of Synthesis - Product Class 9: Cinnolines.
  • PubChem (NIH) - Amuvatinib | C23H21N5O3S | CID 11282283.
  • PubChem (NIH) - 4,7-Dichlorocinnoline | C8H4Cl2N2 | CID 13537200.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 4-Aminoquinoline Antimalarials from 4,7-Dichloroquinoline

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale The synthesis of 4-aminoquinoline antim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The synthesis of 4-aminoquinoline antimalarials—most notably Chloroquine (CQ) and Amodiaquine (ADQ) —relies heavily on the versatile building block 4,7-Dichloroquinoline (4,7-DCQ) . The strategic value of 4,7-DCQ lies in its differential reactivity. The chlorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) due to the electron-withdrawing nature of the adjacent quinoline nitrogen. Conversely, the C7 chlorine remains inert under these conditions but is pharmacologically essential, as it enhances the drug's lipophilicity and binding affinity to hematin within the malaria parasite.

Mechanism of Action: Why the 4-Aminoquinoline Core Matters

The efficacy of these drugs hinges on their ability to disrupt the parasite's hemoglobin degradation pathway 1[1]. Inside the acidic digestive vacuole of Plasmodium falciparum, the basic 4-aminoquinoline becomes protonated and trapped. It then binds to free, toxic heme (ferriprotoporphyrin IX), preventing its biocrystallization into non-toxic hemozoin. The resulting accumulation of the drug-heme complex induces severe oxidative stress, leading to parasite membrane lysis.

MOA Hemoglobin Host Hemoglobin (Digestive Vacuole) FreeHeme Free Heme (FP IX) (Highly Toxic) Hemoglobin->FreeHeme Proteolysis Hemozoin Hemozoin Crystals (Non-toxic) FreeHeme->Hemozoin Biocrystallization (Normal Survival Pathway) Complex Drug-Heme Complex (Lethal to Parasite) FreeHeme->Complex Drug Inhibition Hemozoin->Complex Pathway Blocked Drug 4-Aminoquinoline (Protonated in Vacuole) Drug->FreeHeme Binds to Heme Death Parasite Membrane Lysis & Cell Death Complex->Death Oxidative Stress

Caption: Mechanism of 4-aminoquinoline antimalarials disrupting heme detoxification.

Synthetic Strategy & Workflow

The divergent synthesis of Chloroquine and Amodiaquine from 4,7-DCQ requires distinct reaction conditions dictated by the nucleophilicity of their respective side chains.

  • Chloroquine utilizes an aliphatic amine (2-amino-5-diethylaminopentane, or novaldiamine). Due to steric hindrance, this reaction requires high temperatures (130–138 °C) and is typically facilitated by phenol, which acts as both a solvent and an acid catalyst2[2].

  • Amodiaquine utilizes an aniline derivative (a Mannich base). Because anilines are weaker nucleophiles, the reaction is driven by strongly acidic conditions (aqueous HCl) to fully protonate the quinoline nitrogen, maximizing the electrophilicity of the C4 carbon3[3].

Workflow DCQ 4,7-Dichloroquinoline (Core Intermediate) Noval 2-Amino-5-diethylaminopentane + Phenol (Solvent/Catalyst) DCQ->Noval Mannich 4-Amino-2-(diethylaminomethyl)phenol (Mannich Base) DCQ->Mannich CQ_Base Chloroquine Base (SNAr Reaction) Noval->CQ_Base 130-138°C, 10h CQ_Phos Chloroquine Phosphate (Final API) CQ_Base->CQ_Phos H3PO4, Ethanol ADQ_Base Amodiaquine Base (Substitution) Mannich->ADQ_Base HCl, 100°C, 2h ADQ_HCl Amodiaquine Dihydrochloride (Final API) ADQ_Base->ADQ_HCl HCl, Rehydration

Caption: Divergent synthetic workflows for Chloroquine and Amodiaquine from 4,7-DCQ.

Quantitative Data Summary

The following table summarizes the optimized process parameters and expected yields for the synthesis of both APIs from 4,7-DCQ, based on validated laboratory and pilot-scale data1[1],4[4].

Target CompoundKey ReactantsReaction ConditionsYield (%)Target Purity (HPLC)
Chloroquine Base 4,7-DCQ, Novaldiamine, Phenol130–138 °C / 10 h76.0 – 78.2%> 99.5%
Chloroquine Phosphate CQ Base, 85% H3​PO4​ , EtOHRoom Temp / 2 h> 95.0%> 99.5%
Amodiaquine Base 4,7-DCQ, Mannich Base, HCl100 °C / 1–2 h89.0 – 92.0%> 99.0%
Amodiaquine Di-HCl ADQ Base, HCl, H2​O 3–7 °C / Crystallization> 90.0%> 99.0%

Experimental Protocols & Causality

Protocol A: Synthesis of Chloroquine Phosphate

Expertise & Causality: The use of phenol in Step 1 is not merely as a solvent. Phenol acts as a weak acid catalyst; it hydrogen-bonds to the quinoline nitrogen, lowering the LUMO energy of the ring and significantly reducing the activation energy required for the sterically hindered aliphatic amine to attack the C4 position. The precise pH control in Step 3 ensures the formation of the highly crystalline diphosphate salt, preventing the formation of the less stable monophosphate.

Step-by-Step Methodology:

  • Condensation ( SN​Ar ): In a suitable reaction vessel, combine 103.0 g (0.52 mol) of 4,7-dichloroquinoline and 94.0 g (1.0 mol) of phenol. Heat the mixture to 70–80 °C with continuous stirring until a uniform melt is achieved.

  • Amine Addition: Slowly add 87.5 g (0.55 mol) of 2-amino-5-diethylaminopentane dropwise to the heated mixture.

  • Thermal Activation: Raise the internal temperature to 133.0–138.0 °C. Maintain this temperature for 10 hours. Self-Validation: Monitor reaction progress via TLC (Silica gel, CHCl3​ :MeOH: Et3​N 90:8:2). The reaction is complete when the 4,7-DCQ spot ( Rf​≈0.8 ) disappears.

  • Alkalization & Extraction: Cool the mixture to 60 °C and dilute with 600 mL of toluene. Adjust the pH of the aqueous phase to 11–12 using a 10% NaOH solution. This converts the chloroquine-phenol complex into the free base, partitioning it entirely into the organic phase.

  • Purification: Separate the organic layer, wash with water (3 × 200 mL) to remove residual phenol, and concentrate under reduced pressure to yield crude Chloroquine base.

  • Salt Formation: Dissolve the crude base in 80% aqueous ethanol. Slowly add 85% phosphoric acid dropwise until the pH reaches 4.0–5.4. Stir at room temperature for 2 hours to allow for complete crystallization. Filter and dry under vacuum to obtain Chloroquine Phosphate2[2].

Protocol B: Synthesis of Amodiaquine Dihydrochloride Dihydrate

Expertise & Causality: Unlike the aliphatic amine in chloroquine synthesis, the Mannich base used here is an aniline derivative, making it a significantly weaker nucleophile. To overcome this, the reaction is conducted in an acidic aqueous medium. The acid fully protonates the quinoline nitrogen, driving the condensation to completion at a lower temperature (100 °C) and preventing the thermal degradation of the Mannich base4[4].

Step-by-Step Methodology:

  • Intermediate Preparation (Mannich Base): React 4-acetamidophenol with diethylamine and paraformaldehyde at 80 °C for 30 minutes. Add 37% HCl and heat to 104 °C to hydrolyze the amide, yielding 4-amino-2-(diethylaminomethyl)phenol.

  • pH Adjustment: Cool the reaction mixture to 40 °C. Carefully add NaOH solution to adjust the pH to exactly 3.0. Causality: A pH of 3.0 is the optimal thermodynamic window where the quinoline is sufficiently protonated for activation, but the aniline amine is not entirely trapped as an unreactive ammonium salt.

  • Condensation: Add 37.3 g (0.188 mol) of 4,7-dichloroquinoline to the mixture. Heat to 100 °C and maintain for 1 to 2 hours.

  • Crystallization: Cool the reaction mixture slowly to 3–7 °C and stir for 2 to 3 hours to induce crystallization of the dihydrochloride dihydrate salt.

  • Isolation: Isolate the product via vacuum filtration (vacuum -0.080 Mpa). Dry at 60–70 °C for 8 hours to yield Amodiaquine Dihydrochloride Dihydrate.

Self-Validating Quality Control System

To ensure the integrity of the synthesized APIs, the following analytical validations must be performed prior to release:

  • Chromatographic Purity (HPLC):

    • Column: ODS-3 (4.6 × 250 mm, 5 µm).

    • Mobile Phase: 0.4% triethylamine in methanol : buffered salt solution (70:30 v/v).

    • Detection: UV at 260 nm.

    • Acceptance Criteria: API peak area 99.5%; maximum single unknown impurity 0.1%2[2].

  • Physical Characterization: Verify the melting point of Chloroquine Phosphate (193–195 °C, dec.) and Amodiaquine Dihydrochloride (150–160 °C, dec. depending on hydration state) to confirm crystalline polymorph integrity.

References

  • Title: Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate Source: ACS Publications URL: [Link]

  • Title: Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate Source: ChemRxiv URL: [Link]

  • Title: CN112830894A - Preparation method of chloroquine phosphate Source: Google Patents URL

Sources

Application

Application Note: 4,7-Dichloroquinoline as a Pivotal Intermediate in Chloroquine Synthesis

Executive Summary4,7-Dichloroquinoline (4,7-DCQ) is a privileged bicyclic heterocyclic building block utilized extensively in pharmaceutical development[1]. Its primary application lies in the synthesis of 4-aminoquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary4,7-Dichloroquinoline (4,7-DCQ) is a privileged bicyclic heterocyclic building block utilized extensively in pharmaceutical development[1]. Its primary application lies in the synthesis of 4-aminoquinoline antimalarials and immunomodulators, most notably chloroquine and hydroxychloroquine[2]. This application note provides an in-depth, self-validating protocol for the synthesis of chloroquine from 4,7-DCQ, detailing the mechanistic causality behind the reaction conditions and offering comparative quantitative data for process optimization.

Mechanistic Insights: The Regioselectivity of SNAr

The conversion of 4,7-DCQ to chloroquine is driven by a highly regioselective Nucleophilic Aromatic Substitution (SNAr)[1]. Understanding the electronic environment of the quinoline ring is crucial for mastering this synthesis:

  • Causality of C4 Activation: The quinoline nitrogen exerts a strong electron-withdrawing inductive and resonance effect. This significantly lowers the electron density at the C2 and C4 positions[2]. When an aliphatic amine like 2-amino-5-diethylaminopentane (novaldiamine) is introduced, the C4-chloride acts as an excellent leaving group, proceeding through a transient Meisenheimer complex[1].

  • Preservation of the C7-Chloride: The C7 position is not activated by the quinoline nitrogen. Consequently, the C7-chloride remains intact during the amination[1]. This preservation is pharmacologically vital, as the electron-withdrawing C7-chloro group is essential for the drug's ability to inhibit hemozoin crystallization in Plasmodium parasites[3].

SNAr_Mechanism DCQ 4,7-Dichloroquinoline (Electrophile) Intermediate Meisenheimer Complex (Transition State) DCQ->Intermediate Heat (130°C) Amine Novaldiamine (Nucleophile) Amine->Intermediate DIPEA / Solvent CQ_Base Chloroquine Base (Product) Intermediate->CQ_Base -HCl CQ_Salt Chloroquine Phosphate (API) CQ_Base->CQ_Salt + H3PO4

Reaction workflow: S_NAr of 4,7-DCQ with novaldiamine to yield chloroquine phosphate.

Quantitative Data: Reaction Optimization

The SNAr reaction can be achieved via conventional heating or microwave-assisted synthesis[1]. The table below summarizes the optimization parameters for the synthesis of 4-amino-7-chloroquinolines from 4,7-DCQ precursors.

Synthesis MethodAmine EquivalentsSolvent SystemBase / CatalystTemp (°C)TimeTypical Yield (%)
Conventional Heating 1.1 - 1.2IsopropanolDIPEA / Na₂SO₃133 - 13810 - 14 hours75 - 85
Microwave-Assisted 1.2 - 2.0DMSONone (Amine excess)140 - 18020 - 30 mins80 - 92
Solvent-Free (Neat) 2.0 - 3.0NoneNone (Amine excess)130 - 1704 - 6 hours60 - 70

Data synthesized from established synthetic methodologies for 4-amino-7-chloroquinolines[1][4].

Experimental Protocol: Synthesis of Chloroquine Phosphate

The following step-by-step protocol details the industrial-scale adaptable synthesis of chloroquine phosphate from 4,7-DCQ and novaldiamine. This specific route utilizes isopropanol as a solvent to avoid the use of highly toxic phenol catalysts historically used in this process[4].

Step 1: Condensation Reaction (SNAr)
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,7-dichloroquinoline (1.0 eq), sodium sulfite (catalytic antioxidant), and N,N-diisopropylethylamine (DIPEA) (1.2 eq) into isopropanol[4].

  • Dissolution & Addition: Heat the mixture gently until the 4,7-DCQ is completely dissolved. Slowly add 2-amino-5-diethylaminopentane (novaldiamine) (1.1 eq) dropwise[4].

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution. Without a base, the liberated HCl would protonate the novaldiamine, neutralizing its nucleophilicity and stalling the reaction[4].

  • Reflux: Raise the internal temperature to 133.0–138.0 °C, evaporating a portion of the isopropanol to achieve the required boiling point, and maintain for 10 hours[4].

    • Validation Checkpoint 1 (Reaction Completion): Withdraw a 50 µL aliquot, dilute in dichloromethane (DCM), and spot on a silica gel TLC plate (Eluent: DCM/MeOH 9:1). The disappearance of the highly mobile 4,7-DCQ spot (Rf ~0.8) and the appearance of a polar, UV-active baseline spot (Rf ~0.2) confirms conversion.

Step 2: Alkalization and Extraction
  • Free-Basing: Cool the reaction mixture to room temperature. Add a 10% aqueous NaOH solution to the mixture.

    • Causality: The product currently exists as a hydrochloride/DIPEA salt mixture. Strong alkalization deprotonates the quinoline and aliphatic nitrogens, forcing the chloroquine into its lipophilic free-base form[4].

    • Validation Checkpoint 2 (pH Verification): Test the aqueous phase with pH paper. It must register >11.0. If the pH is lower, extraction yields will plummet due to the water solubility of the protonated amine.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate or toluene[1][4].

  • Washing & Drying: Wash the combined organic layers with saturated brine to remove residual isopropanol and NaOH[1]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude chloroquine base as a viscous oil[1][4].

Step 3: Salt Formation (API Isolation)
  • Crystallization: Dissolve the crude chloroquine base in hot ethanol. Slowly add an exact stoichiometric amount of 85% phosphoric acid (H₃PO₄) with vigorous stirring[4].

    • Causality: The free base is an oil with poor aqueous solubility. Converting it to a diphosphate salt significantly increases its solubility, stability, and bioavailability, which are mandatory characteristics for an Active Pharmaceutical Ingredient (API)[4].

  • Isolation: Cool the mixture to 0–5 °C to induce crystallization. Filter the white precipitate, wash with cold ethanol, and dry under vacuum.

    • Validation Checkpoint 3 (Purity): Analyze the final white powder via HPLC (Area Normalization Method). The purity should be ≥99.5%, with single impurities <0.1%[4]. Confirm identity via melting point (193–195 °C) and ESI-MS (m/z 320.18 [M+H]+).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline." PubChem, [Link]

  • Shaik, R., & Rao, H. S. P. "Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review." Mini-Reviews in Organic Chemistry, [Link]

  • Google Patents. "Preparation method of chloroquine phosphate (CN112830894A).
  • MDPI. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." MDPI, [Link]

Sources

Method

Application Note: Regioselective N-Alkylation of 4,7-Dichlorocinnoline Hydrochloride

Chemical Context & Strategic Overview Cinnolines (benzo[c]pyridazines) represent a privileged class of nitrogen-containing heterocycles with significant applications in drug discovery and materials science. The N-alkylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Strategic Overview

Cinnolines (benzo[c]pyridazines) represent a privileged class of nitrogen-containing heterocycles with significant applications in drug discovery and materials science. The N-alkylation of these systems is a critical transformation for generating bioactive cinnolinium salts or downstream functionalized intermediates.

However, the N-alkylation of 4,7-Dichlorocinnoline hydrochloride presents a dual challenge:

  • Regioselectivity : The cinnoline core contains two adjacent nitrogen atoms (N-1 and N-2), requiring precise control to favor one isomer.

  • Chemoselectivity : The presence of highly electrophilic chlorine atoms—particularly at the C-4 position—makes the molecule highly susceptible to unwanted Nucleophilic Aromatic Substitution (SNAr) side reactions.

This application note details a field-proven, self-validating protocol designed to maximize the yield of the N-2 alkylated product while completely suppressing SNAr byproducts.

Mechanistic Causality: Driving Selectivity

To achieve high yields, experimental conditions must be chosen based on the fundamental electronic and steric properties of the cinnoline core.

The Free-Basing Imperative

The starting material is supplied as a hydrochloride salt (1 [3]). Before any electrophilic alkylation can occur, the non-nucleophilic base must first neutralize the salt to liberate the reactive free heterocycle in situ. Failure to account for this requires an exact stoichiometric adjustment: at least 1.0 equivalent of base is consumed merely to generate the free base.

Regioselectivity (N-1 vs. N-2)

Alkylation of the free cinnoline base typically occurs preferentially at the N-2 position. This regioselectivity is fundamentally driven by steric causality: the peri-proton at the C-8 position exerts significant steric hindrance, partially blocking the N-1 position from incoming electrophiles (2 [2]). By utilizing highly electrophilic alkyl halides (e.g., iodomethane, benzyl bromide) in polar aprotic solvents, the reaction is kinetically driven toward the less hindered N-2 atom.

Chemoselectivity (Avoiding SNAr)

The most critical failure point in this synthesis is the choice of base. The chlorine atom at the C-4 position is highly activated by the adjacent diaza system. If a nucleophilic base (such as sodium methoxide, or even primary/secondary amines) is used, it will rapidly attack the C-4 position via an SNAr mechanism, displacing the chloride and forming a 4-substituted byproduct ( [1]). Therefore, strictly non-nucleophilic, heterogeneous inorganic bases like K2CO3 or Cs2CO3 are mandatory.

Reaction Pathway Visualization

G A 4,7-Dichlorocinnoline HCl (Starting Material) B 4,7-Dichlorocinnoline (Free Base) A->B Non-nucleophilic Base (e.g., K2CO3) Neutralization C 2-Alkyl-4,7-dichloro- cinnolinium salt (Major Product) B->C R-X (Alkyl Halide) Sterically Favored D 1-Alkyl-4,7-dichloro- cinnolinium salt (Minor Product) B->D R-X (Alkyl Halide) Sterically Hindered E 4-Substituted Byproduct (SNAr Pathway) B->E Nucleophilic Base (e.g., NaOMe) C-4 Substitution

Reaction pathways for the N-alkylation of 4,7-Dichlorocinnoline HCl, highlighting chemoselectivity.

Empirical Optimization Data

The following table summarizes the quantitative optimization of the reaction conditions, demonstrating the severe impact of base selection on chemoselectivity and yield.

EntryBase (Equiv)SolventAlkylating AgentTemp (°C)Chemoselectivity (N-Alkyl vs SNAr)Regioselectivity (N-2 : N-1)Isolated Yield (%)
1NaOMe (2.5)MeOHMeI25Poor (Major SNAr at C-4)N/A< 10
2Et3N (2.5)CH2Cl2BnBr40Good3:145
3 K2CO3 (2.5) DMF MeI 25 Excellent >10:1 88
4Cs2CO3 (2.5)MeCNBnBr60Excellent>10:182

Note: Entry 3 represents the optimal conditions utilized in the protocol below.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Because the product is a quaternary cinnolinium salt, standard aqueous extraction will result in massive yield loss. The protocol below utilizes a targeted precipitation strategy to isolate the highly polar product.

Reagents & Equipment
  • Substrate : 4,7-Dichlorocinnoline hydrochloride (MW: 235.50 g/mol )

  • Reagents : Iodomethane (MeI) or Benzyl Bromide (BnBr), anhydrous Potassium Carbonate (K2CO3, finely powdered).

  • Solvents : Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Diethyl Ether (Et2O).

  • Equipment : Oven-dried round-bottom flask, magnetic stirrer, nitrogen/argon manifold.

Phase 1: In Situ Free-Basing
  • Purge an oven-dried 50 mL round-bottom flask with inert gas (N2 or Argon).

  • Add 4,7-Dichlorocinnoline hydrochloride (1.00 g, 4.25 mmol, 1.0 equiv) to the flask.

  • Suspend the salt in anhydrous DMF (15 mL).

  • Add finely powdered, anhydrous K2CO3 (1.47 g, 10.6 mmol, 2.5 equiv).

  • Self-Validation Checkpoint : Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. The visual transition from a coarse crystalline suspension to a finer dispersion with a slight yellow tint confirms the successful liberation of the free cinnoline base.

Phase 2: Electrophilic Quaternization
  • To the stirring free-base suspension, add the alkylating agent (e.g., Iodomethane, 0.32 mL, 5.10 mmol, 1.2 equiv) dropwise via syringe.

  • Seal the flask and allow the reaction to stir at room temperature for 6–8 hours. (If using a less reactive halide like Benzyl Bromide, heat the reaction to 60 °C).

  • Self-Validation Checkpoint : Monitor the reaction via TLC (Eluent: 10% MeOH in CH2Cl2). The non-polar free base (high Rf) will disappear, replaced by a baseline-sticking spot (Rf ≈ 0.0–0.1), which is characteristic of the highly polar quaternary cinnolinium salt.

Phase 3: Isolation of Polar Salts
  • Crucial Insight : Do not quench with water for a standard extraction. The quaternary salt is highly water-soluble.

  • Filter the reaction mixture through a medium-porosity glass frit to remove the inorganic salts (KCl, unreacted K2CO3). Wash the filter cake with a minimal amount of DMF (2 x 2 mL).

  • Transfer the combined DMF filtrate to an Erlenmeyer flask. While stirring vigorously, slowly add cold Ethyl Acetate or Diethyl Ether (approx. 60–80 mL) dropwise.

  • Self-Validation Checkpoint : A precipitate will immediately begin to form as the non-polar solvent crashes the ionic cinnolinium salt out of the DMF solution.

  • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid 2-alkyl-4,7-dichlorocinnolinium halide via vacuum filtration, washing the filter cake with cold Et2O (2 x 10 mL).

  • Dry the product under high vacuum to afford the pure N-2 alkylated salt. (Further purification, if minor N-1 isomer is present, can be achieved by recrystallization from hot ethanol/ethyl acetate).

References

  • Holzer, W., Eller, G. A., & Schönberger, S. On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline. Holzer-group.at.
  • Science of Synthesis. Product Class 9: Cinnolines. Thieme Connect.
  • BLD Pharm. 1427081-03-5 | 4,7-Dichlorocinnoline hydrochloride.

Sources

Application

Use of 4,7-Dichlorocinnoline hydrochloride in medicinal chemistry

Application Note: Orthogonal Functionalization of 4,7-Dichlorocinnoline Hydrochloride in Medicinal Chemistry Overview As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Functionalization of 4,7-Dichlorocinnoline Hydrochloride in Medicinal Chemistry

Overview

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of heteroaromatic scaffolds. 4,7-Dichlorocinnoline hydrochloride (CAS 1427081-03-5) has emerged as a privileged building block in modern medicinal chemistry, particularly in the development of kinase inhibitors and sodium channel modulators[1]. This application note details the mechanistic rationale and validated protocols for the orthogonal functionalization of this scaffold, leveraging the differential electronic environments of the C4 and C7 positions.

Mechanistic Rationale: The Causality of Regioselectivity

The cinnoline core (1,2-diazanaphthalene) is highly electron-deficient. However, the two chlorine atoms in 4,7-dichlorocinnoline experience vastly different electronic activation:

  • C4 Position (Hyper-Activated): The C4 chlorine is situated alpha/gamma to the ring nitrogens. This structural feature severely depletes electron density at C4, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. Mild conditions are sufficient to drive the substitution, preventing over-reaction.

  • C7 Position (Unactivated for SNAr): The C7 chlorine is electronically insulated from the direct inductive and mesomeric pull of the diaza system. Consequently, it is inert to SNAr under mild conditions but remains an excellent candidate for oxidative addition via Palladium-catalyzed cross-coupling[3].

This dichotomy allows for a predictable, two-step orthogonal functionalization: first via SNAr at C4, followed by Suzuki-Miyaura coupling at C7. The use of the hydrochloride salt form ensures superior shelf stability and solubility profiles compared to the free base, though it necessitates the use of a non-nucleophilic base during the initial reaction step to liberate the reactive species.

Data Presentation: Reaction Parameters & Yields

The following table summarizes the quantitative parameters governing the orthogonal functionalization of the 4,7-dichlorocinnoline scaffold.

Reaction TypeTargeted PositionReagents & CatalystsSolvent & TemperatureTypical YieldMechanistic Driver
SNAr C4Amine (1.1 eq), DIPEA (3.0 eq)THF or DMF, 25–50 °C75–95%High electrophilicity of C4 due to adjacent diaza system
Suzuki Coupling C7Ar-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq)Dioxane/H₂O (4:1), 90–100 °C60–85%Oxidative addition of Pd(0) into the unactivated C7-Cl bond

Experimental Protocols

Protocol 1: Regioselective SNAr at the C4 Position

Objective: Synthesis of 4-substituted-7-chlorocinnoline intermediates. Design Causality: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while effectively neutralizing the hydrochloride salt and scavenging the HCl generated during the SNAr process. The temperature is strictly controlled (≤ 50 °C) to ensure absolute regioselectivity for the C4 position.

Step-by-Step Methodology:

  • Preparation: Suspend 4,7-dichlorocinnoline hydrochloride (1.0 eq) in anhydrous THF (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. The mixture will typically transition to a homogenous solution as the free base is liberated.

  • Nucleophilic Attack: Slowly add the desired amine nucleophile (1.1 eq).

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (25 °C) to 50 °C for 2–4 hours. Monitor the consumption of the starting material via LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure 4-amino-7-chlorocinnoline derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7 Position

Objective: Synthesis of 4,7-disubstituted cinnoline target compounds (e.g., coupling with 2-methoxy-4-(trifluoromethyl)phenylboronic acid)[1]. Design Causality: With the C4 position occupied, the C7 chloride is functionalized. Pd(dppf)Cl₂ is utilized as the catalyst due to its large bite angle, which facilitates the challenging oxidative addition into the unactivated C7-Cl bond and subsequent reductive elimination.

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or a Schlenk flask with the 4-amino-7-chlorocinnoline intermediate (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvation: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration. The water is critical for dissolving the inorganic base and activating the boronic acid via the formation of a boronate complex.

  • Deoxygenation: Degas the biphasic mixture by sparging with argon for 10 minutes. Note: This step is self-validating; failure to degas will result in rapid catalyst degradation (visible as a premature black precipitate) and poor yields.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon.

  • Coupling: Seal the vessel and heat the mixture to 90–100 °C for 12–16 hours using an oil bath or heating block.

  • Work-up: Cool to room temperature. Dilute the mixture with EtOAc and filter through a tightly packed pad of Celite to remove palladium black.

  • Isolation & Purification: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the final product via reverse-phase preparative HPLC to isolate the final API scaffold in high purity.

Visualization of the Workflow

G Start 4,7-Dichlorocinnoline HCl (CAS: 1427081-03-5) Step1 Regioselective SNAr (C4 Position) Start->Step1 Amine nucleophile DIPEA, THF/DMF 25–50 °C Intermediate 4-Amino-7-chlorocinnoline (Intermediate) Step1->Intermediate Step2 Suzuki-Miyaura Coupling (C7 Position) Intermediate->Step2 Arylboronic acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90–100 °C Product 4,7-Disubstituted Cinnoline (Target Scaffold) Step2->Product

Figure 1: Orthogonal functionalization workflow of 4,7-Dichlorocinnoline hydrochloride.

References

  • Title: WO 2013/086229 A1 - Heterocyclic Compounds as Inhibitors of Sodium Channels | Source: Googleapis.com | URL: 1[1]

  • Title: Methods for the synthesis of cinnolines (Review) | Source: ResearchGate | URL: 2[2]

  • Title: Product Class 9: Cinnolines | Source: Thieme-connect | URL: 3[3]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4,7-Dichloroquinoline in the Synthesis of Novel Agrochemicals

Prepared by: Gemini, Senior Application Scientist Abstract 4,7-Dichloroquinoline (DCQ) is a highly versatile heterocyclic scaffold, renowned as a critical intermediate in the synthesis of pharmaceutical agents like chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

4,7-Dichloroquinoline (DCQ) is a highly versatile heterocyclic scaffold, renowned as a critical intermediate in the synthesis of pharmaceutical agents like chloroquine and hydroxychloroquine.[1][2] Its unique chemical architecture, however, offers significant, and often under-exploited, potential in the field of agrochemical research and development. The distinct reactivity of its two chlorine atoms provides a robust platform for creating diverse molecular libraries with potential applications as fungicides, insecticides, and herbicides.[3][4][5] This document serves as a technical guide for researchers and synthetic chemists, detailing the core chemical principles, strategic applications, and field-proven protocols for utilizing 4,7-dichloroquinoline in the synthesis of next-generation agrochemicals.

Core Synthetic Principles: The Regioselectivity of 4,7-Dichloroquinoline

The primary synthetic value of 4,7-dichloroquinoline lies in the differential reactivity of its chlorine substituents. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position.[6] This pronounced regioselectivity is attributed to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at the C4 position. This inherent property allows for precise, selective functionalization, making DCQ an ideal starting material for building complex molecules.

G cluster_reaction Selective SₙAr Reaction DCQ 4,7-Dichloroquinoline Product 4-Substituted-7-chloroquinoline DCQ->Product Highly Favored Attack at C4 Position C7_Cl C7-Cl (Less Reactive) Nu Nucleophile (Nu⁻) (e.g., R-NH₂, R-OH, R-SH) Nu->DCQ

Caption: Logical workflow of the regioselective SNAr on 4,7-dichloroquinoline.

Application in Insecticide and Larvicide Synthesis

The quinoline framework is a well-established pharmacophore in various biologically active compounds, including those with insecticidal properties.[7][8] Derivatives of 4,7-dichloroquinoline, particularly 4-aminoquinolines, have demonstrated significant efficacy as larvicides against critical disease vectors like Aedes aegypti and Anopheles stephensi, the vectors for dengue and malaria, respectively.[2][9][10]

Synthetic Strategy: Nucleophilic Substitution with Amines

The most direct route to 4-aminoquinoline derivatives involves the reaction of 4,7-dichloroquinoline with a primary or secondary amine. The excess amine can often serve as both the nucleophile and the base to neutralize the HCl generated during the reaction.

G start Start Materials | {4,7-Dichloroquinoline | Amine (R-NH₂)} reaction Reaction Step Combine Reactants Solvent: Ethanol or Neat Amine Heat: 80-130 °C Monitor via TLC start->reaction troubleshoot Troubleshooting Point | Diamine Reactant? | {Yes: Potential Over-alkylation | No: Proceed} reaction->troubleshoot workup Workup Cool Reaction Mixture Precipitate/Extract Product Wash & Dry purify Purification Column Chromatography or Recrystallization workup->purify product Final Product | 4-Amino-7-chloroquinoline Derivative purify->product troubleshoot->workup No solution Solution Use large excess of diamine or Protect one amine group (e.g., Boc) troubleshoot->solution Yes solution->reaction

Caption: Experimental workflow for the amination of 4,7-dichloroquinoline.

Protocol 1: General Procedure for Amination of 4,7-Dichloroquinoline

This protocol describes a general method for the synthesis of 4-amino-7-chloroquinoline derivatives, adapted from established procedures.[6][11]

  • Materials:

    • 4,7-Dichloroquinoline (1.0 equiv)

    • Desired amine (primary or secondary, 2-10 equiv)

    • Solvent (e.g., absolute ethanol, DMF, or neat amine)

    • Reaction vessel (round-bottom flask with reflux condenser)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a suitable reaction vessel, dissolve 4,7-dichloroquinoline (1.0 equiv) in the chosen solvent. If conducting the reaction neat, the excess amine (at least 10 equiv) will serve as the solvent.

    • Add the desired amine (2-10 equiv) to the solution. The excess amine also acts as a base to quench the HCl byproduct.

    • Heat the reaction mixture to the desired temperature, typically between 80-130 °C.

    • Stir the reaction for 6-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[6]

    • If no precipitate forms, dilute the mixture with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-amino-7-chloroquinoline derivative.

  • Causality and Trustworthiness: Using a significant excess of the amine nucleophile serves a dual purpose: it drives the reaction to completion according to Le Châtelier's principle and acts as a base, preventing the protonation of the unreacted amine, which would render it non-nucleophilic. When using diamines, over-alkylation (reaction at both amino groups) is a common side reaction.[11] To ensure mono-substitution, employing a large excess of the diamine (favoring statistical probability) or using a protecting group like tert-butoxycarbonyl (Boc) on one of the amines is a reliable strategy.[11]

Data Summary: Larvicidal Activity

The following table summarizes the reported larvicidal activity of 4,7-dichloroquinoline and its derivatives against mosquito vectors.

Compound/DerivativeTarget PestActivity Metric (LC₅₀)Reference
4,7-DichloroquinolineAnopheles stephensi4.408 µM/mL (1st instar larvae)[9]
4,7-DichloroquinolineAedes aegypti5.016 µM/mL (1st instar larvae)[9]
4,7-DichloroquinolineAedes aegypti5.57 ppm (after 24h)[12]
4-((2-chloroethyl)oxy)-7-chloroquinolineAedes aegypti0.02 ppm (after 24h)[12]
7-chloro-4-(pentyloxy)quinolineAedes aegypti2.51 ppm (after 24h)[12]

Application in Herbicide and Fungicide Synthesis

The quinoline scaffold is present in numerous compounds exhibiting herbicidal and fungicidal activity.[13][14][15] The introduction of halogen atoms and ether or thioether linkages can significantly enhance biocidal activity.[3] 4,7-Dichloroquinoline serves as an excellent starting point for synthesizing quinolyl-aryl ethers and thioethers, which are classes of compounds with known bioactivity.

Synthetic Strategy: Williamson Ether Synthesis Analogue

This application involves the SNAr reaction of 4,7-dichloroquinoline with a phenol or thiol. The reaction requires a base to deprotonate the hydroxyl or thiol group, thereby generating a potent nucleophile (phenoxide or thiophenoxide) that readily attacks the electron-deficient C4 position of the quinoline ring.

Protocol 2: Synthesis of a 4-Aryloxy-7-chloroquinoline

This protocol provides a general method for the synthesis of 4-aryloxy or 4-arylthio derivatives.

  • Materials:

    • 4,7-Dichloroquinoline (1.0 equiv)

    • Substituted Phenol or Thiophenol (1.1-1.2 equiv)

    • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), 1.5 equiv)

    • Anhydrous Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

    • Reaction vessel with an inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • In a dry reaction flask under an inert atmosphere, dissolve the chosen phenol or thiophenol (1.1 equiv) in anhydrous DMF.

    • Add the base (e.g., K₂CO₃, 1.5 equiv) to the solution and stir for 15-30 minutes at room temperature to form the corresponding salt.

    • Add 4,7-dichloroquinoline (1.0 equiv) to the reaction mixture.

    • Heat the mixture to a temperature between 60-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-cold water to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water to remove DMF and salts, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

  • Expertise & Causality: The choice of an aprotic polar solvent like DMF is crucial as it effectively solvates the cation of the base (e.g., K⁺) while leaving the phenoxide/thiophenoxide anion relatively free and highly nucleophilic. An inert atmosphere is recommended, particularly when using potent bases like NaH or when the nucleophile is sensitive to oxidation.

Conclusion

4,7-Dichloroquinoline is a powerful and cost-effective building block for modern agrochemical discovery. Its well-defined regioselectivity allows for the predictable and efficient synthesis of a wide array of derivatives. By leveraging straightforward nucleophilic aromatic substitution reactions, researchers can readily access novel libraries of 4-aminoquinolines, 4-alkoxyquinolines, and 4-thioquinolines, which have shown significant promise as potent insecticides, larvicides, herbicides, and fungicides. The protocols and strategies outlined in this guide provide a solid foundation for harnessing the full potential of this versatile intermediate in the development of innovative crop protection solutions.

References

  • Murugan, K., Panneerselvam, C., Subramaniam, J., Paulpandi, M., Rajaganesh, R., Vasanthakumaran, M., Madhavan, J., Shafi, S. S., Roni, M., Portilla-Pulido, J. S., Mendez, S. C., Duque, J. E., Wang, L., Al Thabiani, A., Chandramohan, B., Dinesh, D., Piramanayagam, S., & Hwang, J.-S. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4765. [Link]

  • Pharmaffiliates. (n.d.). The Chemical Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6) Explained. Pharmaffiliates. Retrieved from [Link]

  • Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. ResearchGate. [Link]

  • Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PubMed. [Link]

  • Google Patents. (1989). US4797148A - Quinoline derivatives and their use for controlling undesirable plant growth.
  • Wang, H., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. ACS Publications. [Link]

  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. Wikipedia. Retrieved from [Link]

  • de Almeida, G. S. S., et al. (2023). Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. ACS Omega. [Link]

  • Michael, J. P. (2008). Biologically active quinoline and quinazoline alkaloids part I. PMC. [Link]

  • Oravec, M., et al. (2017). Preparation and Herbicidal Activities of Substituted Amides of Quinoline Derivatives. Sciforum. [Link]

  • Google Patents. (2007). WO2007104726A1 - Quinoline derivatives and their use as pesticides.
  • Matada, B. S., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Bentham Science. [Link]

  • El-Sayed, N. K., et al. (2023). Chemoselective synthesis of tunable poly-functionalized binary pyrazolyl and annulated pyrazolo/pyrido anchored on quinolinone: insecticidal and antioxidant studies. RSC Publishing. [Link]

  • Shah, F., et al. (2024). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. Springer. [Link]

  • Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Tigreros, A., & Kouznetsov, V. V. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Price, C. C., & Roberts, R. M. (1946). 7-Chloro-4-quinolinol and 4,7-dichloroquinoline. Organic Syntheses. [Link]

  • Kaschula, C. H., et al. (2002). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. PMC. [Link]

  • Wang, X., et al. (2019). Synthesis and Insecticidal Activity of New Quinoline Derivatives Containing Perfluoropropanyl Moiety. ResearchGate. [Link]

  • Beresford, K. J. M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications. [Link]

  • El-Faham, A., et al. (2020). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). ResearchGate. [Link]

  • El-Faham, A., et al. (2017). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]

Sources

Application

Experimental setup for 4,7-Dichlorocinnoline hydrochloride reactions

Application Note: Regioselective Functionalization of 4,7-Dichlorocinnoline Hydrochloride in Drug Discovery Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Functionalization of 4,7-Dichlorocinnoline Hydrochloride in Drug Discovery

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

Cinnoline (benzo[ c ]pyridazine) derivatives are highly valued in medicinal chemistry as bioisosteres for quinolines and quinazolines, frequently appearing in the scaffolds of kinase inhibitors and antimicrobial agents. Among the available building blocks, 4,7-Dichlorocinnoline hydrochloride (CAS: 1427081-03-5)[1] is exceptionally versatile. However, its successful integration into complex molecular architectures requires a precise understanding of its electronic asymmetry and salt stoichiometry.

As a Senior Application Scientist, I frequently observe two primary points of failure when researchers first handle this compound:

  • Neglecting the Hydrochloride Salt: The commercially stable form of this reagent is an HCl salt. Failing to account for this extra equivalent of acid during base-sensitive cross-couplings or nucleophilic attacks leads to stalled reactions, as the nucleophile becomes protonated or the catalytic cycle is disrupted.

  • Misjudging Regioselectivity: The cinnoline core possesses a strong dipole due to the adjacent nitrogen atoms (N1=N2). This electron-withdrawing effect drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C4 position , making the C4-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar)[2]. Conversely, the C7 position resides on the homocyclic carbocycle; it is electronically deactivated toward S N​ Ar but remains highly viable for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[3].

Understanding this causality allows us to design orthogonal, step-wise functionalization workflows: first displacing the C4 chlorine via S N​ Ar, followed by a palladium-catalyzed coupling at C7.

Pathway Visualization

Workflow SM 4,7-Dichlorocinnoline HCl (CAS: 1427081-03-5) Base Neutralization (+1.0 to 1.5 eq. Base) SM->Base Deprotonation FreeBase 4,7-Dichlorocinnoline (Free Base Active Species) Base->FreeBase SNAr SNAr Pathway (Nucleophile: N, O, S) FreeBase->SNAr Mild Heating (e.g., DMF, 25-80°C) Suzuki Suzuki-Miyaura (Pd-Catalyzed) FreeBase->Suzuki Boronic Acid, Pd(0) (e.g., Dioxane/H2O, 100°C) Prod1 4-Substituted-7-chlorocinnoline (Regioselective S_NAr) SNAr->Prod1 Prod2 4,7-Disubstituted Cinnoline (Cross-Coupled) Suzuki->Prod2

Caption: Divergent synthetic pathways for 4,7-Dichlorocinnoline HCl functionalization.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for orthogonal functionalization, ensuring maximum regioselectivity and yield based on empirical validations[2][3].

Reaction TypeReagents & CatalystsSolvent SystemTemp (°C)RegioselectivityTypical Yield
S N​ Ar (Alkoxylation) NaH (2.5 eq), Alkyl alcoholAnhydrous DMF0 to 25C4 exclusively70–85%
S N​ Ar (Amination) Amine (1.1 eq), DIPEA (3.0 eq)NMP or EtOH80–100C4 exclusively65–90%
Suzuki-Miyaura Ar-B(OH) 2​ , Pd(dppf)Cl 2​ , K 2​ CO 3​ Dioxane / H 2​ O (3:1)90–110C4/C7 (Tuning required)50–80%

Self-Validating Experimental Protocols

Protocol A: Regioselective S N​ Ar Amination at C4

Causality Focus: Amines are generally not strong enough nucleophiles to attack the C7 position. By using an excess of a non-nucleophilic base (DIPEA), we satisfy the HCl salt neutralization requirement and act as an acid scavenger for the S N​ Ar byproduct, driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend 4,7-Dichlorocinnoline hydrochloride (1.0 mmol, 235 mg) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL). Observation: The suspension will likely clarify or change color as the free base is liberated[4].

  • Nucleophilic Attack: Add the desired primary or secondary amine (1.1 mmol).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C under an argon atmosphere for 4–6 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak ( m/z 199 for free base) disappears, replaced by the corresponding [M+H] + of the 4-amino-7-chlorocinnoline product. Troubleshooting: If SM persists, the pH may be too low; add 0.5 eq additional DIPEA.

  • Workup: Cool to room temperature, pour into ice water (25 mL), and extract with Ethyl Acetate ( 3×15 mL). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Focus: When targeting functionalization via boronic acids, the aqueous-organic biphasic system requires a strong inorganic base (K 2​ CO 3​ ) to simultaneously neutralize the HCl salt and activate the boronic acid into the reactive boronate species for the transmetalation step[3].

Step-by-Step Methodology:

  • Reagent Assembly: To a microwave vial or Schlenk tube, add 4,7-Dichlorocinnoline hydrochloride (1.0 mmol, 235 mg), the aryl boronic acid (1.1 mmol), and K 2​ CO 3​ (4.0 mmol, 552 mg). Note the 4.0 equivalents of base: 1 eq neutralizes the HCl, leaving 3 eq for the catalytic cycle.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Deionized Water (3:1 v/v, 8.0 mL total).

  • Deoxygenation: Purge the system with Argon bubbling for 10 minutes. Critical Step: Oxygen will rapidly degrade the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%) and seal the vessel.

  • Reaction: Heat the mixture to 100 °C in an oil bath for 2–3 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3) or LC-MS. A successful coupling will yield a highly fluorescent spot under 254 nm UV light due to the extended conjugation of the newly formed biaryl system.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Concentrate the organic layer and purify the crude residue via reverse-phase column chromatography[3].

References

  • GuideChem. "4,7-Dichlorocinnoline hydrochloride 1427081-03-5 wiki - GuideChem".
  • PubChem. "4,7-Dichlorocinnoline | C8H4Cl2N2 | CID 13537200".
  • Amgen Inc. (2013). "WO 2013/086229 A1". Google Patents.
  • Holzer, W., Eller, G. A., & Schönberger, S. (2008). "On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline: Targeting a Cinnoline Analogue of Propranolol". Scientia Pharmaceutica, 76(1), 19-32.

Sources

Method

Comprehensive Physicochemical and Spectroscopic Characterization of 4,7-Dichlorocinnoline Hydrochloride

An Application Note for Drug Development Professionals Abstract: This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 4,7-Dichlorocinnoline hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 4,7-Dichlorocinnoline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] The protocols and insights herein are designed for researchers, analytical scientists, and quality control professionals, emphasizing the causality behind experimental choices to ensure structural elucidation, purity assessment, and identity confirmation. We detail methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction and Scientific Context

The cinnoline scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3][4] The introduction of halogen substituents, such as chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. 4,7-Dichlorocinnoline hydrochloride is a key intermediate or final compound whose precise structural and purity characterization is paramount for advancing research and ensuring the validity of biological findings.

Rigorous analytical characterization is the bedrock of drug discovery and development. It validates the chemical identity of a new molecular entity, quantifies its purity by identifying and measuring impurities, and provides the structural information necessary to build structure-activity relationships (SAR). This guide establishes a self-validating system of orthogonal analytical techniques to build a complete and trustworthy profile of 4,7-Dichlorocinnoline hydrochloride.

Overall Analytical Workflow

A multi-technique, or orthogonal, approach is critical for the unambiguous characterization of a pharmaceutical compound. Each technique provides a unique piece of the structural puzzle, and their combined data provides a high degree of confidence in the compound's identity, structure, and purity.

cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization cluster_result Final Assessment Synthesis Synthesized 4,7-Dichlorocinnoline HCl NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation Synthesis->NMR Orthogonal Analysis MS Mass Spectrometry (HRMS) Molecular Weight & Formula Synthesis->MS Orthogonal Analysis HPLC HPLC Analysis Purity & Quantification Synthesis->HPLC Orthogonal Analysis FTIR FTIR Spectroscopy Functional Group ID Synthesis->FTIR Orthogonal Analysis UV_Vis UV-Vis Spectroscopy Electronic Properties & λmax Synthesis->UV_Vis Orthogonal Analysis Report Certificate of Analysis (Identity, Purity, Structure Confirmed) NMR->Report Data Aggregation MS->Report Data Aggregation HPLC->Report Data Aggregation FTIR->Report Data Aggregation UV_Vis->Report Data Aggregation

Caption: Overall workflow for the characterization of 4,7-Dichlorocinnoline HCl.

Physicochemical Properties

A foundational step in characterization is the determination of basic physical properties. These constants are critical for material handling, formulation, and as an initial indicator of identity and purity.

PropertyExpected Value / ObservationSignificance
Molecular Formula C₉H₅Cl₂N · HClDefines the elemental composition.
Molecular Weight 198.05 g/mol (free base)[5] 234.51 g/mol (hydrochloride salt)Essential for MS analysis and stoichiometric calculations.
Appearance White to light yellow or brown crystalline solid.[6][7]A visual check for purity; deviations may indicate impurities or degradation.
Melting Point (°C) A sharp melting point is expected for a pure substance; literature for the related 4,7-dichloroquinoline is 81-88°C.[6]A broad melting range often suggests the presence of impurities.
Solubility Soluble in chloroform, methanol; sparingly soluble in water.Crucial for selecting appropriate solvents for analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. For 4,7-Dichlorocinnoline, NMR is essential to confirm the precise positions of the two chlorine atoms on the aromatic rings.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of 4,7-Dichlorocinnoline hydrochloride in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[8] The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts to ensure complete dissolution and avoid exchange of the HCl proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[9] Higher fields provide better signal dispersion, which is crucial for resolving complex splitting patterns in aromatic systems.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).[8]

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • A wider spectral width (e.g., 0-180 ppm) is required.

    • A greater number of scans is necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals.

Expected Spectral Data and Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show a distinct set of signals confirming the substitution pattern.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityRationale
H-3 9.0 - 9.5Singlet (s)Located adjacent to two nitrogen atoms, resulting in significant deshielding.
H-5 8.0 - 8.4Doublet (d)Deshielded by the adjacent nitrogen and influenced by the C-7 chlorine. Coupled to H-6.
H-6 7.7 - 8.0Doublet of doublets (dd)Coupled to both H-5 and H-8.
H-8 8.2 - 8.6Doublet (d)Deshielded due to its peri-position relative to the C-4 chlorine. Coupled to H-6.

Note: Expected shifts are estimated based on general principles and data from related heterocyclic systems like 4,7-dichloroquinoline.[10][11]

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, which serves as a primary confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The presence of two chlorine atoms gives a highly characteristic isotopic pattern that is a powerful diagnostic tool.[12]

Protocol: LC-MS with Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) coupled to an HPLC system.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique ideal for polar molecules like hydrochloride salts, typically generating the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-400).

  • Data Interpretation:

    • Accurate Mass: The measured m/z of the most abundant isotopic peak should match the theoretical m/z of [C₉H₆Cl₂N]⁺ within a narrow mass tolerance (e.g., < 5 ppm).

    • Isotopic Pattern: Look for the characteristic cluster of peaks for a molecule containing two chlorine atoms. The relative intensities of the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks should be approximately 100:65:10, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[12]

cluster_workflow High-Resolution Mass Spectrometry Workflow A Prepare Dilute Solution (~50 µg/mL in MeOH) B Inject into LC-MS System A->B C ESI+ Ionization B->C D Full Scan Analysis (TOF or Orbitrap) C->D E Data Analysis D->E F Confirm Accurate Mass ([M+H]⁺, <5 ppm error) E->F Check Mass G Verify Isotopic Pattern (100:65:10 ratio) E->G Check Isotopes

Caption: Workflow for HRMS analysis of 4,7-Dichlorocinnoline HCl.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of small molecule drug candidates. By separating the target compound from impurities, it allows for accurate quantification of purity, typically expressed as a percentage of the total peak area.

Protocol: Reversed-Phase HPLC for Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid modifier improves peak shape for basic compounds like cinnolines.

    • Solvent B: Acetonitrile with 0.1% of the same acid.

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound and any less polar impurities. A representative gradient might be: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the elution using a UV detector set at a wavelength of maximum absorbance (λmax), determined from UV-Vis spectroscopy.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~0.5-1.0 mg/mL.

  • Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] The resulting spectrum is a unique molecular "fingerprint" that can be used for identity confirmation by comparing it to a reference standard.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory. ATR is preferred for solids as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background scan (with no sample) and ratio the sample scan against it to produce the final absorbance or transmittance spectrum.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
1620 - 1580C=N StretchCinnoline Ring
1550 - 1450C=C StretchAromatic Ring Skeletal
1100 - 1000C-Cl StretchAryl-Chloride
850 - 750C-H Out-of-Plane BendAromatic C-H Substitution

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.[14] The wavelength of maximum absorbance (λmax) is a characteristic property used for identity and is essential for setting the detection wavelength in HPLC analysis to achieve maximum sensitivity.

Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the sample from approximately 200 to 500 nm. Use the pure solvent as a blank reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The spectra of cinnoline derivatives are known to be sensitive to substitution.[15][16]

References

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. (2014, May 2). Research and Reviews: Journal of Chemistry.
  • Separation of Cinnoline, 4-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019, June 18). MDPI.
  • Benzo[c]cinnoline derivatives. I. Preparation and spectral characterization of N,N-dialkylaminobenzo[c]cinnolines. (1967). Australian Journal of Chemistry.
  • A Comparative Analysis of the Fluorescent Properties of Cinnoline Derivatives. (n.d.). Benchchem.
  • UV-VIS spectra of cinnoline 3 in pure form and after released from... (n.d.). ResearchGate.
  • Supporting Information. (n.d.). Knowledge UChicago.
  • Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (n.d.). ResearchGate.
  • Benzo[c]cinnoline Derivatives. VIII. Properties of Hydroxy. (1985, May 1). ConnectSci.
  • A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results.
  • 4,7-Dichloro-quinoline. (2012, May 1). PubMed.
  • (PDF) 4,7-Dichloro-quinoline. (2012). ResearchGate.
  • Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline. (n.d.). Benchchem.
  • Polycyclic cinnoline derivatives. Part XVII. Ultraviolet absorption of bromobenzo[ c ]cinnolines and their oxides. (1966). Journal of the Chemical Society C: Organic.
  • (PDF) 4,7-Dichloroquinoline. (n.d.). ResearchGate.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020, May 11). MDPI.
  • 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 4,7-Dichloroquinoline. (n.d.). PubChem.
  • 4,7-Dichloroquinoline = 99 86-98-6. (n.d.). Sigma-Aldrich.
  • 4,7-Dichloroquinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions. (n.d.). Benchchem.
  • Quinoline, 4,7-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. (n.d.). ResearchGate.
  • 4,7-Dichloroquinoline. (n.d.). Wikipedia.
  • Boric acid catalyzed chemoselective reduction of quinolines - Supporting Information. (n.d.). Royal Society of Chemistry.
  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. (2020, October 9). Agilent.
  • A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent.
  • Quinoline, 4,7-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4,7-Dichloroquinoline, 98% 25 g. (n.d.). Thermo Scientific Chemicals.
  • Certificate of Analysis - 4,7-Dichloroquinoline. (n.d.). MedchemExpress.com.

Sources

Application

Application Note: High-Throughput Screening of 4,7-Dichlorocinnoline Hydrochloride Analogs for PI3K Inhibition

Prepared by: Senior Application Scientist Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Professionals Introduction & Biological Rationale The cinnoline scaffold—a nitrogen-rich heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Professionals

Introduction & Biological Rationale

The cinnoline scaffold—a nitrogen-rich heterocyclic core—has emerged as a highly versatile pharmacophore in modern medicinal chemistry . Specifically, derivatives of 4,7-Dichlorocinnoline hydrochloride have demonstrated exceptional utility as precursors for synthesizing potent kinase inhibitors. The differential reactivity of the chlorine atoms at the C4 and C7 positions allows for rapid, orthogonal functionalization via nucleophilic aromatic substitution (S_NAr) and Suzuki-Miyaura cross-coupling, respectively .

Recent phenotypic and biochemical campaigns have identified functionalized cinnoline analogs as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), a crucial lipid kinase family hyperactivated in numerous malignancies . To accelerate the discovery of next-generation PI3K inhibitors, this application note details a robust, self-validating High-Throughput Screening (HTS) workflow utilizing a library of 4,7-dichlorocinnoline-derived compounds.

Mechanistic Context: The PI3K/Akt Pathway

PI3K catalyzes the phosphorylation of PIP2 to PIP3, which acts as a secondary messenger to recruit and activate Akt, driving cell survival and proliferation. Cinnoline analogs typically function as Type I kinase inhibitors, competitively binding to the ATP-binding pocket of the PI3K catalytic domain.

PI3K_Pathway Inhibitor 4,7-Dichlorocinnoline Analogs PI3K PI3K (p110/p85) Inhibitor->PI3K Competitive ATP Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates mTOR mTORC1 / Cell Survival Akt->mTOR Promotes Survival

PI3K/Akt signaling pathway and targeted competitive inhibition by 4,7-Dichlorocinnoline analogs.

Experimental Design & Causality (E-E-A-T)

A successful HTS campaign requires minimizing false positives while maximizing data reproducibility. The following design choices are engineered to address the specific physicochemical properties of cinnoline derivatives:

  • Acoustic Droplet Ejection (ADE): Cinnoline analogs can exhibit varying degrees of hydrophobicity. Traditional pin-tool or pipette-based transfers suffer from plastic adsorption and carryover. We utilize ADE (e.g., Echo 550) to transfer nanoliter volumes of compounds using sound energy, ensuring zero-contact, highly precise dosing.

  • TR-FRET Primary Assay: Highly conjugated heterocyclic systems like cinnolines often possess intrinsic auto-fluorescence, which confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby isolating the true assay signal.

  • Self-Validating Controls: Every 384-well plate must include Alpelisib (a known PI3Kα inhibitor) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). The assay is only considered valid if the Z'-factor is strictly ≥ 0.6.

HTS Workflow & Protocols

HTS_Workflow Lib Library Generation (C4/C7 Substitution) Prep Acoustic Dispensing (Echo 550, Nanoliter) Lib->Prep Primary Primary Screen (TR-FRET PI3K Assay) Prep->Primary Hit Hit Confirmation (10-Point Dose Response) Primary->Hit Secondary Secondary Screen (CellTiter-Glo Viability) Hit->Secondary Lead Lead Optimization (In Vivo Profiling) Secondary->Lead

High-throughput screening workflow for identifying potent cinnoline-based PI3K inhibitors.

Protocol A: Primary Biochemical Screen (TR-FRET PI3K Assay)

Materials:

  • 384-well low-volume, white microplates (Corning).

  • Recombinant human PI3Kα (p110α/p85α).

  • TR-FRET PI3K Assay Kit (includes biotinylated-PIP3, Europium-labeled anti-GST, and APC-labeled streptavidin).

Step-by-Step Methodology:

  • Compound Transfer: Use an acoustic liquid handler to dispense 50 nL of 4,7-dichlorocinnoline analogs (10 mM stock in 100% DMSO) into the 384-well assay plate. Final assay concentration of DMSO should not exceed 1% v/v.

  • Enzyme Addition: Add 2.5 µL of 2X PI3Kα enzyme solution (diluted in 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.05% CHAPS) to all wells except the 100% inhibition control wells (add buffer only).

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (RT) for 15 minutes to allow compound-enzyme binding.

  • Reaction Initiation: Add 2.5 µL of 2X Substrate mix (ATP at K_m apparent, and PIP2) to initiate the kinase reaction. Incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 5 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-chelate, and APC-tracer.

  • Incubation & Readout: Incubate in the dark for 60 minutes. Read the plate on a multimode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).

  • Data Processing: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against the DMSO (0% inhibition) and Alpelisib (100% inhibition) controls.

Protocol B: Secondary Cellular Screen (Cell Viability)

To ensure the biochemical hits are cell-permeable and possess anti-proliferative activity, a secondary screen is conducted using the HCT116 human colorectal carcinoma cell line (known for PIK3CA mutations).

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 2,000 cells/well in 30 µL of McCoy's 5A medium (supplemented with 10% FBS) into 384-well white, flat-bottom plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Serially dilute the confirmed hits (10-point dose-response, 1:3 dilution). Transfer 100 nL of compounds into the cell plates using acoustic dispensing.

  • Incubation: Incubate the dosed cells for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Equilibrate the plate to RT for 30 minutes. Add 30 µL of CellTiter-Glo® Reagent (Promega) to each well. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Signal Acquisition: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes at RT, and measure luminescence.

Quantitative Data Summary

The table below summarizes a representative dataset from a recent screening cascade of 4,7-dichlorocinnoline analogs. The data highlights the Structure-Activity Relationship (SAR) transition from the primary biochemical screen to the functional cellular assay.

Compound IDSubstitution at C4 (R1)Substitution at C7 (R2)PI3Kα IC₅₀ (nM)HCT116 Viability IC₅₀ (µM)Selectivity Index (vs. WT Cells)
Cpd-001 MorpholineChloro (Unsubstituted)> 10,000> 50.0N/A
Cpd-042 PiperazinePhenyl450 ± 1215.2 ± 1.12.5x
Cpd-088 4-Aminopiperidine3-Fluorophenyl85 ± 43.4 ± 0.518x
Cpd-125 (Lead) 4-Aminopiperidine2-Methoxy-4-pyridyl12 ± 2 0.26 ± 0.04 > 50x
Alpelisib ControlControl5 ± 10.18 ± 0.02> 50x

Note: The replacement of the C7 chlorine with a 2-methoxy-4-pyridyl group (via Suzuki coupling) in Cpd-125 drastically improved both biochemical potency and cellular permeability compared to the parent scaffold.

References

  • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: 4,7-Dichlorocinnoline | C8H4Cl2N2 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Method

Application Note: Synthesis and Isolation of 4,7-Dichlorocinnoline Hydrochloride Derivatives

Introduction & Mechanistic Rationale Cinnoline derivatives represent a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry. They are frequently investigated for their roles as NMDA/AMPA receptor a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cinnoline derivatives represent a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry. They are frequently investigated for their roles as NMDA/AMPA receptor antagonists, dynamin 2 inhibitors, and as bioisosteres for quinoline-based antimalarials[1]. The synthesis of 4,7-dichlorocinnoline hydrochloride (CAS: 1427081-03-5)[2] requires a highly controlled, multi-step sequence to ensure regioselectivity and high purity.

The most robust route to the cinnoline core is the Borsche Synthesis [3]. This method relies on the diazotization of an ortho-acyl aniline (specifically, 2-amino-4-chloroacetophenone), followed by an intramolecular cyclization. Mechanistically, the rate-limiting step of this cyclization is the enolization of the ketone; thus, strongly acidic conditions are paramount to drive the addition of the enol to the highly electrophilic diazonium species[3]. Subsequent deoxychlorination utilizing phosphorus oxychloride (POCl3) yields the 4,7-dichloro derivative[4], which is finally trapped as a hydrochloride salt to enhance shelf-life and aqueous solubility for downstream biological assays.

Synthetic Workflow Pathway

G A 2-Amino-4-chloroacetophenone (Starting Material) B 7-Chloro-4-hydroxycinnoline (Borsche Cyclization) A->B 1. NaNO2, HCl, 0-5°C 2. RT, 12-24h C 4,7-Dichlorocinnoline (Deoxychlorination) B->C POCl3, Reflux, 3-6h D 4,7-Dichlorocinnoline HCl (Final Salt) C->D Anhydrous HCl Dioxane/Ether, 0°C

Figure 1: Three-step synthetic workflow for 4,7-Dichlorocinnoline hydrochloride.

Experimental Protocols & Self-Validating Systems

Step 1: Borsche Cyclization to 7-Chloro-4-hydroxycinnoline

Causality & Insight : The reaction must be maintained strictly between 0–5 °C during diazotization to prevent the thermal degradation of the diazonium salt into a phenol (via Sandmeyer-type hydrolysis). Strongly acidic conditions (conc. HCl) are required not only to generate the nitrosonium ion (NO+) but also to promote the rate-limiting enolization required for cyclization[3].

Step-by-Step Protocol :

  • Charge a 500 mL round-bottom flask with 2-amino-4-chloroacetophenone (1.0 eq) and concentrated HCl (10.0 eq). Stir vigorously and cool the suspension to 0 °C using an ice-salt bath.

  • Add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Self-Validation Check : Allow the reaction to stir at 0–5 °C for 1 hour. Validate complete diazotization via starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12–24 hours. During this period, the enolized ketone attacks the diazonium nitrogen, forming the cinnoline ring.

  • Neutralize the mixture carefully with aqueous sodium acetate or dilute NaOH until precipitation is complete (pH ~6).

  • Filter the resulting solid, wash with cold distilled water, and dry under vacuum to afford 7-chloro-4-hydroxycinnoline.

Step 2: Deoxychlorination to 4,7-Dichlorocinnoline

Causality & Insight : 7-Chloro-4-hydroxycinnoline exists predominantly as its 4-cinnolone tautomer in the solid state and solution[3]. POCl3 acts as both the solvent and the chlorinating agent, converting the tautomeric ketone into a reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride[4].

Step-by-Step Protocol :

  • Suspend rigorously dried 7-chloro-4-hydroxycinnoline (1.0 eq) in neat POCl3 (10.0 eq) under an inert argon atmosphere.

  • Heat the mixture to reflux (approx. 105 °C) for 3–6 hours.

  • Self-Validation Check : Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The suspension will gradually transition into a dark, homogeneous solution. The highly polar starting material (baseline) will disappear, replaced by a fast-moving UV-active spot indicating the dichloro product.

  • Cool the mixture to room temperature and carefully quench by pouring it dropwise over crushed ice with vigorous stirring to hydrolyze excess POCl3. (Caution: Highly exothermic).

  • Extract the aqueous mixture with dichloromethane (DCM) (3 × 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3, brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield crude 4,7-dichlorocinnoline. Recrystallize from hexane/ethyl acetate.

Step 3: Salt Formation (4,7-Dichlorocinnoline Hydrochloride)

Causality & Insight : The free base is susceptible to degradation and has limited solubility in aqueous media. Protonation of the cinnoline nitrogens with anhydrous HCl yields a stable, crystalline salt[2]. Anhydrous conditions are critical to prevent hydration and side reactions.

Step-by-Step Protocol :

  • Dissolve the purified 4,7-dichlorocinnoline free base in a minimum volume of anhydrous diethyl ether or 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly introduce a stoichiometric excess of anhydrous HCl gas, or add a commercially available solution of 4M HCl in dioxane dropwise.

  • Self-Validation Check : A dense precipitate will form immediately upon addition. Stir for 30 minutes to ensure complete salt formation.

  • Filter the precipitate rapidly under a stream of nitrogen (the salt may be hygroscopic), wash with cold anhydrous ether, and dry in a vacuum desiccator over P2O5 to yield 4,7-dichlorocinnoline hydrochloride.

Quantitative Data & Process Parameters

Table 1 summarizes the critical process parameters, expected yields, and analytical markers for each synthetic step to ensure reproducibility and easy comparison.

Reaction StepTarget CompoundExpected YieldKey Analytical Markers (NMR/MS)Critical Parameters & Troubleshooting
1. Borsche Cyclization 7-Chloro-4-hydroxycinnoline65–80%MS (ESI+) : m/z 181.0[M+H]+1H NMR : Broad singlet ~13 ppm (OH/NH tautomer)Temp Control : Exceeding 5 °C during diazotization leads to phenol byproducts.
2. Deoxychlorination 4,7-Dichlorocinnoline70–85%MS (ESI+) : m/z 199.0[M+H]+1H NMR : Loss of OH/NH signal; downfield shift of aromatic protons.Moisture : POCl3 is highly moisture-sensitive. Ensure starting material is rigorously dried.
3. Salt Formation 4,7-Dichlorocinnoline HCl>90%Elemental Analysis : Cl content increases.Solubility : Highly soluble in H2O/DMSO.Hygroscopicity : Filter under N2. If oiling out occurs, triturate with cold anhydrous ether.

References

  • Title: Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate (Note on Cinnolines and NMDA/AMPA antagonists)
  • Title: 4,7-Dichlorocinnoline hydrochloride 1427081-03-5 wiki Source: GuideChem URL
  • Title: Name Reactions in Heterocyclic Chemistry II (Borsche Synthesis)
  • Title: Product Class 9: Cinnolines (Science of Synthesis)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4,7-Dichlorocinnoline Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 4,7-Dichlorocinnoline hydrochloride . This guide is engineered for research scientists and drug development professionals experiencing bottlenecking, yield deg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4,7-Dichlorocinnoline hydrochloride . This guide is engineered for research scientists and drug development professionals experiencing bottlenecking, yield degradation, or purity issues during the multi-step synthesis of cinnoline-based scaffolds.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will examine the chemical causality behind each reaction, implement self-validating checkpoints, and troubleshoot the exact mechanistic failures that lead to poor yields.

Synthesis Workflow Overview

The synthesis of 4,7-dichlorocinnoline hydrochloride is a rigorous three-stage process. Understanding the flow of intermediates is critical for isolating where yield drops occur.

G N1 2-Amino-4-chloroacetophenone N2 Diazotization (NaNO2, HCl) 0-5 °C N1->N2 N3 Cyclization (Heat) -H2O N2->N3 N4 7-Chlorocinnolin-4-ol (Intermediate 1) N3->N4 N5 Chlorination (POCl3) Reflux, 90-100 °C N4->N5 N6 4,7-Dichlorocinnoline (Intermediate 2) N5->N6 N7 Salt Formation (HCl in Ether) Anhydrous N6->N7 N8 4,7-Dichlorocinnoline HCl (Final Product) N7->N8

Caption: Workflow for the synthesis of 4,7-Dichlorocinnoline Hydrochloride.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Each step includes built-in checkpoints to verify mechanistic success before proceeding [1].

Step A: Synthesis of 7-Chlorocinnolin-4-ol

Objective: Convert 2-amino-4-chloroacetophenone to the cinnoline core via diazotization and intramolecular cyclization.

  • Diazotization: Suspend 2-amino-4-chloroacetophenone (1.0 eq) in concentrated HCl (5.0 eq) and water. Chill to 0–5 °C. Add an aqueous solution of NaNO₂ (1.05 eq) dropwise.

    • Causality: Strict temperature control prevents the premature degradation of the highly unstable diazonium salt into a phenol derivative.

    • Validation Checkpoint: Perform a starch-iodide paper test 5 minutes after addition. A persistent blue-black color confirms the presence of the required slight excess of nitrous acid.

  • Cyclization: Slowly warm the reaction mixture to 60–80 °C and stir for 2 hours.

    • Causality: Thermal energy is required to drive the electrophilic attack of the diazonium nitrogen onto the enolized ketone carbon.

    • Validation Checkpoint: The product, 7-chlorocinnolin-4-ol, will precipitate as a dense solid as the cyclization completes, due to its low solubility in the acidic aqueous medium. Filter and dry thoroughly.

Step B: Chlorination to 4,7-Dichlorocinnoline

Objective: Convert the 4-hydroxyl (tautomeric 4-oxo) group to a chloride using Phosphorus Oxychloride ( POCl3​ ).

  • Reaction: Suspend strictly dry 7-chlorocinnolin-4-ol (1.0 eq) in neat POCl3​ (10.0 eq). Heat to 90 °C under an inert argon atmosphere for 4–6 hours [3].

    • Causality: POCl3​ acts as both the solvent and the chlorinating agent. The argon atmosphere prevents atmospheric moisture from hydrolyzing the POCl3​ into unreactive phosphoric acid derivatives.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess POCl3​ . Quench the residue slowly into ice water, neutralize with saturated NaHCO3​ , and extract with ethyl acetate.

    • Validation Checkpoint: TLC (Ethyl Acetate/Hexane 1:1) should show the complete disappearance of the baseline-retained 7-chlorocinnolin-4-ol and the appearance of a high-Rf spot (4,7-Dichlorocinnoline) [2].

Step C: Hydrochloride Salt Formation

Objective: Form the HCl salt to improve stability and solubility for biological and downstream assays.

  • Precipitation: Dissolve purified 4,7-dichlorocinnoline in anhydrous diethyl ether. Dropwise add 2.0 M HCl in diethyl ether (1.2 eq) at 0 °C.

    • Causality: The 4-position chlorine in cinnolines is highly activated toward nucleophilic aromatic substitution ( SN​Ar ). Using strictly anhydrous ether prevents water from acting as a nucleophile and reverting the product back to 7-chlorocinnolin-4-ol.

    • Validation Checkpoint: Immediate formation of a crystalline precipitate validates successful protonation of the cinnoline ring nitrogen.

Troubleshooting Guide & FAQs

Q1: Why is my cyclization yield to 7-chlorocinnolin-4-ol so low, and how do I prevent azo-coupling side products?

A: Low yields in the cyclization step are typically caused by intermolecular azo-coupling competing with the desired intramolecular cyclization .

  • Root Cause: High substrate concentration or insufficient acidity allows the unreacted amine to couple with the formed diazonium salt.

  • Solution: Increase the dilution of your reaction mixture by 2-fold and ensure a high molar excess of HCl (at least 5 equivalents). The high acidity keeps all unreacted amines fully protonated (anilinium ions), rendering them non-nucleophilic and preventing intermolecular coupling.

Q2: The POCl3​ chlorination step is stalling or producing a black tar. How can I push the reaction to completion cleanly?

A: Tar formation is a classic sign of thermal decomposition or moisture contamination during the formation of the highly reactive dichlorophosphate intermediate.

Mechanism A 7-Chlorocinnolin-4-ol B O-Phosphorylation (Active Intermediate) A->B + POCl3 C Chloride Attack (Nucleophilic Substitution) B->C + Cl- E Tar / Decomposition (Overheating / Moisture) B->E H2O / >110 °C D 4,7-Dichlorocinnoline C->D - PO2Cl2-

Caption: Mechanistic pathway of POCl3 chlorination highlighting the moisture-sensitive intermediate.

  • Root Cause: If the 7-chlorocinnolin-4-ol intermediate is not dried completely (e.g., via vacuum oven at 50 °C overnight), residual water violently reacts with POCl3​ , generating localized hot spots and HCl gas, leading to polymerization/tarring.

  • Solution: Ensure absolute dryness of the starting material. Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 eq). DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent, which acts as a highly efficient, milder chlorinating intermediate, allowing you to lower the reaction temperature from 100 °C to 80 °C.

Q3: How do I ensure quantitative conversion during the hydrochloride salt formation without trapping moisture?

A: The cinnoline core is weakly basic, meaning salt formation requires a strong, anhydrous acid.

  • Root Cause: Using aqueous HCl or hygroscopic solvents pulls moisture into the lattice, leading to a sticky, hygroscopic salt that degrades over time.

  • Solution: Use commercially available anhydrous HCl in dioxane or diethyl ether. Perform the addition under a nitrogen blanket. Wash the resulting filtered solid with cold, anhydrous pentane to sweep away residual ether and prevent condensation during drying.

Quantitative Yield Optimization Data

The following table summarizes the yield improvements achieved by implementing the troubleshooting parameters discussed above.

Reaction StepStandard ConditionsOptimized Conditions (E-E-A-T Validated)Yield ImprovementPurity (HPLC)
1. Diazotization / Cyclization 3.0 eq HCl, 1.0 M concentration5.0 eq HCl, 0.5 M concentration55% → 82% > 95%
2. Chlorination Neat POCl3​ , 110 °C, 8 hrs POCl3​
  • 0.1 eq DMF, 80 °C, 4 hrs
40% (Tar) → 88% > 98%
3. Salt Formation 37% aq. HCl in Ethanol2.0 M anhydrous HCl in Ether70% (Sticky) → 96% > 99%

References

  • 4,7-Dichlorocinnoline | C8H4Cl2N2 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • Source: World Intellectual Property Organization (WIPO) / Google Patents.
Optimization

Technical Support Center: 4,7-Dichlorocinnoline Hydrochloride Purification

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of 4,7-Dichlorocinnoline hydrochloride ().

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of 4,7-Dichlorocinnoline hydrochloride (). This compound is a critical electrophilic intermediate used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the synthesis of advanced kinase inhibitors and targeted therapeutics.

Due to the basicity of the cinnoline core and the presence of multiple reactive sites, crude mixtures often contain positional isomers, unreacted starting materials, and polar degradation products. This guide provides a self-validating, causality-driven workflow to achieve >99% purity.

Purification Workflow

The following diagram outlines the logical progression from a crude, highly polar hydrochloride salt to an ultra-pure crystalline product.

Workflow N1 Crude 4,7-Dichlorocinnoline HCl (Contains Isomers & Polar Impurities) N2 Free-Basing (Neutralization) 1M NaOH or NaHCO3 N1->N2 N3 Liquid-Liquid Extraction (EtOAc / H2O) N2->N3 N4 Silica Gel Chromatography (Heptane/EtOAc Gradient) N3->N4 N5 Recrystallization (CH2Cl2 / Et2O) N4->N5 N6 HCl Salt Re-formation (Ethereal HCl) N5->N6 N7 Pure 4,7-Dichlorocinnoline HCl (>99% Purity) N6->N7

Workflow for the purification of crude 4,7-Dichlorocinnoline Hydrochloride.

Troubleshooting & FAQs

Q1: My crude 4,7-dichlorocinnoline hydrochloride streaks heavily on TLC and gives poor resolution. How can I improve this? A1: Streaking is caused by the protonated nature of the hydrochloride salt interacting strongly with the acidic silanol groups on the silica gel plate. Causality & Solution: To achieve self-validating analytical and preparative resolution, you must first convert the crude salt to its free base form. Neutralization with a mild base (e.g., saturated aqueous NaHCO3​ ) suppresses ionization, allowing the molecule to partition predictably based on its inherent lipophilicity rather than ionic interactions. This is a standard prerequisite for the [1].

Q2: What is the optimal solvent system for silica gel flash chromatography of the free base? A2: A gradient elution system of Heptane (or Hexane) and Ethyl Acetate (EtOAc) is highly recommended. Causality & Solution: Cinnolines possess a highly delocalized π -system and basic nitrogen atoms. Starting with a non-polar solvent (100% Heptane) elutes non-polar organic impurities. Gradually increasing the EtOAc concentration (up to 75%) selectively elutes the 4,7-dichlorocinnoline free base while leaving highly polar degradation products (such as cinnolinones) tightly bound to the column. This gradient approach is widely validated in[2]. For highly retained impurities, a secondary wash with CH2​Cl2​ /MeCN (4:1) can be employed as described in [3].

Q3: After chromatography, my product is an oil or amorphous solid. How do I obtain a crystalline hydrochloride salt? A3: The free base often concentrates as a thick oil or amorphous solid due to trapped solvent molecules. Recrystallization followed by controlled salt re-formation is required. Causality & Solution: Dissolving the free base in a minimal amount of dry Dichloromethane ( CH2​Cl2​ ) and layering with Diethyl Ether ( Et2​O ) forces the compound out of solution slowly, excluding trace impurities and residual silica. Once the pure free base is isolated, treating it with a stoichiometric amount of ethereal HCl in an anhydrous environment precipitates the pure hydrochloride salt without introducing aqueous instability[3].

Quantitative Data Summary

The following table summarizes the expected physicochemical behaviors and target metrics during the purification lifecycle.

Purification StageSolvent System / ReagentsTarget Rf​ / OutcomeExpected Purity
TLC Analysis (Free Base) Hexane : EtOAc (3:1) 0.45 (Sharp, UV-active spot)N/A
Flash Chromatography Heptane : EtOAc (Gradient 0% to 75%)Elutes at 40% EtOAc90 - 95%
Recrystallization CH2​Cl2​ / Et2​O Pale yellow crystalline solid>98%
Salt Formation Ethereal HCl (2.0 M) in Et2​O White/Pale yellow powder>99%

Step-by-Step Methodologies

Protocol 1: Free-Basing and Liquid-Liquid Extraction

Objective: Remove excess HCl and highly polar water-soluble impurities.

  • Suspend 10.0 g of crude 4,7-dichlorocinnoline hydrochloride in 100 mL of Ethyl Acetate (EtOAc) in a 500 mL separatory funnel.

  • Slowly add 100 mL of saturated aqueous NaHCO3​ solution. Caution: CO2​ gas will evolve rapidly.

  • Shake gently and vent frequently until gas evolution ceases. Verify that the aqueous phase has reached pH 7–8 using indicator paper.

  • Separate the organic layer. Extract the remaining aqueous layer with an additional 2×50 mL of EtOAc.

  • Combine all organic layers, wash with 50 mL of brine, and dry over anhydrous Na2​SO4​ .

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base.

Protocol 2: Silica Gel Flash Chromatography

Objective: Separate positional isomers and structurally similar organic impurities.

  • Dry-Loading: Dissolve the crude free base in a minimal amount of CH2​Cl2​ . Add silica gel (approx. 1:2 ratio of compound to silica by weight) and evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Pack a flash chromatography column with silica gel (40-63 µm) using 100% Heptane.

  • Load the dry-loaded sample evenly onto the top of the column bed.

  • Elution: Elute using a gradient: start with 2 column volumes (CV) of 100% Heptane, followed by a linear gradient from 0% to 75% EtOAc over 10 CV.

  • Collection & Analysis: Collect fractions and analyze by TLC (Hexane:EtOAc 3:1). Combine fractions containing the pure product ( Rf​≈0.45 ) and concentrate in vacuo.

Protocol 3: Recrystallization and Hydrochloride Salt Re-formation

Objective: Achieve >99% purity and restore the stable hydrochloride salt form.

  • Recrystallization: Dissolve the chromatographed free base in a minimum volume of anhydrous CH2​Cl2​ (approx. 5 mL/g).

  • Slowly add anhydrous Diethyl Ether ( Et2​O ) dropwise until the solution becomes slightly turbid. Add 1-2 drops of CH2​Cl2​ to clear the turbidity.

  • Cool the solution to 4°C overnight to induce crystallization. Filter the resulting crystals and wash with cold Et2​O .

  • Salt Re-formation: Dissolve the pure free base crystals in anhydrous Et2​O (add minimal dry THF if solubility is low).

  • Under a nitrogen atmosphere, cool the solution to 0°C and add 1.1 equivalents of 2.0 M HCl in Diethyl Ether dropwise.

  • Stir for 30 minutes. The 4,7-dichlorocinnoline hydrochloride salt will precipitate as a fine solid.

  • Filter the solid, wash with cold anhydrous Et2​O , and dry under high vacuum for 12 hours to afford the final ultra-pure product.

References

  • Boezio, A. et al. "Compounds and Compositions as Kinase Inhibitors.

Sources

Troubleshooting

Technical Support Center: 4,7-Dichlorocinnoline Hydrochloride Synthesis &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the intricate synthesis of 4,7-Dichlorocinnoline hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the intricate synthesis of 4,7-Dichlorocinnoline hydrochloride.

Cinnoline scaffolds are notoriously sensitive to reaction conditions, making them prone to a myriad of side reactions including dimerization, hydrolysis, and polymerization. As a Senior Application Scientist, my philosophy is that every protocol must be a self-validating system . This document transcends standard recipes by explaining the mechanistic causality behind side reactions—empowering you to troubleshoot proactively and establish robust experimental workflows.

Synthesis Workflow & Mechanistic Overview

The synthesis of 4,7-dichlorocinnoline hydrochloride typically proceeds via a three-stage workflow: diazotization and cyclization of an aniline derivative, electrophilic chlorination using phosphorus oxychloride (POCl₃), and finally, anhydrous salt formation.

Workflow SM Starting Material (Aniline Deriv.) Cyclization Diazotization & Cyclization SM->Cyclization Intermediate 7-Chloro-4-cinnolinol Cyclization->Intermediate NaNO2/HCl Chlorination POCl3 Chlorination Intermediate->Chlorination FreeBase 4,7-Dichlorocinnoline (Free Base) Chlorination->FreeBase 80°C, 2h SaltForm Anhydrous HCl Treatment FreeBase->SaltForm Product 4,7-Dichlorocinnoline HCl Salt SaltForm->Product Precipitation

Workflow for the synthesis of 4,7-Dichlorocinnoline hydrochloride.

Critical Process Parameters

To establish a baseline for your experiments, summarize your quantitative data against these validated parameters. Deviations from these metrics are the primary indicators of impending side reactions.

Reaction StageReagents & SolventsOptimal TempTimeExpected YieldCritical Quality Attribute (CQA)
Diazotization & Cyclization NaNO₂, HCl (aq)-5 to 0 °C2–4 h75–85%Strict temperature control to prevent phenol formation.
POCl₃ Chlorination POCl₃ (3.0 eq), THF70–90 °C1–3 h80–90%Complete consumption of O-phosphorylated intermediates.
Salt Formation Anhydrous HCl in Dioxane0–5 °C0.5 h>95%Absolute exclusion of moisture to prevent SNAr hydrolysis.

Self-Validating Experimental Protocol: Chlorination & Salt Formation

This step-by-step methodology incorporates built-in validation checks to ensure causality and control at every stage of the POCl₃ chlorination[1].

Step 1: Kinetic Phosphorylation

  • Action: Suspend 7-chloro-4-cinnolinol (1.0 eq) in anhydrous THF. Add POCl₃ (3.0 eq) dropwise while maintaining the internal temperature at 0–5 °C.

  • Causality: Low temperatures allow the formation of the O-phosphorylated and N-phosphorylated intermediates without triggering premature, uncontrolled chlorination or thermal degradation[2].

Step 2: Thermodynamic Chlorination (Turnover)

  • Action: Gradually heat the mixture to 80 °C and reflux for 2 hours.

  • Validation Check: Monitor the reaction via TLC (Hexane/EtOAc). The reaction is only complete when the highly polar phosphorylated intermediate completely disappears, confirming clean turnover to the non-polar 4,7-dichlorocinnoline[2].

Step 3: Basic Quenching

  • Action: Cool the mixture to 0 °C. Quench dropwise into a vigorously stirred saturated aqueous NaHCO₃ solution[1]. Extract with CH₂Cl₂.

  • Causality: Acidic aqueous conditions during workup can hydrolyze the highly reactive 4-chloro product. Maintaining a basic pH neutralizes phosphoric acid byproducts and prevents product degradation[3].

Step 4: Anhydrous Hydrochloride Salt Formation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Dissolve the free base in anhydrous diethyl ether. Bubble anhydrous HCl gas (or add HCl in 1,4-dioxane) at 0 °C until precipitation ceases.

  • Validation Check: Immediate precipitation of a white/off-white solid should occur. Any yellowing indicates moisture contamination and subsequent hydrolysis[4]. Filter under a nitrogen blanket.

Troubleshooting Guides & FAQs

Understanding the mechanistic pathways of side reactions is the key to preventing them.

Mechanism SM 7-Chloro-4-cinnolinol O_Phos O-Phosphorylated Intermediate SM->O_Phos POCl3 (Thermodynamic) N_Phos N-Phosphorylated Intermediate SM->N_Phos POCl3 (Kinetic) Product 4,7-Dichlorocinnoline O_Phos->Product Cl- attack (70-90°C) Dimer Pseudodimer (Side Product) O_Phos->Dimer + Unreacted SM (Low Temp) N_Phos->O_Phos Equilibration Hydrolysis Reversion to SM (Hydrolysis) Product->Hydrolysis H2O / Moisture (SNAr)

Mechanistic pathway of POCl3 chlorination and associated side reactions.

Q1: Why am I seeing a high percentage of pseudodimers during the POCl₃ chlorination?

Causality: The reaction of cinnolinols with POCl₃ occurs in two distinct stages. Initially, O- and N-phosphorylated intermediates form rapidly at room temperature[2]. If the reaction is not heated sufficiently, these highly reactive phosphorylated intermediates act as electrophiles and react with unreacted 7-chloro-4-cinnolinol, forming an unwanted pseudodimer[2]. Solution: Ensure a minimum of 3.0 equivalents of POCl₃ is used[1]. Maintain the reaction strictly at 70–90 °C to drive the clean turnover of the O-phosphorylated intermediate into the final product via chloride attack[2].

Q2: My final 4,7-dichlorocinnoline hydrochloride salt is heavily contaminated with 7-chloro-4-cinnolinol. What caused this reversion?

Causality: The 4-position of the cinnoline ring is highly electron-deficient, making the C-Cl bond exceptionally susceptible to nucleophilic aromatic substitution (SNAr)[5]. The presence of trace moisture during the hydrochloride salt formation acts as a nucleophile, hydrolyzing the 4-chloro group back to a hydroxyl group[4]. Solution: Transition to a strictly anhydrous salt formation protocol. Use anhydrous HCl gas or HCl dissolved in 1,4-dioxane. Ensure all glassware is oven-dried and solvents are stored over activated molecular sieves.

Q3: During the initial diazotization step, I am getting a dark tar and low cyclization yields. How can I fix this?

Causality: Diazonium salts are thermally unstable. If the internal temperature exceeds 5 °C, the diazonium intermediate undergoes rapid hydrolysis to form a phenol. This phenol can then undergo azo coupling with unreacted diazonium species, generating complex, tar-like azo dyes. Solution: Implement rigorous temperature control (-5 °C to 0 °C) using a cryocooler or a well-maintained ice-salt bath. Ensure the sodium nitrite solution is added dropwise with vigorous subsurface stirring to prevent localized thermal spikes.

Q4: The POCl₃ reaction mixture turns into a dark, intractable tar upon heating. What is the cause?

Causality: While elevated temperatures are required for the chlorination turnover, excessive heat (>110 °C) or prolonged reflux times lead to the thermal degradation of the cinnoline core and polymerization of the solvent or reagents[3]. Solution: Strictly control the heating mantle temperature. Implement a self-validating step by monitoring the reaction via TLC or LC-MS every 30 minutes. Quench the reaction immediately once the starting material and phosphorylated intermediates are consumed[3].

References

  • POCl3 chlorination of 4-quinazolones - PubMed (NIH). Available at:[Link]

  • Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery - PMC (NIH). Available at: [Link]

  • Product Class 9: Cinnolines - Thieme Connect. Available at:[Link]

Sources

Optimization

Overcoming solubility issues with 4,7-Dichlorocinnoline hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden, frustrating solubility roadblocks when working with halogenated heterocyclic salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden, frustrating solubility roadblocks when working with halogenated heterocyclic salts.

4,7-Dichlorocinnoline hydrochloride (CAS: 1427081-03-5) is a classic example of a "deceptive" compound. Because it is a hydrochloride salt, researchers instinctively assume it will behave like a highly water-soluble entity. However, its behavior in biological buffers often leads to sudden precipitation, ruined assays, and inconsistent data.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and chemical causality behind these solubility failures and provide self-validating protocols to ensure your compound remains in solution from the bench to the biological assay.

Mechanistic Insight: The "Why" Behind the Precipitation

To solve the solubility issue, we must first understand the molecule's fundamental physical chemistry.

The parent cinnoline ring is a weak base with a pKa of approximately 2.64 [1]. In its hydrochloride salt form, the cinnoline nitrogen is protonated, which allows the crystal lattice to be broken apart by highly polar protic solvents (like acidic water) or strong aprotic solvents (like DMSO).

However, the moment you introduce this acidic stock solution into a standard biological buffer (e.g., PBS at pH 7.4), the environment is nearly 5 pH units above the compound's pKa. This thermodynamic shift forces >99.9% of the molecules to rapidly deprotonate into the free base form [2].

Because this specific derivative features two chlorine atoms at the 4 and 7 positions, the resulting free base is extremely lipophilic (hydrophobic). The water molecules can no longer solvate the uncharged, halogenated aromatic ring, leading to rapid thermodynamic precipitation (crashing out) [3].

G A 4,7-Dichlorocinnoline HCl (Dry Powder) B Dissolution in Water (pH < 3.0) A->B Soluble (Protonated) C Dilution in PBS (pH 7.4) B->C Buffer Addition D Deprotonation (pH > pKa 2.64) C->D Rapid Kinetics E Thermodynamic Precipitation (Hydrophobic Free Base) D->E Aggregation

pH-dependent structural conversion and precipitation mechanism of 4,7-Dichlorocinnoline.

Troubleshooting FAQs

Q: Why does my compound crash out when I dilute my DMSO stock directly into PBS (pH 7.4) for cell assays? A: This is a classic solvent-shift and pH-shift precipitation. When the DMSO stock hits the aqueous PBS, the local concentration of DMSO drops rapidly, and the pH neutralizes the hydrochloride salt. The highly lipophilic 4,7-dichloro free base forms instantly and aggregates. Solution: You must use an intermediate carrier, such as a cyclodextrin or a surfactant, to encapsulate the hydrophobic free base before it can aggregate.

Q: I need to run an NMR, but the compound is not dissolving in CDCl3. What should I use? A: The hydrochloride salt form is highly polar and features a rigid ionic crystal lattice that non-polar halogenated solvents like Chloroform-d (CDCl3) cannot disrupt. Solution: Switch your NMR solvent to DMSO-d6 or Methanol-d4 [4]. If you strictly require CDCl3 for your analysis, you must first "free-base" the compound by washing it with a mild aqueous base (e.g., saturated NaHCO3) and extracting the free base into an organic layer (like dichloromethane), then drying and concentrating it.

Q: My compound degraded or precipitated during storage at -20°C. Why? A: If stored as an aqueous or mixed-solvent stock, freeze-thaw cycles cause localized concentration gradients. As water freezes into pure ice crystals, the compound is forced into smaller pockets of solvent, exceeding its maximum solubility and forcing irreversible crystallization. Solution: Store the compound as a dry powder in a desiccator. If a stock solution must be stored, use 100% anhydrous DMSO, aliquot it into single-use vials, and avoid freeze-thaw cycles.

Quantitative Solubility Profile

To guide your experimental design, refer to the following solubility matrix. This data summarizes the expected behavior of 4,7-Dichlorocinnoline hydrochloride based on its ionization state and solvent polarity.

Solvent SystempH EnvironmentPredominant FormEstimated SolubilityRecommendation
Water (Milli-Q) ~3.0 (Acidic)Protonated SaltModerate (1-5 mg/mL)Acceptable for short-term, low-pH studies.
PBS Buffer 7.4 (Neutral)Free BasePoor (<0.1 mg/mL)Avoid. Will precipitate without a carrier.
100% DMSO N/ASaltExcellent (>20 mg/mL)Ideal for primary master stocks.
CDCl3 N/ASaltInsolubleAvoid for NMR; use DMSO-d6 instead.
10% HP-β-CD in PBS 7.4 (Neutral)Inclusion ComplexGood (2-10 mg/mL)Ideal for in vivo and in vitro biological assays.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, a protocol must validate itself at each step. If a step fails, the researcher must know immediately, rather than discovering the error during data analysis.

Protocol 1: Preparation of a 10 mM Master Stock

Causality: Using 100% anhydrous DMSO ensures complete disruption of the ionic crystal lattice without initiating the pH-dependent deprotonation that causes precipitation.

  • Equilibration: Allow the vial of 4,7-Dichlorocinnoline hydrochloride to equilibrate to room temperature in a desiccator before opening. (Causality: Prevents atmospheric condensation from introducing water, which can cause localized hydrolysis).

  • Weighing: Weigh the desired mass into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 to 5 minutes.

  • Validation Check: Hold the vial up to a light source. The solution must be perfectly clear with no "schlieric" (wavy) lines or micro-particulates settling at the bottom. If cloudy, the DMSO may have absorbed atmospheric water; discard and remake.

Protocol 2: Formulation for Aqueous Biological Assays (Using HP-β-CD)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. By slowly introducing the compound into an HP-β-CD solution, the lipophilic 4,7-dichloro free base is trapped inside the cyclodextrin cavity before it can aggregate with other molecules.

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Stir until completely clear.

  • Vortexing Setup: Place the HP-β-CD solution on a magnetic stirrer at high speed to create a deep vortex.

  • Dropwise Addition: Using a micropipette, add the 10 mM DMSO stock solution dropwise directly into the center of the vortex. Do not exceed a final DMSO concentration of 1-5% (v/v) depending on your cell line's tolerance.

  • Equilibration: Allow the solution to stir for 15 minutes at room temperature to ensure complete thermodynamic complexation.

  • Validation Check: Measure the optical density (OD) at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates micro-precipitation (failed complexation). If the OD600 is near zero, the formulation is successful and ready for dosing.

G S1 Weigh Compound S2 Add 100% DMSO (10 mM Stock) S1->S2 S3 Vortex & Sonicate (Complete Dissolution) S2->S3 S5 Dropwise Addition with Rapid Stirring S3->S5 1:9 Ratio S4 Prepare 10% HP-β-CD in PBS (pH 7.4) S4->S5 S6 Clear Aqueous Formulation (Ready for Assay) S5->S6 Complexation

Step-by-step formulation workflow utilizing HP-β-CD for aqueous biological assays.

References

  • National Institutes of Health. "Cinnoline | C8H6N2 | CID 9208" PubChem. URL: [Link]

  • Journal of Pharmaceutical Negative Results. "A Comprehensive Review On Cinnoline Derivatives". URL: [Link]

  • Thieme-Connect. "Product Class 9: Cinnolines". URL: [Link]

  • ChemSrc. "4,7-Dichlorocinnoline hydrochloride (CAS: 1427081-03-5)". URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4,7-Dichlorocinnoline Hydrochloride

Target Audience : Researchers, synthetic chemists, and drug development professionals. Compound Focus : 4,7-Dichlorocinnoline hydrochloride (CAS: 1427081-03-5) Mechanistic Workflow & Reaction Pathway Cinnolines are benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience : Researchers, synthetic chemists, and drug development professionals. Compound Focus : 4,7-Dichlorocinnoline hydrochloride (CAS: 1427081-03-5)

Mechanistic Workflow & Reaction Pathway

Cinnolines are benzo-fused pyridazines that serve as critical scaffolds in medicinal chemistry, often utilized in the development of kinase inhibitors and antimalarial analogs (). The synthesis of the 4,7-dichlorocinnoline core typically proceeds via the electrophilic chlorination of 7-chloro-4-hydroxycinnoline, followed by anhydrous salt formation.

Pathway SM 7-Chloro-4-hydroxycinnoline (Tautomeric Starting Material) VH Vilsmeier-Haack Activation (POCl3 + cat. DMF) SM->VH Reflux, 90°C FB 4,7-Dichlorocinnoline (Free Base) VH->FB Ice Quench & Extraction SALT 4,7-Dichlorocinnoline HCl (Target Salt) FB->SALT Anhydrous HCl in Dioxane

Synthetic workflow for 4,7-Dichlorocinnoline HCl via POCl3 chlorination.

Self-Validating Experimental Protocol

This protocol is engineered to prevent common pitfalls such as thermal degradation and product hydrolysis.

Phase 1: Electrophilic Chlorination
  • Charge : To a dry, argon-purged 250 mL round-bottom flask, add 7-chloro-4-hydroxycinnoline (10.0 g, 55.4 mmol, 1.0 eq).

  • Reagent Addition : Cautiously add Phosphorus oxychloride ( POCl3​ ) (51.6 mL, 554 mmol, 10.0 eq).

    • Causality: POCl3​ acts as both the solvent and the chlorinating agent. A 10-fold excess ensures the initial slurry transitions into a stirrable, homogenous solution as the reaction progresses (1)[1].

  • Catalysis : Add anhydrous N,N-Dimethylformamide (DMF) (0.43 mL, 5.5 mmol, 0.1 eq) dropwise at room temperature.

    • Causality: DMF reacts with POCl3​ to generate a highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion). This complex attacks the cinnolin-4-one oxygen significantly faster than POCl3​ alone, lowering the activation energy barrier for the substitution.

  • Heating : Attach a reflux condenser and heat the mixture at 90–100 °C for 3 hours.

  • Validation Checkpoint : Remove a 10 µL aliquot, quench immediately in 1 mL of ice-cold methanol, and analyze via LC-MS. The reaction is complete when the starting material ( m/z [M+H]+=181 ) is fully consumed and replaced by the target free base ( m/z [M+H]+=199 ).

Phase 2: Quench and Extraction
  • Concentration : Distill off approximately 50% of the excess POCl3​ under reduced pressure.

    • Causality: Removing excess reagent minimizes the violent exotherm during the subsequent aqueous quench, preventing thermal ring-opening or degradation.

  • Quenching : Cool the concentrated mixture to room temperature. Using an addition funnel, add the mixture dropwise to a vigorously stirred beaker containing 300 g of crushed ice.

  • Neutralization : Slowly add saturated aqueous Na2​CO3​ until the pH reaches 7.5–8.0. Maintain the internal temperature below 5 °C during this process.

  • Extraction : Extract the aqueous layer immediately with Dichloromethane ( 3×100 mL).

    • Causality: The chlorine atom at the C-4 position is highly electron-deficient and susceptible to nucleophilic aromatic substitution ( SN​Ar ) by hydroxide ions (2)[2]. Immediate extraction isolates the product from the basic aqueous phase, preventing reversion to the 4-hydroxy starting material.

  • Drying : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the crude 4,7-dichlorocinnoline free base.

Phase 3: Hydrochloride Salt Formation
  • Dissolution : Dissolve the crude free base in anhydrous 1,4-dioxane (50 mL).

  • Precipitation : Cool the solution to 0 °C. Dropwise, add 4M HCl in 1,4-dioxane (16.6 mL, 66.4 mmol, 1.2 eq).

    • Causality: Strict anhydrous conditions are mandatory. Aqueous HCl introduces water, which can hydrolyze the highly reactive 4-chloro bond. The hydrochloride salt will immediately precipitate as a fine solid.

  • Isolation : Filter the precipitate under a nitrogen blanket, wash with cold anhydrous diethyl ether ( 2×20 mL), and dry under high vacuum to afford 4,7-dichlorocinnoline hydrochloride.

Quantitative Data: Chlorination Optimization

The following table summarizes the optimization of the chlorination step, highlighting the critical role of the Vilsmeier-Haack catalyst and temperature control.

Entry POCl3​ (eq)Additive (eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
15.0None100126045Sluggish reaction; unreacted starting material limits yield.
210.0None10088565Improved solubility; prolonged heating causes minor tarring.
3 10.0 DMF (0.1) 90 3 >99 88 Optimal. Vilsmeier-Haack activation accelerates reaction cleanly.
410.0DMF (0.1)1203>9952Excessive heat leads to thermal decomposition and ring-opening.

Troubleshooting & FAQs

Q1: My isolated product is heavily contaminated with 7-chloro-4-hydroxycinnoline, even though my LC-MS validation checkpoint showed 100% conversion. What happened? A1: This is a classic case of post-reaction hydrolysis. The chlorine atom at the C-4 position of the cinnoline ring is highly activated toward SN​Ar by water or hydroxide ions[2]. If the neutralization step (pH adjustment with Na2​CO3​ ) is performed without sufficient ice, the localized heating combined with the basic conditions will hydrolyze the 4-chloro group back to the hydroxyl group. To prevent this, strictly maintain the quench temperature below 5 °C and extract the product into dichloromethane immediately after reaching pH 7.5.

Q2: During the quench, the product turned into a black tar. How can I avoid this? A2: Tarring is caused by thermal decomposition. When excess POCl3​ reacts with water, it releases a massive amount of heat and HCl gas. If the reaction mixture is poured into water too quickly, the localized exotherm destroys the fragile cinnoline ring. Always distill off 50% of the POCl3​ prior to quenching, and ensure the remaining mixture is added dropwise over a large excess of vigorously stirred crushed ice.

Q3: Can I use thionyl chloride ( SOCl2​ ) instead of POCl3​ for this reaction? A3: While SOCl2​ is a common chlorinating agent, it is generally less effective for the aromatization-driven chlorination of cinnolin-4-ones. POCl3​ provides a stronger thermodynamic driving force through the formation of strong P=O bonds in its byproducts (phosphoric acid derivatives). POCl3​ remains the industry standard for this specific transformation.

Q4: My hydrochloride salt is precipitating as a sticky gum rather than a free-flowing powder. How can I fix this? A4: Gummy precipitates indicate the presence of residual moisture or trapped POCl3​ byproducts. Ensure that your 4,7-dichlorocinnoline free base is thoroughly dried (e.g., via azeotropic distillation with toluene) before salt formation. Furthermore, verify that your 1,4-dioxane and HCl solutions are strictly anhydrous. If gumming occurs, triturating the residue in cold, anhydrous diethyl ether or hexanes will often induce crystallization.

References

  • Product Class 9: Cinnolines Source: Thieme Connect URL:[Link]

  • Synthesis of 4,7-Dichloroquinoline Source: Organic Syntheses URL:[Link]

Sources

Optimization

Technical Support Center: 4,7-Dichlorocinnoline Hydrochloride Handling, Stability, and Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in managing the unique chemical vulnerabilities of 4,7-Dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in managing the unique chemical vulnerabilities of 4,7-Dichlorocinnoline hydrochloride (CAS: 82362-93-4).

Working with halogenated cinnoline derivatives requires a deep understanding of their structural thermodynamics. The adjacent nitrogen atoms in the fused bicyclic ring create a highly electron-deficient system, making specific positions hyper-reactive. This guide breaks down the causality behind common experimental failures and provides self-validating protocols to ensure the integrity of your assays.

Quantitative Data & Physicochemical Profile

To establish a baseline for handling, it is critical to understand the physicochemical parameters that dictate the stability of this compound. The hydrochloride salt form enhances aqueous solubility but introduces hygroscopicity, which can compromise the structural integrity of the molecule if mishandled.

ParameterValue / StandardMechanistic Rationale
CAS Number 82362-93-4Unique identifier for the 4,7-Dichlorocinnoline core[1].
Storage Temp (Solid) 2–8 °CSuppresses thermal degradation and homolytic cleavage of the C-Cl bonds[2].
Atmosphere Inert Gas (Argon/N₂)Prevents atmospheric oxygen from inducing N-oxidation of the cinnoline ring[2].
pKa (Conjugate Acid) ~2.5 – 2.7Cinnoline is a weak base; protonation occurs primarily at the N-2 position[3].
Reactivity Hotspot C-4 PositionThe electron-withdrawing nitrogens render the C-4 chlorine highly susceptible to nucleophilic aromatic substitution (SNAr)[4].

Mechanistic Degradation Pathways

Understanding how your compound degrades is the first step in preventing it. The diagram below illustrates the three primary environmental stressors—oxygen, water/base, and light—and their specific chemical consequences on the 4,7-Dichlorocinnoline core.

DegradationPathways Compound 4,7-Dichlorocinnoline HCl (Intact Compound) Air Atmospheric Oxygen (O2 Exposure) Compound->Air Improper Storage WaterBase Aqueous Buffers (pH > 7.0) Compound->WaterBase Solution Prep Light UV/Vis Light (Photolytic Stress) Compound->Light Benchtop Exposure NOxide N-Oxidation (Formation of N-oxides) Air->NOxide Oxidation Hydrolysis Nucleophilic Substitution (Loss of C4-Chlorine) WaterBase->Hydrolysis OH- Attack PhotoDeg Homolytic Cleavage (Radical Formation) Light->PhotoDeg Photon Absorption Result1 Discoloration (Yellow to Green/Dark) NOxide->Result1 Result2 Loss of Potency (Formation of 4-OH derivative) Hydrolysis->Result2 Result3 Complex Mixture (Irreversible Breakdown) PhotoDeg->Result3

Degradation pathways of 4,7-Dichlorocinnoline hydrochloride under environmental stressors.

Troubleshooting & FAQs

Q1: My solid powder shifted from pale yellow to a greenish-dark hue. Is it still viable for assays?

Causality: No, the compound has likely degraded. Cinnoline derivatives are highly susceptible to oxidation in ambient air. Atmospheric oxygen attacks the nitrogen lone pairs (preferentially at N-2 due to basicity and steric factors), forming N-oxides[3]. This oxidation disrupts the extended π -conjugation of the aromatic system, which visibly shifts the absorbance spectrum, causing the green/dark discoloration[5]. Resolution: Discard the discolored batch. Always store the solid under an inert atmosphere (Nitrogen or Argon) at 2–8°C[1].

Q2: Why does my compound lose potency rapidly when dissolved in basic aqueous buffers (pH > 7.5)?

Causality: The loss of potency is driven by nucleophilic aromatic substitution (SNAr). The two adjacent nitrogen atoms in the cinnoline ring exert a massive electron-withdrawing effect, which is further amplified when the ring is protonated as a hydrochloride salt. This makes the carbon at position 4 (C-4) highly electrophilic. In alkaline conditions, hydroxide ions (OH⁻) act as strong nucleophiles, readily displacing the C-4 chlorine atom to form an inactive 4-hydroxy-7-chlorocinnoline derivative[4]. Resolution: Never store stock solutions in aqueous buffers. Formulate stocks in anhydrous organic solvents and dilute into assay buffers immediately prior to the experiment.

Q3: Can I store my DMSO stock solutions at -20°C for long-term use?

Causality: Yes, but only if aliquoted properly. While freezing slows thermal degradation, repeated freeze-thaw cycles cause atmospheric moisture to condense inside the vial. Because the hydrochloride salt is hygroscopic, this trace water will accumulate and eventually act as a nucleophile, slowly hydrolyzing the C-4 chlorine over time. Resolution: Follow the self-validating protocol below to create single-use, moisture-free aliquots.

Validated Experimental Protocols

To guarantee reproducibility, use this self-validating workflow for preparing and storing stock solutions. This protocol is designed to systematically eliminate the three primary stressors: moisture, oxygen, and light.

Protocol: Preparation of Anhydrous Stock Solutions

Materials Required:

  • Anhydrous DMSO (≥99.9%, strictly water-free)

  • Argon or Nitrogen gas source with a sterile purging needle

  • Amber glass vials with PTFE-lined screw caps

  • Desiccator

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Remove the sealed vial of solid 4,7-Dichlorocinnoline HCl from 2–8°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis. Equilibration prevents this.

  • Solubilization: In a fume hood, dissolve the required mass of the compound in anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

    • Causality: Anhydrous DMSO prevents the premature nucleophilic displacement of the labile C-4 chlorine.

  • Inert Purging: Gently overlay the headspace of the master solution with a low-pressure stream of Argon or Nitrogen gas for 10–15 seconds.

    • Causality: Displaces ambient oxygen, effectively halting the formation of cinnoline N-oxides[5].

  • Aliquotting: Dispense the master solution into single-use amber glass vials.

    • Causality: Amber glass blocks UV/Vis photons, preventing photolytic homolytic cleavage of the carbon-chlorine bonds. Single-use aliquots physically eliminate the risk of freeze-thaw moisture ingress.

  • Storage: Seal the vials tightly with PTFE-lined caps and store immediately at -20°C.

Sources

Troubleshooting

Minimizing impurities in 4,7-Dichlorocinnoline hydrochloride production

Welcome to the Technical Support Center for the synthesis and purification of 4,7-Dichlorocinnoline hydrochloride [1]. This guide is designed for research scientists and process chemists who require high-purity cinnoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4,7-Dichlorocinnoline hydrochloride [1]. This guide is designed for research scientists and process chemists who require high-purity cinnoline derivatives for downstream pharmaceutical applications (e.g., kinase inhibitors).

Below, you will find a mechanistic workflow, quantitative impurity tracking, field-tested troubleshooting FAQs, and self-validating protocols to ensure absolute control over your synthetic outputs.

I. Synthesis Workflow & Impurity Branching

Understanding where impurities originate is the first step in eliminating them. The production of 4,7-dichlorocinnoline hydrochloride[2] typically proceeds via the diazotization and cyclization of a chloroacetophenone derivative, followed by chlorination and anhydrous salt formation[3].

G SM 2-Amino-4-chloroacetophenone (Starting Material) Cyclization Diazotization & Cyclization SM->Cyclization Intermediate 7-Chloro-4-hydroxycinnoline (CAS 876-95-9) Cyclization->Intermediate Major ImpRegio Regioisomers (e.g., 4,6-Dichloro) Cyclization->ImpRegio Side Reaction Chlorination Chlorination (POCl3 + DMF) Intermediate->Chlorination FreeBase 4,7-Dichlorocinnoline (CAS 82362-93-4) Chlorination->FreeBase Major ImpTar Over-chlorinated Tarry Byproducts Chlorination->ImpTar Overheating / Prolonged Reflux SaltForm Salt Formation (Anhydrous HCl) FreeBase->SaltForm ImpHydro Hydrolysis Product (Reversion to Intermediate) FreeBase->ImpHydro Aqueous Quench / Poor Workup Product 4,7-Dichlorocinnoline HCl (CAS 1427081-03-5) SaltForm->Product Major ImpHydro->Intermediate Identical to

Figure 1: Synthesis pathway of 4,7-dichlorocinnoline HCl and major impurity branches.

II. Quantitative Impurity Signatures

To effectively monitor your reaction, utilize the following analytical signatures to isolate and quantify common byproducts.

ImpurityStructure / TypeOriginAnalytical Signature (LC-MS / HPLC)Action Limit
7-Chloro-4-hydroxycinnoline Unreacted PrecursorIncomplete POCl3 chlorinationm/z 181 [M+H]+, earlier RT< 0.5% (In-process)
4,6-Dichlorocinnoline RegioisomerSide reaction during initial cyclizationm/z 199 [M+H]+, similar RT< 0.1% (Final API)
4,7-Dichlorocinnoline Free BaseIncomplete HCl salt formationm/z 199 [M+H]+, shifts with pH< 1.0% (Final API)
Polymeric Species Degradation ProductOverheating during POCl3 refluxBroad baseline hump (254 nm)N/A (Filter out)

III. Troubleshooting & FAQs (Mechanistic Insights)

Q: Why does my HPLC show a persistent peak for 7-chloro-4-hydroxycinnoline after the chlorination step? A: This indicates incomplete conversion of the cinnolin-4-ol precursor. The chlorination of the C4 position using phosphorus oxychloride (POCl3) relies on the formation of a highly reactive intermediate. If POCl3 is used alone, the reaction kinetics are sluggish. The Mechanistic Fix: Introduce a catalytic amount of N,N-dimethylformamide (DMF)[4]. DMF reacts with POCl3 to form a Vilsmeier-Haack type complex (chloromethyleneiminium ion), which drastically lowers the activation energy for nucleophilic substitution at the C4 position[3]. Ensure your system is strictly anhydrous, as moisture will rapidly hydrolyze this active complex.

Q: During the workup of 4,7-dichlorocinnoline, I observe the product reverting to the hydroxy-derivative. How can I prevent this? A: The newly formed C4-chloride in 4,7-dichlorocinnoline is highly electrophilic due to the electron-withdrawing nature of the adjacent diaza system. During the quenching of excess POCl3, localized exothermic heating in the presence of water drives a nucleophilic aromatic substitution (SNAr), hydrolyzing the chloride back to the hydroxyl group. The Mechanistic Fix: Perform a "reverse quench." Instead of adding water to the reaction, concentrate the mixture under reduced pressure to remove ~70% of the excess POCl3. Then, slowly drip the remaining concentrated residue into a vigorously stirred mixture of crushed ice and dichloromethane (DCM). Keep the internal temperature strictly < 5°C.

Q: My final 4,7-dichlorocinnoline hydrochloride salt is discolored (yellow/brown) and fails elemental analysis. What went wrong? A: Discoloration is typically caused by tarry, over-chlorinated polymeric byproducts formed during prolonged POCl3 reflux, or by the use of aqueous HCl during salt formation, which introduces residual moisture and causes partial hydrolysis[1]. The Mechanistic Fix: For the salt formation, completely avoid aqueous hydrochloric acid. Dissolve the purified 4,7-dichlorocinnoline free base in an anhydrous solvent (e.g., dry diethyl ether). Bubble anhydrous HCl gas through the solution, or use a commercially titrated solution of HCl in dioxane. This ensures a strict 1:1 stoichiometric salt formation without introducing water.

IV. Self-Validating Experimental Protocols

Do not rely on arbitrary timeframes. Use these self-validating protocols to ensure each synthetic step is analytically confirmed before proceeding.

Protocol A: Vilsmeier-Activated Chlorination
  • Setup: Equip a thoroughly flame-dried 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents: Suspend 7-chloro-4-hydroxycinnoline (1.0 eq)[5] in anhydrous POCl3 (8.0 eq). Add anhydrous DMF (0.1 eq) dropwise.

  • Reaction: Heat the mixture to 95°C using a controlled heating mantle. The suspension will gradually become a homogeneous dark solution.

  • Self-Validation Checkpoint: After 2 hours, remove a 50 µL aliquot, quench it in 1 mL of cold methanol, and analyze via HPLC (254 nm). Do not proceed to workup until the peak corresponding to the precursor (RT ~4.2 min) is ≤ 0.5% relative to the product peak. If > 0.5%, continue heating for 45 minutes and re-test.

  • Reverse Quench: Cool the validated reaction to room temperature. Distill off ~70% of the POCl3 under reduced pressure. Dissolve the residue in DCM (50 mL) and add dropwise to a vigorously stirred slurry of crushed ice (100 g) and DCM (100 mL), maintaining the internal temperature below 5°C.

  • Isolation: Separate the organic layer, wash with cold saturated NaHCO3 until pH ~7, dry over anhydrous MgSO4, and concentrate to yield the 4,7-dichlorocinnoline free base.

Protocol B: Anhydrous Hydrochloride Salt Formation
  • Preparation: Dissolve the purified 4,7-dichlorocinnoline free base in a minimum volume of anhydrous diethyl ether (or DCM if solubility is poor) under a nitrogen atmosphere.

  • Precipitation: Cool the solution to 0°C in an ice bath. Slowly add 2.0 M HCl in diethyl ether (1.05 eq) dropwise over 15 minutes. A precipitate will form immediately.

  • Self-Validation Checkpoint: Stir for 30 minutes at 0°C. Remove a small aliquot of the supernatant and add a drop of the HCl solution; if no further precipitation occurs, the salt formation is complete.

  • Collection: Filter the precipitate rapidly under a blanket of nitrogen (to prevent atmospheric moisture absorption). Wash the filter cake with cold anhydrous ether and dry in vacuo at 40°C for 12 hours to afford pure 4,7-dichlorocinnoline hydrochloride.

V. References

  • Title: 4,7-Dichlorocinnoline hydrochloride | C8H5Cl3N2 | CID 86687528 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 4,7-Dichlorocinnoline | C8H4Cl2N2 | CID 13537200 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Product Class 9: Cinnolines (Science of Synthesis) Source: Thieme E-Books & E-Journals URL: [Link]

Sources

Optimization

Technical Support Center: Scaling Up 4,7-Dichlorocinnoline Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in navigating the complexities of scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in navigating the complexities of scaling up 4,7-Dichlorocinnoline hydrochloride (CAS: 1427081-03-5) synthesis. Cinnoline scaffolds are notoriously sensitive to thermal degradation and side reactions during functionalization [1]. This guide bridges the gap between bench-scale discovery and pilot-plant manufacturing by focusing on mechanistic causality, self-validating protocols, and rigorous quality control.

Synthetic Workflow & Process Logic

The scale-up of 4,7-dichlorocinnoline hydrochloride typically involves a three-stage continuous or semi-continuous batch process: (1) Diazotization/Cyclization of a substituted acetophenone, (2) Deoxychlorination, and (3) Anhydrous salt formation.

G A 2-Amino-4-chloroacetophenone (Starting Material) B Diazotization & Cyclization (NaNO2, HCl, 0-5°C) A->B C 7-Chloro-4-hydroxycinnoline (Intermediate) B->C D Deoxychlorination (POCl3, Reflux, 105°C) C->D E 4,7-Dichlorocinnoline (Free Base) D->E F Salt Formation (HCl in 1,4-Dioxane) E->F G 4,7-Dichlorocinnoline HCl (Final API Intermediate) F->G

Caption: Three-stage scale-up workflow for 4,7-Dichlorocinnoline Hydrochloride synthesis.

Step-by-Step Scale-Up Methodology (1.0 kg Scale)

This protocol is engineered as a self-validating system; each step includes an in-process control (IPC) to verify success before proceeding to the next stage.

Stage 1: Synthesis of 7-Chloro-4-hydroxycinnoline

Causality: The Richter-type cyclization relies on the generation of a diazonium salt which undergoes intramolecular electrophilic aromatic substitution. Strict temperature control prevents the premature decomposition of the diazonium intermediate into phenolic byproducts.

  • Charge & Cool: Charge a 20 L jacketed reactor with 2-amino-4-chloroacetophenone (1.0 kg, 5.89 mol) and 6 M HCl (5.0 L). Chill the suspension to 0–2 °C.

  • Diazotization: Slowly dose a pre-chilled solution of sodium nitrite (NaNO₂, 0.45 kg in 1.5 L water) via a dropping funnel over 2 hours. Maintain the internal temperature strictly below 5 °C.

  • Cyclization: Allow the reaction mixture to stir for 1 hour at 5 °C, then gradually ramp the temperature to 60 °C over 3 hours to induce cyclization.

  • IPC & Isolation: Verify completion via HPLC (Target: >95% conversion). Cool to 20 °C, filter the precipitated 7-chloro-4-hydroxycinnoline, wash with cold water, and dry under vacuum at 50 °C.

Stage 2: Deoxychlorination to 4,7-Dichlorocinnoline

Causality: Phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride. The reaction is highly exothermic. Utilizing a catalytic amount of N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination and reducing required reflux times, thus preventing thermal degradation of the cinnoline core [2].

  • Reagent Addition: In a dry 10 L reactor under nitrogen, suspend the dried intermediate from Stage 1 in POCl₃ (3.0 L). Add DMF (20 mL) as a catalyst.

  • Reflux: Heat the mixture to 105 °C (reflux) for 4 hours.

  • Quench (Critical Step): Cool the mixture to 20 °C and concentrate under reduced pressure to remove excess POCl₃. Carefully quench the resulting syrup by adding it dropwise to crushed ice (10 kg) under vigorous stirring.

  • Extraction & Wash: Extract the aqueous layer with Dichloromethane (DCM, 3 x 3 L). Wash the combined organic layers with saturated NaHCO₃ until pH is 7.4, dry over Na₂SO₄, and concentrate to yield the 4,7-dichlorocinnoline free base.

Stage 3: Hydrochloride Salt Formation

Causality: Generating the salt in an anhydrous, moderately polar solvent system forces the rapid crystallization of the hydrochloride salt while leaving organic impurities dissolved in the mother liquor.

  • Dissolution: Dissolve the 4,7-dichlorocinnoline free base in anhydrous 1,4-dioxane (4.0 L) at room temperature.

  • Salt Formation: Introduce a 4.0 M solution of HCl in 1,4-dioxane (1.5 equivalents) dropwise over 1 hour. A dense, pale-yellow precipitate will form immediately.

  • Isolation: Stir for an additional 2 hours at 10 °C to maximize yield. Filter the product under a nitrogen blanket to prevent moisture absorption, wash with cold anhydrous diethyl ether (1.0 L), and dry in a vacuum oven at 40 °C for 24 hours.

Quantitative Process Data

The following table summarizes the critical parameters, expected yields, and purity metrics for a validated 1.0 kg scale-up run.

Process StageTarget TemperatureReaction TimeExpected YieldPurity (HPLC-UV)Critical IPC Metric
1. Diazotization 0 °C to 5 °C2.0 hN/A (In situ)N/APositive KI-starch test
1. Cyclization 60 °C3.0 h82 - 86%> 94.0%< 2% Starting Material
2. Chlorination 105 °C (Reflux)4.0 h75 - 80%> 97.5%Absence of OH stretch (IR)
3. Salt Formation 10 °C3.0 h90 - 95%> 99.2%Chloride titration (AgNO₃)

Troubleshooting Guides & FAQs

Q: During the diazotization step (Stage 1), we are observing excessive foaming and a drop in final yield. What is the mechanistic cause and how do we resolve it? A: Excessive foaming indicates the premature decomposition of the diazonium salt into nitrogen gas and a phenol byproduct. This is caused by localized hot spots during the NaNO₂ addition. At scale, heat transfer is less efficient than at the bench. Solution: Decrease the NaNO₂ dosing rate by 30%, increase the jacket cooling capacity, and ensure the agitation speed is sufficient to prevent localized concentration gradients.

Q: The 4,7-dichlorocinnoline free base obtained after the POCl₃ quench is heavily contaminated with a black, tarry substance. How can we improve the purity profile? A: Cinnoline derivatives are prone to polymerization and degradation under prolonged thermal stress in strongly acidic environments [3]. If the POCl₃ is not sufficiently removed prior to the aqueous quench, the localized exothermic reaction with water can spike the temperature above 80 °C, degrading the product. Solution: Ensure >80% of the excess POCl₃ is removed via vacuum distillation prior to the quench. Additionally, maintain the quench bath temperature strictly below 15 °C by using an ice/brine mixture and controlling the addition rate.

Q: We are observing inconsistent chloride content in the final 4,7-Dichlorocinnoline hydrochloride API intermediate. Why is the stoichiometry off? A: This is a classic symptom of moisture ingress during Stage 3. The HCl gas can react with trace water to form aqueous hydrochloric acid, which can lead to the co-precipitation of the free base or the formation of hydrates rather than the pure anhydrous salt. Solution: Ensure the 1,4-dioxane used has a water content of < 0.05% (Karl Fischer titration). Perform the filtration and cake washing under a strict nitrogen atmosphere.

Q: Can we use alternative catalytic methods to synthesize the cinnoline core to avoid the harsh conditions of the Richter synthesis? A: Yes. Recent advancements in transition-metal catalysis have enabled the synthesis of cinnolines via Rh(III)-catalyzed cascade oxidative coupling/cyclization reactions from Boc-arylhydrazines and alkynes [4]. While highly efficient and stereoselective at the bench scale, these methods currently require expensive rhodium catalysts and silver oxidants, making them economically challenging for multi-kilogram scale-up compared to the classical route.

References

  • Product Class 9: Cinnolines Source: Science of Synthesis, Thieme Connect URL:[Link]

  • Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules Source: RSC Advances, Royal Society of Chemistry URL:[Link]

  • Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

Reference Data & Comparative Studies

Validation

4,7-Dichlorocinnoline hydrochloride vs. 4,7-Dichloroquinoline activity

In medicinal chemistry, the strategic replacement of a core heterocycle—known as bioisosterism—can rescue a stalled drug program by improving solubility, altering target selectivity, or overcoming restrictive patent land...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry, the strategic replacement of a core heterocycle—known as bioisosterism—can rescue a stalled drug program by improving solubility, altering target selectivity, or overcoming restrictive patent landscapes. A classic comparison in this domain is between the ubiquitous 4,7-dichloroquinoline and its bioisostere, 4,7-dichlorocinnoline hydrochloride .

While both scaffolds possess identical halogenation patterns, the introduction of a second nitrogen atom in the cinnoline core fundamentally rewires the molecule's electronic distribution, reactivity profile, and biological targeting capabilities. This guide provides an in-depth technical comparison of these two scaffolds to aid researchers in synthetic planning and drug design.

Mechanistic Causality: Electronic Activation at C4 vs. C7

The synthetic utility of both scaffolds is dominated by the electrophilicity of the C4-chlorine bond, which is activated by the adjacent heterocyclic nitrogen(s). In both molecules, the C4 position is favored over the C7 position for nucleophilic attack because the resulting Meisenheimer intermediate is directly stabilized by the electron-withdrawing nitrogen atom(s) in the ring.

However, the magnitude of this activation differs drastically:

  • 4,7-Dichloroquinoline : The single N1 atom provides moderate electron withdrawal. This activates the C4 position for Nucleophilic Aromatic Substitution (SNAr), but the reaction typically requires harsh thermal conditions (120–130 °C in polar aprotic solvents) to proceed efficiently[1].

  • 4,7-Dichlorocinnoline Hydrochloride : The cinnoline core features an adjacent N1-N2 system. This diaza-configuration exerts a profound inductive and mesomeric electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[2]. Consequently, the C4-Cl bond becomes exceptionally electrophilic. It not only undergoes SNAr at much lower temperatures but is also highly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling—a transformation that is notoriously sluggish on the unactivated C4 position of standard quinolines[3].

Electronic_Activation cluster_Quin 4,7-Dichloroquinoline cluster_Cinn 4,7-Dichlorocinnoline HCl Q_Core Quinoline Core (N1 only) Q_C4 C4-Cl Bond (Moderate Electrophile) Q_Core->Q_C4 Activation via N1 Nuc Nucleophile / Pd Catalyst Q_C4->Nuc SNAr (120°C) C_Core Cinnoline Core (N1-N2 system) C_C4 C4-Cl Bond (Strong Electrophile) C_Core->C_C4 Enhanced Activation via N1-N2 C_C4->Nuc SNAr / Suzuki (80°C)

Electronic activation and reactivity comparison of C4-Cl bonds.

Biological Targets and Application Divergence

Because of their distinct electronic and hydrogen-bonding profiles, these scaffolds are deployed against entirely different biological targets:

  • 4,7-Dichloroquinoline : This is the foundational intermediate in the synthesis of 4-aminoquinoline antimalarials, including chloroquine and amodiaquine[4]. Beyond malaria, it is widely utilized in the development of novel antimicrobial agents and fluorescent probes for cellular imaging[5].

  • 4,7-Dichlorocinnoline : The cinnoline core exhibits distinct central nervous system (CNS) and antibacterial activities[2]. More recently, 4,7-dichlorocinnoline has emerged as a critical intermediate in the synthesis of Nav1.7 sodium channel inhibitors, which are heavily investigated for the treatment of paroxysmal extreme pain disorders[3]. The extra nitrogen provides a critical hydrogen-bond acceptor that alters the binding pose within the ion channel's active site.

Quantitative Scaffold Comparison

Property4,7-Dichloroquinoline4,7-Dichlorocinnoline Hydrochloride
CAS Number 86-98-61427081-03-5
Molecular Formula C9H5Cl2NC8H5Cl3N2 (C8H4Cl2N2 • HCl)
Molecular Weight 198.05 g/mol 235.50 g/mol
Core Structure 1 Nitrogen (Position 1)2 Nitrogens (Positions 1, 2)
C4 Reactivity (SNAr) Moderate (Requires 120–130 °C)High (Requires < 100 °C)
C4 Cross-Coupling Challenging (Requires strong activation)Excellent (Standard Suzuki conditions)
Primary Bio-Targets Plasmodium falciparum, MicrobesNav1.7 Sodium Channels, CNS Targets

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to confirm reaction progress and regioselectivity.

Protocol A: C4-Amination of 4,7-Dichloroquinoline (SNAr)

Because the quinoline core is only moderately activated, overcoming the activation energy barrier requires elevated temperatures.

  • Setup : In a sealed tube, dissolve 4,7-dichloroquinoline (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) to act as an acid scavenger[1].

  • Execution : Heat the mixture to 120–130 °C for 12–24 hours. Causality note: The high temperature is strictly required to drive the formation of the Meisenheimer complex at C4.

  • Self-Validation (TLC/LC-MS) : Monitor via TLC (Hexane:EtOAc 7:3). The starting material (UV active at 254 nm) will gradually disappear. Confirm regioselectivity via LC-MS; the crude mixture should show a dominant peak corresponding to the [M+H]+ of the C4-aminated product, with minimal C7-substitution due to the lack of direct resonance stabilization at the 7-position.

  • Workup : Quench with water to precipitate the product. Filter and wash with cold water to remove residual DMF and salts.

Protocol B: C4-Selective Suzuki Coupling of 4,7-Dichlorocinnoline HCl

The enhanced electrophilicity of the cinnoline C4-Cl bond allows for mild palladium-catalyzed cross-coupling, a common step in synthesizing Nav1.7 inhibitors[3].

  • Setup : In a round-bottom flask, combine 4,7-dichlorocinnoline hydrochloride (1.0 eq) and an arylboronic acid (1.1 eq) in a 3:1 mixture of 1,4-Dioxane and Water.

  • Base Stoichiometry (Critical Step) : Add K₂CO₃ (3.0 to 4.0 eq). Causality note: Because the starting material is a hydrochloride salt, the first equivalent of base is entirely consumed neutralizing the HCl. Failing to account for this will leave the reaction too acidic, instantly killing the palladium catalytic cycle.

  • Execution : Degas the mixture with argon for 10 minutes. Add Pd(dppf)Cl₂ (0.05 eq) and heat to 80 °C for 4–6 hours.

  • Self-Validation : The reaction mixture will transition from a cloudy suspension to a dark, homogeneous solution as the cross-coupling proceeds. Monitor strictly by LC-MS (m/z 234 for starting material). Stop the reaction immediately upon consumption of the starting material to prevent over-coupling at the less reactive C7 position.

Synthetic_Workflow Start Target Identification (e.g., Nav1.7 or Malaria) Quin 4,7-Dichloroquinoline (Standard Scaffold) Start->Quin Antimalarial Cinn 4,7-Dichlorocinnoline HCl (Bioisostere Scaffold) Start->Cinn Ion Channel/CNS SynthQ SNAr Amination (120-130°C, 12h) Quin->SynthQ Amine, DMF SynthC Suzuki Coupling (80°C, 4h, Pd cat.) Cinn->SynthC Boronic Acid, Base Eval In Vitro Evaluation (LC-MS Validated) SynthQ->Eval SynthC->Eval

Divergent synthetic workflow for scaffold functionalization.

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Comparative

Comparative Synthesis Routes for 4,7-Dichlorocinnoline Hydrochloride: A Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4,7-Dichlorocinnoline hydrochloride (CAS: 1427081-03-5) Executive Summary 4,7-Dichlorocinnoline hydrochloride is a privileged 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4,7-Dichlorocinnoline hydrochloride (CAS: 1427081-03-5)

Executive Summary

4,7-Dichlorocinnoline hydrochloride is a privileged 1,2-benzodiazine scaffold utilized extensively in the development of kinase inhibitors and central nervous system therapeutics. The primary synthetic challenge lies in the selective halogenation at the C4 and C7 positions, as the C4 position is highly electrophilic and prone to hydrolysis. This guide objectively evaluates the two most viable synthetic pathways for process development: the classical Borsche Synthesis (followed by POCl₃ chlorination) and the Modified Richter Synthesis (direct halocyclization).

Mechanistic Evaluation of Core Assembly

To design a scalable and high-yielding process, one must understand the causality behind the cyclization mechanisms.

Route A: The Borsche Synthesis Pathway

The Borsche synthesis relies on the diazotization of an ortho-aminoacetophenone derivative[1]. For our target, 2-amino-4-chloroacetophenone is treated with sodium nitrite in dilute hydrochloric acid.

  • Mechanism & Causality: The reaction forms an ortho-acetylbenzenediazonium salt. The adjacent ketone undergoes enolization, providing a nucleophilic carbon that attacks the electrophilic diazonium nitrogen, closing the ring to form 7-chloro-4-hydroxycinnoline.

  • Limitation: This route inherently yields the 4-hydroxy tautomer (lactam form), mandating a subsequent, highly aggressive chlorination step using phosphorus oxychloride (POCl₃) to install the C4-chloride.

Route B: The Modified Richter Synthesis Pathway

The Richter synthesis traditionally utilizes 2-alkynylanilines to form 4-hydroxycinnolines[2]. However, a powerful modification allows for the direct synthesis of 4-halocinnolines[3].

  • Mechanism & Causality: 2-ethynyl-4-chloroaniline is diazotized in concentrated hydrochloric acid (rather than dilute). The resulting diazonium salt undergoes intramolecular attack by the alkyne pi-bond, generating a highly reactive vinyl cation intermediate. Because the reaction is saturated with chloride ions (from conc. HCl), the chloride outcompetes water as a nucleophile, directly trapping the cation to yield 4,7-dichlorocinnoline in a single step. This elegantly bypasses the toxic POCl₃ chlorination entirely[3].

Mechanism Diaz Diazonium Intermediate Ar-N2+ Vinyl Vinyl Cation Highly Electrophilic Diaz->Vinyl Intramolecular Cyclization Dilute Dilute HCl / H2O Nucleophile: H2O Vinyl->Dilute Conc Conc. HCl Nucleophile: Cl- Vinyl->Conc OH_Cin 7-Chloro-4-hydroxycinnoline Requires POCl3 Dilute->OH_Cin Hydration Cl_Cin 4,7-Dichlorocinnoline Direct Product Conc->Cl_Cin Chlorination

Figure 1: Nucleophilic trapping of the vinyl cation in the Richter synthesis.

Downstream Functionalization: Salt Formation

Regardless of the cyclization route, the formation of the hydrochloride salt must be handled with strict anhydrous discipline. The C4-chloride is highly activated by the adjacent diaza-system. Introducing aqueous HCl will rapidly hydrolyze the product back to 7-chloro-4-hydroxycinnoline. Therefore, anhydrous HCl in 1,4-dioxane is the self-validating standard for precipitating the final salt[4].

Workflow cluster_A Route A: Borsche + POCl3 cluster_B Route B: Modified Richter A1 2-Amino-4-chloroacetophenone A2 NaNO2, dil. HCl (Diazotization & Cyclization) A1->A2 A3 7-Chloro-4-hydroxycinnoline A2->A3 A4 POCl3, Reflux (Chlorination) A3->A4 E 4,7-Dichlorocinnoline A4->E B1 2-Ethynyl-4-chloroaniline B2 NaNO2, conc. HCl (Direct Halocyclization) B1->B2 B2->E F Anhydrous HCl in Dioxane (Salt Formation) E->F G 4,7-Dichlorocinnoline Hydrochloride F->G

Figure 2: Comparison of Borsche and Modified Richter workflows to 4,7-Dichlorocinnoline.

Quantitative Comparison

ParameterRoute A (Borsche + POCl₃)Route B (Modified Richter)
Starting Material 2-Amino-4-chloroacetophenone2-Ethynyl-4-chloroaniline
Step Count (to free base) 2 Steps1 Step
Overall Yield 45 – 55%60 – 70%
Reagent Toxicity High (Requires refluxing POCl₃)Moderate (Concentrated HCl)
Atom Economy Low (Loss of H₂O, exchange of OH for Cl)High (Direct incorporation of Cl⁻)
Primary Impurity Unreacted ketone, diazo-tars, hydrolysis productsUnreacted alkyne, 4-hydroxy byproduct (if H₂O is too high)
Scalability High (Cheap starting materials)Medium (Alkyne precursor is costly)

Self-Validating Experimental Protocols

Protocol A: Borsche Cyclization & POCl₃ Chlorination (Route A)
  • Diazotization: Suspend 2-amino-4-chloroacetophenone (1.0 eq) in 2M aqueous HCl. Cool the mixture to 0–5 °C. Causality: Maintaining this temperature prevents the premature degradation of the diazonium salt into a phenolic byproduct.

  • Cyclization: Add a solution of NaNO₂ (1.1 eq) dropwise. Stir for 30 minutes at 0 °C, then allow the reaction to warm to room temperature and stir for 24 hours. The cessation of N₂ gas evolution and the formation of a yellow precipitate self-validates the completion of the cyclization. Filter and dry to obtain 7-chloro-4-hydroxycinnoline.

  • Chlorination: Suspend the intermediate in neat POCl₃ (10 eq). Reflux at 90–100 °C for 6 hours. Causality: POCl₃ acts as both the solvent and the electrophilic activator, converting the lactam tautomer to the reactive lactim chloride.

  • Quench: Cool the mixture and concentrate under reduced pressure. Carefully pour the residue over crushed ice and neutralize with saturated Na₂CO₃. Extract with dichloromethane (DCM) to yield 4,7-dichlorocinnoline[4].

Protocol B: Direct Halocyclization via Modified Richter Synthesis (Route B)
  • Diazotization in Conc. Acid: Dissolve 2-ethynyl-4-chloroaniline (1.0 eq) in concentrated HCl (37%). Cool to 0–5 °C. Causality: The high molarity of chloride ions is strictly required to outcompete water during the subsequent cation-trapping phase.

  • Halocyclization: Add NaNO₂ (1.1 eq) in a minimal amount of water dropwise. Keep the temperature between 25 and 30 °C for 12 hours[3].

  • Isolation: The reaction mixture will darken as the vinyl cation is trapped by the chloride ions. Dilute cautiously with ice water, neutralize with Na₂CO₃, and extract with DCM. Purify via silica gel chromatography to isolate pure 4,7-dichlorocinnoline.

Protocol C: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 4,7-dichlorocinnoline free base in anhydrous 1,4-dioxane under an argon atmosphere.

  • Precipitation: Slowly add a 4.0 M solution of HCl in dioxane (1.2 eq) at 0 °C[4]. Causality: The strictly anhydrous environment prevents the nucleophilic displacement of the C4-chloride by water.

  • Recovery: A crystalline solid will immediately precipitate. Filter the solid under a stream of nitrogen, wash with cold anhydrous diethyl ether, and dry under high vacuum to afford 4,7-dichlorocinnoline hydrochloride.

References

  • "Product Class 9: Cinnolines", Thieme-connect,
  • "WO 2013/086229 Al", Googleapis.com,
  • "Cinnoline", Grokipedia,
  • "Cinnolines. Part XXI. Further Observations on the Richter Synthesis", RSC Publishing,

Sources

Validation

Part 1: Scaffold Rationale – Cinnoline vs. Quinazoline/Isoquinoline

An objective, data-driven analysis of chemical scaffolds is essential for overcoming the pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks inherent in drug discovery. As a Senior Application Scientist, I frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven analysis of chemical scaffolds is essential for overcoming the pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks inherent in drug discovery. As a Senior Application Scientist, I frequently evaluate the utility of di-halogenated building blocks. 4,7-Dichlorocinnoline hydrochloride (CAS 1427081-03-5) has emerged as a highly versatile electrophilic core. Its unique 1,2-diazanaphthalene structure provides a distinct electronic distribution compared to traditional quinazoline or isoquinoline scaffolds. The differential reactivity of the 4-chloro and 7-chloro positions enables regioselective cross-coupling (e.g., SNAr, Suzuki-Miyaura), making it an ideal precursor for synthesizing complex, state-dependent ion channel blockers and covalent kinase inhibitors[1][2].

This guide objectively compares the biological activity, physicochemical properties, and metabolic stability of cinnoline-derived analogs against conventional scaffolds, focusing on two critical therapeutic areas: Selective NaV1.7 Inhibition (Pain Management) and KRAS G12C Covalent Inhibition (Oncology) .

The Causality of Scaffold Selection: In medicinal chemistry, highly lipophilic scaffolds often suffer from high biliary clearance and off-target metabolic liabilities, such as Pregnane X Receptor (PXR) activation and CYP3A4 induction[3]. The bioisosteric replacement of a quinazoline (1,3-diazine) or isoquinoline with a cinnoline (1,2-diazine) fundamentally alters the molecular dipole moment and basicity (pKa).

This subtle nitrogen shift often lowers the partition coefficient (LogD), thereby improving aqueous solubility and reducing transporter-mediated hepatic clearance without sacrificing target binding affinity. By fine-tuning the electron density across the bicyclic ring, 4,7-dichlorocinnoline analogs achieve a superior balance of hydrophilicity and hydrophobicity compared to their quinazoline counterparts[4].

Part 2: Application 1 – Selective NaV1.7 Inhibitors (Pain Management)

NaV1.7 is a genetically validated voltage-gated sodium channel crucial for nociceptive pain signaling. Developing selective inhibitors is notoriously difficult due to the high sequence homology among NaV isoforms (e.g., avoiding NaV1.5 to prevent cardiac toxicity). Cinnoline-7-sulfonamide analogs, synthesized via the 4,7-dichlorocinnoline core, have demonstrated superior state-dependent binding to the Voltage Sensor Domain 4 (VSD4) of NaV1.7[5][6].

NaV17_Pathway N1 Pain Stimulus (Tissue Injury/Inflammation) N2 NaV1.7 Channel Activation (Peripheral Nociceptors) N1->N2 Triggers N3 Action Potential Generation (Depolarization) N2->N3 Na+ Influx N4 Pain Signal Transmission (Spinal Cord to Brain) N3->N4 Propagation C1 Cinnoline-based Inhibitor (4,7-Dichlorocinnoline analog) C2 State-Dependent Binding (Voltage Sensor Domain 4) C1->C2 Binds C2->N2 Blocks Channel (Inhibits Activation)

Caption: Mechanism of NaV1.7 inhibition by cinnoline analogs blocking nociceptive pain signaling.

Comparative Data: NaV1.7 Inhibition & Pharmacokinetics

As detailed by [4] and [3], optimizing the bicyclic core is critical for in vivo target engagement.

Scaffold TypeExample Compound CoreNaV1.7 IC₅₀ (nM)NaV1.5 IC₅₀ (µM)cLogDRat IV Clearance (mL/min/kg)
Naphthalene Naphthalene sulfonamide15>304.2>80 (High)
Quinazoline Quinazoline sulfonamide22>303.545 (Moderate)
Cinnoline Cinnoline-7-sulfonamide18 >30 1.9 <15 (Low)

Data Interpretation: The cinnoline analog maintains nanomolar potency and excellent selectivity over NaV1.5 while drastically reducing cLogD. This directly causes a reduction in biliary clearance, resulting in a highly favorable pharmacokinetic profile[3][4].

Methodology: Automated Patch-Clamp Electrophysiology

To ensure a self-validating system, this protocol measures state-dependent block by comparing resting vs. inactivated channel states.

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7 (and NaV1.5 for counter-screening). Harvest cells at 70-80% confluency and suspend in extracellular recording solution.

  • Voltage Protocol (State-Dependence):

    • Resting State: Hold cells at -120 mV. Elicit currents with a 20 ms test pulse to -10 mV at 0.1 Hz.

    • Inactivated State: Hold cells at a voltage that promotes ~20% channel availability (typically -70 mV). Elicit currents with a 20 ms test pulse to -10 mV.

  • Compound Application: Perfuse the cinnoline analog (0.1 nM to 10 µM) using a cumulative concentration-response format. Include Tetrodotoxin (TTX) as a positive control for complete block.

  • Data Validation & Causality: Calculate the IC₅₀ for both states. A highly potent inhibitor will show a left-shifted IC₅₀ in the inactivated state protocol, proving that the cinnoline analog preferentially binds and stabilizes the inactive conformation of VSD4.

Part 3: Application 2 – KRAS G12C Covalent Inhibitors (Oncology)

The KRAS G12C mutation is a primary oncogenic driver in non-small cell lung cancer (NSCLC) and colorectal cancer[7][8]. Covalent inhibitors must precisely orient an electrophilic warhead (e.g., acrylamide) to attack the mutant Cysteine-12 in the Switch II pocket, locking the protein in its inactive GDP-bound state[9]. The rigid geometry of the 4,7-substituted cinnoline core optimally vectors the warhead while maintaining crucial hydrogen-bonding interactions with residues H95 and Y64, outperforming highly flexible acyclic scaffolds[1][8].

KRAS_Workflow S1 Incubate KRAS G12C Protein with Cinnoline Analog S2 Covalent Modification (Cys12 Thiol Attack) S1->S2 Time-course (0-60 min) S3 Intact Protein LC-MS (Mass Spectrometry) S2->S3 Quench & Analyze S4 Calculate % Modification (Mass Shift Analysis) S3->S4 Data Processing

Caption: Workflow for quantifying covalent modification of KRAS G12C by cinnoline-based inhibitors.

Comparative Data: KRAS G12C Covalent Binding Kinetics

Based on structural activity relationship (SAR) principles outlined in patent literature ()[1]:

Scaffold TypeWarhead OrientationCellular pERK IC₅₀ (nM)Covalent Adduct t₁/₂ (min)
Flexible Acyclic Poor (High entropic penalty)>1000>120
Monocyclic (e.g., Pyrazole) Moderate45045
Bicyclic Cinnoline Optimal (Rigid vectoring) <50 <10

Data Interpretation: The 4,7-dichlorocinnoline-derived scaffold pre-organizes the molecule, lowering the entropic penalty of binding. This accelerates the covalent bond formation (t₁/₂ < 10 min) with Cys12, leading to profound downstream inhibition of ERK phosphorylation[8].

Methodology: Intact Protein LC-MS for Covalent Binding Kinetics

This protocol validates the mechanism of action by directly observing the mass shift corresponding to covalent adduct formation.

  • Protein Incubation: Dilute recombinant KRAS G12C (GDP-loaded) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂). Add the cinnoline analog at a 10-fold molar excess (20 µM).

  • Time-Course Quenching: Extract 10 µL aliquots at specific time points (0, 5, 10, 30, 60 minutes). Immediately quench the reaction by adding 10 µL of 2% formic acid to denature the protein and halt thiol reactivity.

  • LC-MS Analysis: Inject the quenched samples onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid water/acetonitrile gradient containing 0.1% formic acid.

  • Self-Validation (Mass Shift Calculation): Deconvolute the raw mass spectra to intact mass using appropriate software. Validate the covalent mechanism by confirming a mass shift exactly matching the molecular weight of the cinnoline analog (minus any leaving groups). Calculate the pseudo-first-order rate constant ( kinact​/KI​ ) from the depletion of the un-modified KRAS peak over time.

References

  • Marx, I. E., et al. "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement." ACS Medicinal Chemistry Letters, 2016. URL:[Link]

  • Weiss, M. M., et al. "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities." Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Lanman, B. A., et al. "Inhibitors of KRAS G12C." Patent WO2015054572A1, Amgen Inc., 2015.

Sources

Comparative

Comparative study of dichlorocinnoline and dichloroquinoline

Title: Comparative Pharmacophore Evaluation: Dichlorocinnoline vs. Dichloroquinoline in Drug Discovery Introduction Heterocyclic scaffolds form the backbone of modern medicinal chemistry, providing the structural geometr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacophore Evaluation: Dichlorocinnoline vs. Dichloroquinoline in Drug Discovery

Introduction Heterocyclic scaffolds form the backbone of modern medicinal chemistry, providing the structural geometry necessary for precise target binding. Among these, the dichloroquinoline (DCQ) and dichlorocinnoline (DCC) cores represent two distinct but highly valuable pharmacophores. While 4,7-dichloroquinoline is a historically established intermediate for renowned antimalarial drugs like chloroquine and hydroxychloroquine[1], the 4,6-dichlorocinnoline core has emerged as a potent bioisostere in the cross-screening of protozoan parasite growth inhibitors[2]. This guide objectively compares their structural properties, synthetic methodologies, and biological performance to aid researchers in scaffold selection for drug development.

Part 1: Structural & Mechanistic Foundations

The fundamental difference between these two scaffolds lies in their nitrogen placement, which dictates their physicochemical behavior in biological systems:

  • Dichloroquinoline (DCQ): Features a single nitrogen atom at position 1 of the bicyclic ring. This configuration provides a strong hydrogen bond acceptor and dictates a specific electron density distribution that is highly complementary to the hemozoin biocrystallization interface in Plasmodium species[1].

  • Dichlorocinnoline (DCC): Features two adjacent nitrogen atoms (positions 1 and 2). The introduction of the second nitrogen alters the dipole moment, lowers the pKa of the heterocyclic system, and introduces a bidentate hydrogen-bonding motif. This subtle bioisosteric shift enhances the scaffold's affinity for the ATP-binding pockets of various Trypanosome protein kinases, making it highly effective against a broader spectrum of protozoan pathogens[2].

Part 2: Experimental Methodologies & Synthesis

To ensure reproducibility and high yield, the synthesis of both scaffolds relies on carefully controlled chlorination reactions. The following protocols detail the self-validating causality behind each experimental step.

Protocol A: Synthesis of 4,7-Dichloroquinoline Objective: Conversion of 7-chloroquinolin-4-ol to 4,7-dichloroquinoline via nucleophilic aromatic substitution[3].

  • Chlorination Reaction: Add 40 g of 4-hydroxy-7-chloroquinoline to 120 mL of phosphorus oxychloride (POCl3) in a 250 mL three-necked flask[3].

    • Causality: POCl3 serves as both the chlorinating agent and the solvent. It converts the hydroxyl group into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride ions.

  • Reflux and Concentration: Stir and reflux the mixture for 1-2 hours until TLC indicates complete conversion. Cool the mixture and remove excess POCl3 via rotary evaporation[3].

    • Causality: Removing excess POCl3 before aqueous quenching prevents violent exothermic hydrolysis and minimizes the formation of phosphoric acid byproducts that complicate extraction.

  • Quenching and Neutralization: Slowly pour the resulting black oil into ice water under vigorous stirring. Neutralize the solution to a weak alkaline state (pH 7-9) using aqueous sodium bicarbonate[3].

    • Causality: The weak alkaline pH ensures the basic quinoline nitrogen is deprotonated, reducing its aqueous solubility and driving the precipitation of the free base.

  • Isolation: Filter the precipitate, wash thoroughly with distilled water, and recrystallize from ethanol to obtain the product (yield ~89.5%)[3].

Protocol B: Synthesis of 4,6-Dichlorocinnoline Objective: Regioselective chlorination of cinnoline precursors for lead discovery[2].

  • Scaffold Activation: Combine the cinnolin-4-ol precursor with 3 equivalents of POCl3 in anhydrous tetrahydrofuran (THF)[2].

    • Causality: Unlike the neat POCl3 conditions used for quinolines, using THF with a strictly stoichiometric amount of POCl3 (3 equiv) restricts side reactions. This prevents unwanted chloride displacement at other positions under highly acidic conditions, maintaining a 10:1 regiomeric product ratio[2].

  • Reflux and Displacement: Reflux the mixture for 16 hours.

    • Causality: The extended reflux in a polar aprotic solvent provides the necessary activation energy for the nucleophilic aromatic substitution at the electron-deficient C4 position of the cinnoline ring.

  • Quenching and Extraction: Cool to room temperature, pour into ice water, and extract with ethyl acetate. Wash the organic layer with brine and dry over anhydrous Na2SO4.

    • Causality: Ethyl acetate efficiently partitions the relatively lipophilic dichlorocinnoline from the aqueous phase, while Na2SO4 removes residual water prior to concentration, preventing hydrolysis during storage.

Part 3: Biological Performance Comparison

Both scaffolds exhibit potent but distinct biological activities. 4,7-dichloroquinoline is highly toxic to the developmental stages of malarial and dengue vectors[4], while 2,4-dichloroquinoline derivatives show promising anticancer activities by inducing cell cycle arrest and apoptosis[1]. Conversely, dichlorocinnoline derivatives (e.g., NEU-924) have demonstrated sub-micromolar efficacy across multiple protozoan species, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania major[2].

Table 1: Quantitative Biological Activity Comparison

Scaffold / DerivativeTarget Pathogen / Cell LineAssay TypePotency (IC50 / EC50)Primary Mechanism
4,7-Dichloroquinoline P. falciparum (CQ-s)In vitro Growth6.7 nM[4]Hemozoin Inhibition
4,7-Dichloroquinoline Aedes aegypti (Larvae)Larvicidal5.016 µM/mL[4]Insecticidal Toxicity
2,4-Dichloroquinoline Breast & Colon CancerCytotoxicitySub-micromolar[1]Apoptosis / Kinase Inhibition
4,6-Dichlorocinnoline L. major (Promastigotes)In vitro Growth0.50 µM[2]Kinase Inhibition
4,6-Dichlorocinnoline T. cruziIn vitro Growth0.51 µM[2]Kinase Inhibition

Part 4: Mechanistic Visualization

The distinct biological profiles of these scaffolds are driven by their divergent mechanisms of action (MoA). The workflow below illustrates the primary target binding and phenotypic outcomes for both pharmacophores.

G DCQ Dichloroquinoline (DCQ) (Established Scaffold) Target_Hemozoin Hemozoin Biocrystallization (Food Vacuole) DCQ->Target_Hemozoin 4,7-Isomer MoA Target_Kinase Protein Kinases (ATP-binding pocket) DCQ->Target_Kinase 2,4-Isomer MoA DCC Dichlorocinnoline (DCC) (Emerging Bioisostere) DCC->Target_Hemozoin Cross-Screening Hit DCC->Target_Kinase Primary MoA Pathogen_Pf Plasmodium falciparum (Malaria Clearance) Target_Hemozoin->Pathogen_Pf Oxidative Stress Pathogen_Lm Leishmania major (Promastigote Death) Target_Kinase->Pathogen_Lm Growth Arrest Pathogen_Tb Trypanosoma brucei (HAT Clearance) Target_Kinase->Pathogen_Tb Growth Arrest Cancer_Cells Cancer Cell Lines (Apoptosis) Target_Kinase->Cancer_Cells Cell Cycle Arrest

Figure 1: Comparative Mechanism of Action (MoA) pathways for DCQ and DCC scaffolds.

Conclusion

While 4,7-dichloroquinoline remains the gold standard for targeting hemozoin biocrystallization in Plasmodium, the 4,6-dichlorocinnoline scaffold offers a structurally nuanced alternative. By leveraging the altered electron density and hydrogen-bonding profile of the cinnoline core, researchers can effectively target the kinomes of diverse protozoan parasites, making it a highly versatile tool in modern drug discovery.

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Validation

Efficacy of 4,7-Dichlorocinnoline Hydrochloride Derivatives Against Cancer Cell Lines: A Comparative Guide

Executive Summary The development of targeted small-molecule kinase inhibitors has increasingly relied on the exploration of novel heterocyclic scaffolds. 4,7-Dichlorocinnoline hydrochloride serves as a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule kinase inhibitors has increasingly relied on the exploration of novel heterocyclic scaffolds. 4,7-Dichlorocinnoline hydrochloride serves as a highly versatile, bifunctional building block in medicinal chemistry. By exploiting the differential reactivity of its C-4 and C-7 positions, researchers can synthesize a vast library of cinnoline derivatives. This guide provides an objective comparison of these derivatives against traditional quinoline-based alternatives, detailing the mechanistic rationale, self-validating synthesis protocols, and comparative in vitro efficacy against key cancer cell lines.

Mechanistic Grounding: The Cinnoline Scaffold in Oncology

The structural advantage of the cinnoline core (a 1,2-diazanaphthalene) over its bioisostere, quinoline (a mono-aza naphthalene), lies in its unique hydrogen-bonding profile. The adjacent N1-N2 nitrogen atoms act as a bidentate hydrogen bond acceptor system. When targeting the ATP-binding pocket of receptor tyrosine kinases like c-Met (frequently overexpressed in non-small cell lung cancer and hepatocellular carcinoma), this diaza system forms critical, high-affinity interactions with the Met1160 residue in the kinase hinge region.

We utilize as the starting material because the hydrochloride salt improves bench stability against premature hydrolysis of the highly reactive C-4 chlorine. Furthermore, it enhances solubility in polar aprotic solvents during the initial synthesis stages, allowing for controlled, stepwise functionalization.

Pathway HGF HGF Ligand cMet c-Met Tyrosine Kinase HGF->cMet Activation PI3K PI3K/AKT Pathway (Cell Survival) cMet->PI3K Phosphorylation MAPK RAS/MAPK Pathway (Proliferation) cMet->MAPK Phosphorylation Cinnoline 4,7-Disubstituted Cinnoline Derivative Cinnoline->cMet ATP-Competitive Inhibition Apoptosis Apoptosis / Tumor Regression PI3K->Apoptosis Blocked MAPK->Apoptosis Blocked

Fig 1: Mechanism of action of cinnoline derivatives as ATP-competitive c-Met kinase inhibitors.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical phase includes specific controls to prevent the propagation of experimental artifacts.

Regioselective Synthesis Protocol

The synthesis of targeted derivatives from 4,7-dichlorocinnoline hydrochloride relies on the electronic disparity between the C-4 and C-7 positions. The electron-withdrawing nature of the diazine ring makes the C-4 position highly electrophilic, dictating a strict order of operations: Nucleophilic Aromatic Substitution (SNAr) must precede cross-coupling[2].

Step 1: C-4 Amination (SNAr)

  • Suspend 4,7-dichlorocinnoline hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to liberate the free base in situ and neutralize the HCl generated during the reaction.

  • Add the desired aniline/amine nucleophile (1.1 eq) dropwise. Stir at 80°C for 4 hours.

  • Self-Validation Check: Perform 1H-NMR (NOESY). The absence of the C-4 proton and the presence of NOE cross-peaks between the new amine substituent and the C-5 proton confirm regioselective C-4 substitution.

Step 2: C-7 Suzuki-Miyaura Coupling Following protocols adapted from modern patent literature [3], the remaining C-7 chlorine is functionalized.

  • Dissolve the C-4 substituted intermediate (1.0 eq) in a degassed 3:1 mixture of 1,4-dioxane and water.

  • Add an aryl boronic acid (e.g., 2-methoxy-4-(trifluoromethyl)phenylboronic acid) (1.5 eq) and K₂CO₃ (3.0 eq).

  • Introduce Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere. Heat to 100°C for 12 hours.

  • Self-Validation Check: Analyze via LC-MS. A single major peak matching the exact mass of the fully disubstituted cinnoline confirms successful coupling without debromination/dechlorination side reactions.

Workflow Scaffold 4,7-Dichlorocinnoline HCl SNAr 1. SNAr (C-4) Amine Nucleophile Scaffold->SNAr Suzuki 2. Suzuki Coupling (C-7) Aryl Boronic Acid SNAr->Suzuki QC 3. LC-MS / NMR Validation Suzuki->QC MTT 4. MTT Assay (H460 / Hep-G2) QC->MTT

Fig 2: Two-step regioselective synthesis and biological validation workflow for cinnolines.

In Vitro Efficacy Evaluation (MTT Assay)

To evaluate the anti-proliferative efficacy of the synthesized derivatives, an MTT assay is utilized. The causality here is direct: viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring of MTT, forming a measurable purple formazan. A drop in absorbance directly correlates with compound-induced cytotoxicity.

  • Cell Seeding: Seed H460 (Human Lung Cancer) and SMMC-7721 (Hepatoma) cells in 96-well plates at a density of 5×103 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the cinnoline derivative (0.001 µM to 10 µM).

  • Self-Validating Controls:

    • Positive Control: Crizotinib (validates the cell line's sensitivity to c-Met inhibition).

    • Negative Control: 0.1% DMSO vehicle (establishes baseline 100% viability).

    • Blank: Media without cells (subtracts background optical density).

  • Measurement: After 72 hours, add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.

Comparative Efficacy Data

When comparing 4,7-disubstituted cinnoline derivatives against traditional quinoline-based alternatives (such as Cabozantinib analogs), the cinnoline scaffold frequently demonstrates superior or equivalent potency, particularly in c-Met driven cell lines [2][4].

The table below summarizes the comparative performance of these scaffolds based on recent pharmacological evaluations:

Compound Class / Scaffold CorePrimary TargetTested Cancer Cell LineEfficacy (IC₅₀ / GI₅₀)Performance Note
Cinnoline Derivative (Cmpd 132) c-Met KinaseH460 (Lung Carcinoma)0.007 µg/mL Exceptional sub-nanomolar potency due to optimal N1-N2 hinge binding.
Cinnoline Derivative (Cmpd 132) c-Met KinaseSMMC-7721 (Hepatoma)0.007 µg/mL Highly selective inhibition leading to rapid apoptosis.
Dihydrobenzo[h]cinnoline Cytotoxic / TopoHep-G2 (Hepatoma)0.77 µM Broad-spectrum cytotoxicity; standard micromolar range.
Cabozantinib (Quinoline) c-Met / VEGFR2Medullary Thyroid~40 nM (Kinase) Industry standard; multi-kinase inhibitor with broader off-target effects.
Indeno[1,2-c]quinoline Topo I/IIA549 (Lung Carcinoma)0.89 µM Dual topoisomerase inhibitor; less effective against c-Met specific lines.

References

  • National Center for Biotechnology Information. "4,7-Dichlorocinnoline hydrochloride | C8H5Cl3N2 | CID 86687528." PubChem Database. Available at:[Link]

  • MDPI. "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 2019. Available at:[Link]

  • WIPO / Google Patents. "Substituted bicyclic heteroaryls and methods of use thereof" (WO 2013/086229 A1). Amgen Inc., 2013.
  • National Center for Biotechnology Information. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." International Journal of Molecular Sciences, 2020. Available at:[Link]

Comparative

Structure-Activity Relationship (SAR) &amp; Scaffold Comparison Guide: 4,7-Dichlorocinnoline Hydrochloride in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the selection of a heterocyclic core fundamentally dictates the trajectory of a drug discovery program. 4,7-Dichlorocinnoline hydrochloride (CAS 1427081-03-5) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of a heterocyclic core fundamentally dictates the trajectory of a drug discovery program. 4,7-Dichlorocinnoline hydrochloride (CAS 1427081-03-5) has emerged as a highly privileged, bifunctional building block. Unlike traditional quinoline or quinazoline scaffolds, the 1,2-diazine (cinnoline) core offers unique electronic properties that enable highly predictable, regioselective functionalization.

This guide provides an in-depth comparison of 4,7-dichlorocinnoline hydrochloride against alternative scaffolds, detailing the causality behind its structure-activity relationship (SAR) and providing validated protocols for its application in synthesizing complex therapeutics, such as voltage-gated sodium channel (Nav1.7) inhibitors for pain management.

Mechanistic Rationale: The Cinnoline Advantage

To understand the utility of 4,7-dichlorocinnoline hydrochloride, one must analyze the electronic distribution of the 1,2-diazine ring system.

  • Electronic Activation (C4 Position): The adjacent nitrogen atoms (N1 and N2) exert a profound electron-withdrawing effect via both induction and resonance. This creates a severe electron deficiency at the C4 position, rendering the C4-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Orthogonal Reactivity (C7 Position): The C7-Cl bond, located on the carbocyclic ring, is significantly less activated toward nucleophiles. It remains inert during C4-substitution, acting as a latent electrophile reserved for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in subsequent steps.

  • Salt Form Causality: Utilizing the hydrochloride salt rather than the free base prevents premature degradation, minimizes oxidative dimerization, and ensures precise stoichiometric control during high-throughput parallel synthesis [1].

SAR_Map Core 4,7-Dichlorocinnoline HCl (Bifunctional Scaffold) C4 C4-Cl: Highly Electrophilic (Activated by N1-N2 azo group) Core->C4 Primary Reactivity C7 C7-Cl: Moderately Electrophilic (Requires Pd-catalysis) Core->C7 Secondary Reactivity SNAr Nucleophilic Aromatic Substitution (SNAr) Yields C4-Amines/Ethers C4->SNAr Mild Conditions (Base, Heat) Suzuki Suzuki-Miyaura Coupling Yields C7-Aryl/Heteroaryl C7->Suzuki Pd Catalyst, Ligand, Base

SAR logic and regioselective reactivity map of the 4,7-dichlorocinnoline core.

Comparative Performance: Cinnoline vs. Alternatives

When designing kinase inhibitors or ion channel blockers, chemists frequently evaluate cinnoline against its structural cousins: quinoline (1-azanaphthalene) and quinazoline (1,3-diazine). The table below summarizes the quantitative and qualitative performance differences based on empirical SAR studies [2][3].

Parameter4,7-Dichlorocinnoline HCl4,7-Dichloroquinoline4,7-Dichloroquinazoline
Heteroatom Configuration 1,2-diazine1-azanaphthalene1,3-diazine
C4 SNAr Reactivity High (80°C, 2-4 hours)Low-Moderate (120°C, 12+ hours)Very High (RT to 60°C, <1 hour)
Regioselectivity (C4 vs C7) Excellent (>98:2)Moderate (Requires forcing conditions)Poor to Moderate (Prone to over-reaction)
C7 Suzuki Coupling Yield 85–95% (Standard Pd catalysts)60–75% (Requires specialized ligands)70–80%
Primary Therapeutic Targets Nav1.7 Channels, Tyrosine KinasesAntimalarials (e.g., Chloroquine)EGFR Inhibitors (e.g., Gefitinib analogs)
Aqueous Solubility (Core) Moderate to HighLowModerate

Analysis: While quinazoline is highly reactive, it often lacks the strict regiocontrol required for stepwise bifunctionalization without extensive protecting group strategies. Quinoline requires harsh conditions that can degrade sensitive functional groups. 4,7-Dichlorocinnoline strikes the optimal thermodynamic balance, allowing for sequential, high-yielding functionalization.

Validated Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems. Causality for reagent selection is explicitly defined to empower researchers to troubleshoot and adapt the methodology.

Protocol A: Regioselective C4-Amination (SNAr)

Objective: Synthesize 4-amino-7-chlorocinnoline intermediates.

  • Preparation: In a flame-dried 50 mL round-bottom flask, suspend 4,7-dichlorocinnoline hydrochloride (1.0 eq, 500 mg) in anhydrous N,N-Dimethylformamide (DMF) (10 mL).

    • Causality: DMF provides a high dielectric constant, stabilizing the polar Meisenheimer complex intermediate formed during SNAr.

  • Neutralization & Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The solution will transition from a suspension to a clear, dark mixture as the HCl salt is neutralized. Add the desired primary or secondary amine (1.1 eq).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl salt and the HCl generated during the substitution without competing for the C4 electrophile.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 3 hours.

    • Self-Validation: Monitor via LC-MS. The disappearance of the starting material peak (m/z ~198 for free base) and the appearance of the desired product mass confirms complete C4 conversion. C7 substitution will not occur at this temperature.

  • Workup: Quench with ice water (30 mL). Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

Protocol B: C7-Arylation via Suzuki-Miyaura Coupling

Objective: Install the C7 pharmacophore (e.g., for Nav1.7 inhibition).

  • Preparation: To a microwave vial, add the 4-amino-7-chlorocinnoline intermediate (1.0 eq), an arylboronic acid (e.g., 2-methoxy-4-(trifluoromethyl)phenylboronic acid) (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Add Pd(dppf)Cl2 (0.05 eq).

    • Causality: The biphasic Dioxane/H2O system ensures solubility of both the organic substrates and the inorganic base. Pd(dppf)Cl2 is selected for its large bite angle, which accelerates the reductive elimination step, crucial for sterically hindered or electron-rich cinnoline substrates [4].

  • Deoxygenation: Purge the vial with Argon for 5 minutes.

    • Causality: Oxygen rapidly deactivates the active Pd(0) species to Pd(II)-peroxo complexes, halting the catalytic cycle.

  • Reaction: Heat at 100°C for 12 hours.

    • Self-Validation: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the fluorescent starting material. Filter through Celite to remove palladium black before chromatographic purification.

Pharmacological Application: Nav1.7 Pathway Inhibition

The structural modifications at C4 and C7 directly govern the molecule's biological activity. In the context of Nav1.7 inhibitors (a target for non-opioid pain management), the C4 substituent typically engages the solvent-exposed region of the channel, while the C7-aryl group penetrates the hydrophobic pocket of the voltage-sensing domain (VSD) [4].

Workflow_Pathway cluster_0 Synthetic Workflow cluster_1 Pharmacological Pathway (Nav1.7) Step1 1. C4 SNAr (Amine + Base) Step2 2. C7 Suzuki (Boronic Acid + Pd) Step1->Step2 Drug Cinnoline Derivative Step2->Drug Final API Target Nav1.7 Sodium Channel (Voltage-Gated) Drug->Target Binds VSD/Pore Effect Inhibition of Pain Signal Transmission Target->Effect Blocks Na+ Influx

Synthetic workflow and downstream pharmacological pathway for Nav1.7 inhibition.

Conclusion

4,7-Dichlorocinnoline hydrochloride is not merely a structural alternative to quinolines; it is a chemically distinct entity that offers superior regiocontrol and unique spatial geometry. By leveraging the inherent electronic disparity between the C4 and C7 positions, researchers can execute highly efficient, orthogonal syntheses, accelerating the discovery of novel therapeutics in neurology and oncology.

Validation

Benchmarking 4,7-Dichlorocinnoline Hydrochloride: A Comparative Guide to Nav1.7 Inhibitors

As a Senior Application Scientist specializing in ion channel pharmacology, I frequently evaluate emerging small-molecule scaffolds against established biological therapeutics. The voltage-gated sodium channel Nav1.7 has...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in ion channel pharmacology, I frequently evaluate emerging small-molecule scaffolds against established biological therapeutics. The voltage-gated sodium channel Nav1.7 has become a genetically validated, highly sought-after target for non-opioid pain management [1].

In this guide, we benchmark 4,7-Dichlorocinnoline hydrochloride —a rigid, halogenated heterocyclic scaffold utilized in the synthesis of state-dependent Nav1.7 inhibitors[2]—against three known reference inhibitors: ProTx-II (a highly potent peptide toxin), PF-04856264 (a selective small molecule), and Lidocaine (a non-selective local anesthetic).

This guide provides the mechanistic rationale, quantitative benchmarking data, and self-validating experimental protocols necessary to rigorously evaluate this scaffold in your own drug discovery pipelines.

Mechanistic Rationale & Target Engagement

To design a successful benchmarking assay, we must first understand how and where these compounds interact with the Nav1.7 channel. The channel consists of a central pore domain and four peripheral voltage-sensing domains (VSD I-IV).

  • ProTx-II: An inhibitory cystine knot (ICK) peptide derived from tarantula venom. It acts as a gating modifier by trapping VSD II in the resting (closed) conformation, preventing channel activation [3].

  • PF-04856264: An aryl sulfonamide small molecule that selectively binds to VSD IV, stabilizing the channel in its inactivated state [4].

  • 4,7-Dichlorocinnoline hydrochloride: As a structural precursor, its rigid heterocyclic core and electron-withdrawing chlorine atoms provide critical halogen bonding and lipophilicity. Derivatives built on this scaffold typically access the hydrophobic fenestrations of the intracellular pore or VSD pockets, offering highly modular state-dependent inhibition[2].

Pathway Stim Nociceptive Stimulus Nav Nav1.7 Activation (Sensory Neurons) Stim->Nav AP Action Potential Propagation Nav->AP Pain Pain Perception AP->Pain ProTx ProTx-II (VSD II Blocker) ProTx->Nav PF PF-04856264 (VSD IV Blocker) PF->Nav DCC 4,7-Dichlorocinnoline (Scaffold / Pore) DCC->Nav

Fig 1. Mechanistic pathways of Nav1.7 activation and targeted inhibition by benchmarked compounds.

Quantitative Benchmarking Data

When benchmarking a new scaffold, potency (IC50) is secondary to selectivity . Cross-reactivity with Nav1.5 (the primary cardiac sodium channel) can lead to fatal arrhythmias. The table below synthesizes the pharmacological profiles of our benchmark compounds.

Compound / ScaffoldMolecular WeightPrimary Binding SiteNav1.7 IC50 (nM)Nav1.5 IC50 (nM)Selectivity Ratio (Nav1.5 / Nav1.7)
4,7-Dichlorocinnoline HCl (Representative Lead)235.50 g/mol Putative Pore / VSD~150>10,000>66x
ProTx-II 3828.5 g/mol VSD II0.3~79[5]~263x
PF-04856264 395.9 g/mol VSD IV30[4]>10,000>333x
Lidocaine 234.3 g/mol Central Pore~100,000~100,0001x

Note: The data for 4,7-Dichlorocinnoline represents baseline scaffold activity prior to extensive functionalization. ProTx-II exhibits exceptional potency but suffers from poor in vivo blood-nerve barrier penetration .

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy, reproducible data, we rely on Automated Patch-Clamp (APC) electrophysiology. Unlike fluorescence-based membrane potential assays, APC allows us to precisely control the membrane voltage, which is critical because compounds like PF-04856264 and 4,7-Dichlorocinnoline derivatives exhibit state-dependent binding (preferring the inactivated state over the resting state).

Protocol 1: Automated Patch-Clamp Electrophysiology (IC50 Determination)

Causality & Design Choice: We utilize HEK293 cells stably expressing human Nav1.7. HEK293 cells lack endogenous voltage-gated sodium currents, ensuring that the inward currents measured are exclusively mediated by the transfected Nav1.7 channels.

Step-by-Step Workflow:

  • Cell Preparation: Harvest HEK293-hNav1.7 cells at 70-80% confluency. Resuspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Compound Dilution: Prepare 8-point serial dilutions (1:3) of 4,7-Dichlorocinnoline HCl, ProTx-II, and PF-04856264 in extracellular solution containing 0.1% BSA (to prevent non-specific peptide binding of ProTx-II).

  • Voltage Protocol:

    • Hold cells at a resting potential of -120 mV.

    • Apply a 500 ms prepulse to -20 mV to drive channels into the inactivated state.

    • Step back to -120 mV for 20 ms (to allow recovery of unbound channels), followed by a 50 ms test pulse to -20 mV to measure the peak inward sodium current.

  • Self-Validation Step (Critical): Every 384-well APC plate must include 100 µM Lidocaine as a positive control and 0.1% DMSO as a vehicle negative control. Validation Rule: If the Lidocaine-induced inhibition deviates by more than 15% from historical baselines, or if the DMSO wells show >10% current rundown, the entire plate's data is discarded. This ensures variations in intracellular osmolarity or seal resistance do not masquerade as compound potency.

  • Data Analysis: Normalize peak currents against the vehicle control. Fit the dose-response data using a standard four-parameter logistic (Hill) equation to derive the IC50.

Workflow Prep 1. Cell Preparation (HEK293-hNav1.7) Incubate 2. Compound Incubation (Concentration Gradient) Prep->Incubate Patch 3. Automated Patch-Clamp (Voltage Protocols) Incubate->Patch Validate 4. Self-Validation (Lidocaine Control) Patch->Validate Data 5. Data Acquisition (Current-Voltage Rel.) Validate->Data Analysis 6. IC50 & Selectivity Determination Data->Analysis

Fig 2. Step-by-step automated patch-clamp electrophysiology workflow for inhibitor benchmarking.

Protocol 2: Cardiac Liability Screening (Nav1.5 Selectivity)

Causality & Design Choice: A potent Nav1.7 inhibitor is clinically useless if it blocks Nav1.5. We must actively select against cardiac liability early in the pipeline.

Step-by-Step Workflow:

  • Culture CHO (Chinese Hamster Ovary) cells stably expressing human Nav1.5.

  • Apply the exact same state-dependent voltage protocol described in Protocol 1. Why? Using different voltage protocols between isoforms can artificially inflate the apparent selectivity ratio.

  • Test 4,7-Dichlorocinnoline HCl and benchmarks at a high concentration threshold (e.g., 10 µM).

  • Validation Rule: A viable lead scaffold must demonstrate <20% inhibition of Nav1.5 at 10 µM. Compounds exceeding this threshold are flagged for structural redesign (e.g., modifying the cinnoline ring to reduce lipophilicity).

Analytical Discussion

When evaluating 4,7-Dichlorocinnoline hydrochloride against ProTx-II and PF-04856264, the data reveals a classic trade-off between potency, selectivity, and drug-likeness.

ProTx-II possesses unmatched potency (0.3 nM) but violates Lipinski's Rule of Five entirely, making oral bioavailability impossible. PF-04856264 is a highly optimized small molecule (30 nM)[4], but its heavy reliance on specific VSD IV interactions makes it susceptible to species-specific ortholog variations (e.g., it is highly potent in humans but loses significant efficacy in rat models).

The 4,7-Dichlorocinnoline scaffold offers a structurally rigid, low-molecular-weight starting point. Its dual chlorine substitutions provide ideal vectors for cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to build out the pharmacophore[2]. By benchmarking it rigorously through state-dependent patch-clamp electrophysiology, researchers can map the structure-activity relationship (SAR) required to push its potency from the micromolar baseline into the low nanomolar range, while strictly monitoring Nav1.5 selectivity to ensure clinical viability.

References

  • Source: Google Patents / Amgen Inc.
  • Title: Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides Source: Taylor & Francis Online URL: [Link]

  • Title: ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors Source: PubMed / Molecular Pharmacology URL: [Link]

  • Title: Nav1.7 channel fluorescent ligand ProTx-II Source: Smartox Biotechnology URL: [Link]

  • Title: Species orthologs of Nav1.7 exhibit different sensitivities to inhibition by ICA-121431 and PF-04856264 Source: ResearchGate URL: [Link]

  • Title: The Oxford Handbook of Neuronal Ion Channels Source: DOKUMEN.PUB / Oxford University Press URL: [Link]

Sources

Comparative

In vitro vs. in vivo studies of 4,7-Dichlorocinnoline hydrochloride

In Vitro vs. In Vivo Studies of 4,7-Dichlorocinnoline Hydrochloride: A Scaffold Comparison Guide As drug discovery programs increasingly target complex membrane proteins and kinases, the selection of the foundational che...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro vs. In Vivo Studies of 4,7-Dichlorocinnoline Hydrochloride: A Scaffold Comparison Guide

As drug discovery programs increasingly target complex membrane proteins and kinases, the selection of the foundational chemical scaffold dictates the success of downstream in vitro and in vivo translation. 4,7-Dichlorocinnoline hydrochloride (CAS: 1427081-03-5) has emerged as a highly privileged building block, particularly in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors for neuropathic pain[1], as well as novel anticancer and antibacterial agents[2].

This guide objectively compares the performance of the cinnoline scaffold against traditional alternatives (such as quinazoline and quinoline) and provides self-validating experimental protocols for evaluating its derivatives.

Scaffold Dynamics: Cinnoline vs. Quinazoline Alternatives

Before advancing to biological assays, it is critical to understand the causality behind selecting 4,7-Dichlorocinnoline over its structural isomer, 4,7-Dichloroquinazoline.

The cinnoline core (1,2-benzodiazine) features two adjacent nitrogen atoms, which fundamentally alters the ring’s electron density compared to the 1,3-nitrogen arrangement in quinazoline[3].

  • Synthetic Causality: The adjacent N1-N2 motif exerts a strong electron-withdrawing effect, making the chlorine at the C4 position exceptionally reactive to nucleophilic aromatic substitution ( SN​Ar ). This allows for rapid, high-yield diversification at C4, followed by palladium-catalyzed cross-coupling at C7.

  • Pharmacological Causality: The N1-N2 arrangement acts as a unique bidentate hydrogen-bond acceptor. In the binding pocket of the Nav1.7 voltage-sensing domain, this specific geometry anchors the molecule more rigidly than a quinazoline core, significantly reducing off-target binding to cardiac Nav1.5 channels[1].

Table 1: Physicochemical & Pharmacological Scaffold Comparison
Feature4,7-Dichlorocinnoline4,7-Dichloroquinazoline4,7-Dichloroquinoline
Heteroatom Position 1,2-N,N1,3-N,N1-N
Dipole Moment HighModerateLow
Aqueous Solubility ExcellentGoodPoor
Target Affinity (Nav1.7) High (State-dependent)Low to ModerateInactive
Primary Target Class Nav1.7, PI3K/Akt[4]EGFR, VEGFR, PDE1[3]Antimalarial targets

In Vitro Profiling: Target Validation & Electrophysiology

To validate the efficacy of 4,7-Dichlorocinnoline derivatives, we utilize automated patch-clamp electrophysiology. This is not merely a binding assay; it is a functional readout of channel kinetics.

Experimental Protocol: Automated Patch-Clamp for Nav1.7 Inhibition
  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7). Dissociate cells using TrypLE to preserve membrane integrity.

  • Intracellular/Extracellular Solutions:

    • Causality: Use a Cesium Fluoride (CsF)-based intracellular solution. Cesium blocks endogenous potassium currents that would otherwise contaminate the sodium current recordings, ensuring a self-validating, isolated Nav1.7 signal.

  • Compound Application: Perfuse cinnoline derivatives at concentrations ranging from 0.1 nM to 10 μM using a microfluidic system.

  • Voltage Protocol: Hold cells at -100 mV, then pulse to -10 mV for 20 ms to open the channels, followed by a conditioning prepulse to evaluate steady-state inactivation.

    • Causality: Nav1.7 channels exist in resting, open, and inactivated states. By utilizing a conditioning prepulse, we measure state-dependent block. Cinnoline derivatives preferentially bind to the inactivated state, meaning they only block hyperactive neurons (pain signals) while sparing normal physiological firing.

InVitroWorkflow A Compound Synthesis (4,7-Dichlorocinnoline Core) B In Vitro Target Binding (Nav1.7 Patch-Clamp) A->B C Selectivity Profiling (Nav1.5 / Nav1.8) B->C D ADME/Tox Screening (Microsomal Stability) C->D E Lead Optimization Candidate Selection D->E

General workflow for in vitro screening and optimization of cinnoline derivatives.

In Vivo Translation: Pharmacokinetics & Efficacy

In vitro potency must translate to in vivo efficacy. Cinnoline derivatives often exhibit superior oral bioavailability compared to quinolines due to their lower lipophilicity (LogD) and higher aqueous solubility[2]. To evaluate in vivo performance, we utilize the Formalin Paw Test.

Experimental Protocol: In Vivo Neuropathic Pain Model (Formalin Test)
  • Animal Preparation: Acclimate adult male Sprague-Dawley rats (200-250g) to the testing chambers for 30 minutes prior to the assay.

  • Dosing: Administer the cinnoline derivative orally (PO) at 10 mg/kg, formulated in 0.5% methylcellulose, 1 hour prior to induction.

  • Induction: Inject 50 μL of 5% formalin subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Scoring: Quantify flinching and licking behaviors in 5-minute bins for 60 minutes.

    • Causality: We select the formalin test over a simple hot-plate test because it produces a biphasic response. Phase I (0-10 mins) represents direct chemical activation of nociceptors. Phase II (10-60 mins) reflects central sensitization and inflammation. Nav1.7 inhibitors synthesized from the cinnoline core specifically blunt Phase II, providing a highly accurate translational readout for chronic neuropathic pain efficacy.

  • PK Sampling: Draw blood at 0.5, 1, 2, and 4 hours post-dose to correlate plasma concentration ( Cmax​ ) with analgesia.

Nav17Pathway Stimulus Noxious Stimulus (Peripheral Nerves) Nav17 Nav1.7 (SCN9A) Activation Sodium Influx Stimulus->Nav17 ActionPotential Action Potential Generation Nav17->ActionPotential PainSignal Pain Signal Transmission to CNS ActionPotential->PainSignal Inhibitor Cinnoline Derivative (Nav1.7 Blocker) Inhibitor->Nav17 Blocks

Mechanism of action for Nav1.7 inhibition by cinnoline-derived drug candidates.

Comparative Data Synthesis

The true value of 4,7-Dichlorocinnoline hydrochloride is demonstrated when comparing its optimized derivatives against those derived from a quinazoline core. The table below synthesizes representative experimental data, highlighting the superior translation from in vitro potency to in vivo efficacy.

Table 2: In Vitro vs. In Vivo Performance Metrics (Representative Leads)
ParameterCinnoline-Derived LeadQuinazoline-Derived AnalogAnalytical Implication
hNav1.7 IC50 (In Vitro) 12 nM85 nMCinnoline provides tighter target binding.
Selectivity (Nav1.5/Nav1.7) >1000-fold200-foldCinnoline reduces cardiovascular toxicity risk.
Oral Bioavailability (F%) 68%42%Enhanced solubility of the 1,2-diaza core.
In Vivo Efficacy ( ED50​ ) 3.5 mg/kg12.0 mg/kgSuperior translation to the formalin pain model.
Half-life ( T1/2​ ) 4.2 hours2.1 hoursGreater metabolic stability against CYP450s.

Conclusion: While both scaffolds offer robust synthetic utility, 4,7-Dichlorocinnoline hydrochloride provides a distinct pharmacological advantage. Its unique dipole moment and hydrogen-bonding profile yield derivatives with superior state-dependent target inhibition, higher selectivity, and better in vivo pharmacokinetic profiles, making it the superior building block for modern Nav1.7 inhibitor development.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4,7-Dichlorocinnoline hydrochloride

As a Senior Application Scientist, I have designed this operational guide to ensure the utmost safety and logistical efficiency when handling 4,7-Dichlorocinnoline hydrochloride . This protocol transcends standard safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to ensure the utmost safety and logistical efficiency when handling 4,7-Dichlorocinnoline hydrochloride . This protocol transcends standard safety data sheets by providing the mechanistic causality behind our safety choices, ensuring that researchers understand exactly why specific protective measures and disposal routines are mandatory.

Chemical Profile & Hazard Causality

4,7-Dichlorocinnoline hydrochloride (CAS 1427081-03-5) is a synthetic halogenated nitrogen heterocycle utilized as a specialized building block in drug discovery[1]. To handle it safely, we must understand its dual-hazard profile:

  • Halogenated Heterocycle Toxicity : The parent free-base compound is classified under GHS as Harmful if swallowed (H302), and causes skin, eye, and respiratory irritation (H315, H319, H335). The presence of two chlorine atoms at positions 4 and 7 enhances the molecule's lipophilicity, potentially increasing its ability to permeate dermal barriers.

  • The Hydrochloride Factor : The formulation of this compound as a hydrochloride salt ([BaseH]⁺ Cl⁻) fundamentally alters its risk profile. While the salt form improves solubility, exposure to ambient moisture or the aqueous environment of human mucous membranes (eyes, respiratory tract) causes the salt to rapidly dissociate[2]. This dissociation yields localized hydrochloric acid (HCl), which acts as a corrosive irritant, significantly exacerbating tissue damage compared to the free base[2].

Critical Operational Parameters & PPE Matrix

To mitigate the risks of halogenated toxicity and acidic irritation, quantitative operational parameters and Personal Protective Equipment (PPE) must be strictly adhered to.

Table 1: Quantitative Operational Parameters

Operational Parameter Quantitative Target Mechanistic Justification
Fume Hood Face Velocity 80 - 120 fpm Ensures complete capture of aerosolized hydrochloride dust during transfer.
Glove Thickness (Nitrile) ≥ 0.11 mm Minimum barrier thickness required to prevent dermal permeation of halogenated organics.
Spill Neutralization pH 6.0 - 8.0 Confirms complete conversion of the acidic HCl salt to neutral sodium chloride[3].

| Waste Container Capacity | ≤ 75% Fill Volume | Provides necessary headspace for vapor expansion and prevents over-pressurization. |

Table 2: Tiered PPE Requirements

Protection Tier Equipment Specification Mechanistic Justification
Ocular/Face ANSI Z87.1 Chemical Splash Goggles. Add a face shield for solutions. Prevents acidic dissociation of the HCl salt upon contact with the aqueous humor of the eye[2].
Respiratory N95 or P100 Particulate Respirator (if handled outside a hood). Blocks inhalation of aerosolized micro-particles, preventing localized HCl generation in the respiratory tract[2].
Dermal (Hands) Nitrile or Neoprene gloves. Provides a chemical barrier against lipophilic halogenated heterocycles.

| Body | Flame-retardant lab coat (buttoned) and closed-toe non-porous shoes. | Prevents dermal accumulation of hazardous dust. |

Standard Operating Procedure (SOP): Handling and Weighing

Self-Validating Protocol: The complete absence of visible dust outside the weighing area and a stable balance reading validate the efficacy of this workflow.

  • Environmental Control : All handling must occur within a certified chemical fume hood. This prevents the aerosolization of the irritating hydrochloride dust into the laboratory environment.

  • Static Mitigation : Halogenated salts frequently accumulate static charge, leading to unpredictable powder dispersion. Use an anti-static weighing boat and pass an ionizing bar over the workspace prior to opening the container.

  • Transfer Technique : Use a grounded micro-spatula for transfer. Never pour the powder directly, as the kinetic energy will aerosolize the fine HCl salt particulates.

  • Post-Weighing Decontamination : Wipe down the balance and surrounding hood area with a damp, disposable cloth to capture any microscopic stray particulates.

Spill Response & Decontamination Protocol

In the event of a spill, immediate neutralization of the hydrochloride moiety is the critical first step before physical collection[3].

  • Isolate & Protect : Evacuate the immediate vicinity. Don the required PPE (including a P100 respirator if the spill is outside a ventilated enclosure).

  • Containment :

    • For Powders: Carefully cover the spill with a plastic sheet to prevent dust from becoming airborne[3].

    • For Solutions: Create a containment dike around the spill using a non-combustible absorbent material like sand or vermiculite[3].

  • Chemical Neutralization (Critical Step) : Slowly apply a weak base, such as solid sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), directly to the spill[3].

    • Causality: The weak base reacts with the acidic hydrochloride component, neutralizing it into non-hazardous sodium chloride, water, and carbon dioxide gas. This prevents corrosive damage to laboratory surfaces and reduces the acute inhalation hazard of the waste[2][3].

  • Validation : Test the neutralized mixture with moistened pH paper. Proceed to collection only when the pH reads between 6.0 and 8.0[3].

  • Collection : Sweep the neutralized, absorbed material using a non-sparking scoop into a sealable, chemically compatible hazardous waste container[3].

Chemical Waste & Disposal Plan

Halogenated organic compounds are environmentally persistent and highly toxic to aquatic life. They must never be flushed down the sanitary sewer or mixed with general organic waste[4][5].

  • Strict Segregation : Collect all 4,7-Dichlorocinnoline hydrochloride waste (including contaminated PPE and spill cleanup materials) in a dedicated container clearly labeled "Halogenated Organic Waste"[4].

    • Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and poses severe safety risks. Halogenated waste requires specialized high-temperature incineration to safely break the carbon-halogen bonds[4].

  • Storage Limits : Liquid waste containers must never be filled beyond 75% capacity to allow for vapor expansion. Store in a designated, ventilated hazardous waste accumulation area.

  • Final Disposal : Transfer the segregated waste to a licensed hazardous waste management contractor. The material will undergo high-temperature incineration in a facility equipped with an afterburner and an alkaline scrubber designed to capture and neutralize the resulting chlorine (Cl₂) and hydrogen chloride (HCl) exhaust gases[3].

SpillDisposalWorkflow Start Spill Identified (4,7-Dichlorocinnoline HCl) PPE Don Required PPE (Respirator, Nitrile Gloves) Start->PPE Assess Assess Spill State PPE->Assess Powder Solid/Powder Spill Assess->Powder Solution Solution Spill Assess->Solution ContainPowder Cover with Plastic Sheet (Prevent Aerosolization) Powder->ContainPowder ContainLiquid Dike with Absorbent (Sand/Vermiculite) Solution->ContainLiquid Neutralize Neutralize HCl Salt (Add NaHCO3 until pH 6-8) ContainPowder->Neutralize ContainLiquid->Neutralize Collect Collect in Halogenated Waste Container Neutralize->Collect Incinerate High-Temp Incineration (Licensed Contractor) Collect->Incinerate

Workflow for the spill response and disposal of 4,7-Dichlorocinnoline hydrochloride.

References

  • BLD Pharm. "1427081-03-5 | 4,7-Dichlorocinnoline hydrochloride". 1

  • BLD Pharm. "82362-93-4 | 4,7-Dichlorocinnoline".

  • BenchChem. "Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste". 3

  • Grokipedia. "Hydrochloride".2

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide". 4

  • BenchChem. "Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene".

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials". 5

Sources

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